2-(Methylthio)-beta-naphthothiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylbenzo[e][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS2/c1-14-12-13-11-9-5-3-2-4-8(9)6-7-10(11)15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJSBVUUUHBCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068670 | |
| Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51769-43-8 | |
| Record name | 2-(Methylthio)naphtho[1,2-d]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51769-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtho(1,2-d)thiazole, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051769438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylthio)-beta-naphthothiazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylthio)-beta-naphthothiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, detailed experimental protocols, and robust analytical methodologies. We delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative scientific literature, with in-text citations and a complete reference list to support key claims and standards.
Introduction: The Significance of Naphthothiazole Scaffolds
Naphthothiazoles, a class of fused heterocyclic compounds, consist of a naphthalene ring fused to a thiazole ring.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] Derivatives of naphthothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The incorporation of a methylthio group at the 2-position of the beta-naphthothiazole core can significantly modulate the compound's electronic properties and biological activity, making this compound a molecule of considerable interest for further investigation and development.
This guide will focus on a reliable and reproducible synthetic route to this compound and detail the essential analytical techniques for its comprehensive characterization.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This method was chosen for its efficiency, relatively mild reaction conditions, and the commercial availability of the starting materials. The overall synthetic pathway involves the initial formation of 2-mercapto-beta-naphthothiazole, followed by S-alkylation with a methylating agent.
Step 1: Synthesis of 2-Mercapto-beta-naphthothiazole
The foundational step is the synthesis of the 2-mercaptobenzothiazole (MBT) core, which in this case is the naphtho-fused analogue. Numerous methods exist for the synthesis of MBT derivatives, often involving the reaction of an ortho-haloaniline with carbon disulfide.[5] A particularly efficient, metal-free approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote a tandem reaction between the o-haloaniline and carbon disulfide.[5] This methodology avoids harsh reaction conditions and often results in good to excellent yields.
Causality of Experimental Choices:
-
Starting Material: 2-Amino-1-naphthalenethiol would be the ideal starting material; however, its stability and commercial availability can be problematic. A more practical approach often involves the in-situ generation of the thiol or using a precursor that can readily cyclize. For the purpose of this guide, we will consider a well-established route from 2-naphthylamine, sulfur, and carbon disulfide, analogous to industrial MBT synthesis, which proceeds under elevated temperature and pressure.[6]
-
Solvent: A high-boiling point, non-reactive solvent such as toluene is often preferred to achieve the necessary reaction temperatures.
-
Catalyst/Promoter: While some methods are catalyst-free, bases like DBU can significantly improve reaction rates and yields by facilitating the nucleophilic attack of the amine on carbon disulfide.[5]
2.1.1. Experimental Protocol: Synthesis of 2-Mercapto-beta-naphthothiazole
Materials:
-
2-Naphthylamine
-
Sulfur
-
Carbon Disulfide (CS2)
-
Toluene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, but recommended)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a high-pressure autoclave, combine 2-naphthylamine, sulfur, and toluene.
-
Carefully add carbon disulfide to the mixture.
-
If using, add a catalytic amount of DBU.
-
Seal the autoclave and heat the reaction mixture to 240-250 °C under a pressure of 9-10 MPa for approximately 5 hours.[6]
-
After cooling to room temperature, carefully vent the autoclave to release any excess H2S gas into a suitable scrubber (e.g., sodium hydroxide solution).
-
Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure.
-
The crude product is then purified by recrystallization from ethanol after an acidic workup with dilute HCl to neutralize any remaining base and precipitate the thiol.
Step 2: S-Alkylation to Yield this compound
The second step involves the selective S-alkylation of the 2-mercapto-beta-naphthothiazole intermediate. This is a nucleophilic substitution reaction where the thiolate anion, generated in situ, attacks a methylating agent.
Causality of Experimental Choices:
-
Methylating Agent: Dimethyl sulfate or methyl iodide are common and effective methylating agents. Dimethyl sulfate is often preferred for its lower cost and higher boiling point, though it is highly toxic and must be handled with extreme care.
-
Base: A base is required to deprotonate the thiol, forming the more nucleophilic thiolate. Common bases include sodium hydroxide, potassium carbonate, or triethylamine. The choice of base can depend on the solvent and the desired reaction conditions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is suitable for this reaction as it can dissolve the reactants and facilitate the SN2 reaction.[7]
2.2.1. Experimental Protocol: Synthesis of this compound
Materials:
-
2-Mercapto-beta-naphthothiazole
-
Dimethyl sulfate
-
Sodium hydroxide
-
Methanol or Ethanol
-
Water
Procedure:
-
Dissolve 2-mercapto-beta-naphthothiazole in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide dropwise to the stirred solution at room temperature to form the sodium salt of the thiol.
-
Slowly add dimethyl sulfate to the reaction mixture over 30 minutes, maintaining the temperature at or below room temperature.[3]
-
Continue stirring for an additional 1-2 hours after the addition is complete.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as a solid.[3]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H9NS2 | [8] |
| Molecular Weight | 231.33 g/mol | [8] |
| Appearance | Solid | [8] |
| Purity | Typically >98% | [8][9] |
| Melting Point | -32°C (lit.) | [10] |
| Boiling Point | 248°C/20mmHg (lit.) | [10] |
| Density | 1.34 g/cm3 | [10] |
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies provide evidence for the successful synthesis.
Expected Characteristic Peaks:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.[11]
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and thiazole rings.[12]
-
~1350-1000 cm⁻¹: C-N stretching vibrations.[11]
-
~700-600 cm⁻¹: C-S stretching vibrations.[12]
Experimental Protocol:
-
Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum to identify the characteristic absorption bands.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the naphthalene ring system will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm).
-
Methyl Protons: The three protons of the methylthio group (-SCH₃) will appear as a sharp singlet, typically in the upfield region (around δ 2.5-3.0 ppm). The integration of this peak should correspond to three protons.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The carbons of the naphthalene ring and the thiazole ring will appear in the downfield region (typically δ 110-160 ppm).
-
Methyl Carbon: The carbon of the methylthio group will appear as a signal in the upfield region (typically δ 15-25 ppm).
Experimental Protocol:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process and analyze the spectra to determine chemical shifts, integration, and coupling patterns.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Expected Results:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 231.33) should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula.
-
Fragmentation Pattern: The molecule may fragment in a characteristic manner, providing further structural information. For instance, loss of the methyl group or cleavage of the thiazole ring may be observed.
Experimental Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron impact (EI) or electrospray ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the spectrum to identify the molecular ion peak and major fragment ions.
Characterization Workflow Diagram
Caption: Workflow for the comprehensive characterization of the target compound.
Conclusion and Future Outlook
This guide has detailed a robust and reproducible methodology for the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this important heterocyclic compound. The characterization techniques described provide a comprehensive analytical toolkit to ensure the identity, purity, and structural integrity of the final product.
The versatile naphthothiazole scaffold, functionalized with a methylthio group, presents numerous opportunities for further research. Future work could involve exploring its potential as a lead compound in drug discovery programs, investigating its properties in materials science applications, or further diversifying the substitution pattern on the naphthalene ring to create a library of novel derivatives with unique biological and physical properties.
References
- 1. Naphthothiazoles | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
- 8. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. repository.qu.edu.iq [repository.qu.edu.iq]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-beta-naphthothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylthio)-beta-naphthothiazole (CAS No: 51769-43-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and spectral characteristics of this heterocyclic compound. It offers insights into experimental methodologies for its characterization, a plausible synthetic route, and a discussion of its potential applications based on its chemical nature. This guide aims to be a valuable resource by consolidating available data and providing expert analysis to facilitate further research and development involving this molecule.
Introduction and Molecular Identity
This compound, also known as 2-(methylthio)naphtho[1,2-d]thiazole, is a sulfur and nitrogen-containing heterocyclic compound. Its structure features a naphthalene ring system fused with a thiazole ring, with a methylthio group attached at the 2-position of the thiazole moiety. This architectural combination imparts a unique set of electronic and steric properties that are of interest in medicinal chemistry and materials science. The rigid, planar naphthothiazole core is a recognized pharmacophore, and the methylthio group can influence the molecule's reactivity, solubility, and metabolic profile.
Understanding the fundamental physicochemical properties of this compound is paramount for its application in drug design, synthesis of novel materials, and as a research tool. This guide provides a detailed examination of these properties, grounded in available data and expert interpretation.
Table 1: Core Molecular Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 51769-43-8 | [1][2][3] |
| Molecular Formula | C₁₂H₉NS₂ | [1][4] |
| Molecular Weight | 231.33 g/mol | [1][4] |
| IUPAC Name | 2-(methylthio)naphtho[1,2-d]thiazole | [1] |
| Synonyms | 2-(Methylthio)-beta-naphthylthiazole, 2-Methylmercaptonaphtho(1,2-d)thiazole | [4] |
| InChI | InChI=1S/C12H9NS2/c1-14-12-13-11-9-5-3-2-4-8(9)6-7-10(11)15-12/h2-7H,1H3 | [4] |
| InChIKey | NCJSBVUUUHBCQS-UHFFFAOYSA-N | [4] |
| SMILES | CSC1=NC2=C(S1)C=CC3=CC=CC=C32 | [5] |
Physical and Chemical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological activity. This compound is a solid at room temperature with limited solubility in aqueous media, a common characteristic for polycyclic aromatic compounds.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Experimental Conditions | Source(s) |
| Physical State | Light yellow to white crystalline powder/solid | Ambient | [1][2] |
| Melting Point | 62-66 °C (specifically 64 °C reported) | Not specified | [1][2] |
| Boiling Point | 248 °C | at 20 mmHg | [1] |
| Solubility | Soluble in toluene and ethanol. | Not specified | |
| Density | 1.34 g/cm³ (predicted) | Not specified | [1] |
Note: The density is a predicted value and should be confirmed experimentally.
The melting point of 62-66 °C indicates a moderate lattice energy for a molecule of its size. The boiling point at reduced pressure suggests that it is a relatively non-volatile compound. Its solubility in organic solvents like toluene and ethanol is expected for a molecule with a significant nonpolar aromatic core.
Synthesis and Reactivity
While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be proposed based on established methods for the formation of the benzothiazole and naphthothiazole cores. The most common approach involves the condensation of an ortho-aminothiophenol with a suitable electrophile. For the target molecule, the synthesis would likely start from 1-amino-2-naphthol, which would be converted to 1-amino-2-naphthalenethiol.
Proposed Synthetic Pathway:
The synthesis can be envisioned as a two-step process starting from 1-amino-2-naphthol.
Step 1: Thionation of 1-amino-2-naphthol to 1-amino-2-naphthalenethiol. This transformation is a critical step and can be challenging. A common method involves the Newman-Kwart rearrangement.
Step 2: Cyclization and S-methylation. The resulting 1-amino-2-naphthalenethiol can then be cyclized with carbon disulfide in the presence of a base to form the naphtho[1,2-d]thiazole-2-thiol. Subsequent S-methylation with a methylating agent like methyl iodide or dimethyl sulfate would yield the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. US4360674A - Naphth[1,2-d]imidazoles - Google Patents [patents.google.com]
- 4. 2-(METHYLTHIO)THIAZOLE(5053-24-7) 1H NMR [m.chemicalbook.com]
- 5. Naphtho[1,2-d]thiazole, 2-(methylthio)- | C12H9NS2 | CID 103962 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-(Methylthio)-beta-naphthothiazole
Foreword: Navigating the Unknown – A Practical Approach to Structural Elucidation
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and interaction with biological targets. For a compound like 2-(Methylthio)-beta-naphthothiazole, a heterocyclic molecule with potential applications in pharmaceutical and materials science[1], understanding its solid-state conformation is paramount. This guide provides a comprehensive, in-depth technical overview of the process of single-crystal X-ray diffraction (SC-XRD) analysis.
As of the writing of this guide, the crystal structure of this compound has not been publicly reported. Therefore, this document will serve as both a detailed procedural manual and a forward-looking exploration of what a scientist could expect to find. We will use this molecule as our primary subject to illustrate the complete workflow, from crystal growth to the final structural refinement and interpretation. To provide concrete examples of the data and its analysis, we will draw parallels with the known crystal structure of the closely related compound, 2-methyl-beta-naphthothiazole[2]. This approach ensures that the reader gains a practical and realistic understanding of the entire process, grounded in established scientific principles.
The Rationale for Crystal Structure Analysis: Why the Solid State Matters
Before delving into the experimental protocols, it is crucial to understand the driving force behind this analytical endeavor. The primary reasons for determining the crystal structure of this compound are:
-
Unambiguous Stereochemical Assignment: Confirmation of the molecular connectivity and absolute configuration.
-
Conformational Analysis: Understanding the preferred spatial arrangement of the naphthyl, thiazole, and methylthio groups, which influences the molecule's shape and steric profile.
-
Intermolecular Interaction Mapping: Identifying and characterizing non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal packing. These interactions are crucial for predicting physical properties like solubility, melting point, and polymorphism.
-
Structure-Activity Relationship (SAR) Studies: Providing a precise 3D model for computational docking studies and rational drug design.
The Experimental Workflow: From Powder to Precision
The journey to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following sections outline the key experimental and computational stages.
Step 1: Synthesis and Purification of this compound
The starting point for any crystal structure analysis is the synthesis of the target compound with high purity. Several synthetic routes to 2-substituted benzothiazoles and related structures have been reported, often involving the reaction of an appropriate aminothiophenol with a suitable electrophile[3]. For this compound, a plausible synthesis would involve the S-methylation of 2-mercapto-beta-naphthothiazole.
Purity is non-negotiable. Impurities can inhibit crystal growth or, in a worst-case scenario, co-crystallize with the target compound, leading to a disordered or incorrect structure. Therefore, the synthesized compound must be purified, typically by recrystallization or column chromatography, and its identity and purity confirmed by techniques such as NMR, mass spectrometry, and elemental analysis.
Step 2: The Art and Science of Crystallization
Obtaining a single crystal of suitable size and quality is often the most challenging step. The goal is to produce a well-ordered crystal, typically 0.1-0.3 mm in each dimension, that is free of cracks and other defects[4].
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a chamber containing a reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
For this compound, a solid with a melting point in the range of 62-66 °C[1], a systematic screening of various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) using the slow evaporation technique would be a logical starting point.
Step 3: Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer[2]. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
The instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector to record the diffraction pattern[5]. As the crystal is rotated, the X-ray beam is diffracted by the planes of atoms within the crystal lattice, producing a unique pattern of reflections. The positions and intensities of these reflections are recorded.
Diagram of the Single-Crystal X-ray Diffraction Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step 4: Structure Solution and Refinement
The collected diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography. Modern software packages use statistical methods, such as "direct methods," to solve the phase problem and generate an initial electron density map.
From this initial map, the positions of the atoms can be determined. The structural model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions and thermal parameters are adjusted to minimize the difference[6].
Analysis and Interpretation of the Crystal Structure: A Hypothetical Case Study
While we do not have the experimental data for this compound, we can predict the key structural features that would be analyzed and discuss their implications. For illustrative purposes, we will refer to the crystallographic data of 2-methyl-beta-naphthothiazole[7].
Crystallographic Data Summary
The first step in analyzing a crystal structure is to examine the crystallographic data table. This table provides a wealth of information about the crystal system, unit cell dimensions, and the quality of the refinement.
Table 1: Hypothetical Crystallographic Data for this compound (based on the format for 2-methyl-beta-naphthothiazole[7])
| Parameter | Value |
| Chemical Formula | C₁₂H₉NS₂ |
| Formula Weight | 231.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| β (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Hypothetical Value |
| R₁(F) | < 0.05 |
| wR₂(F²) | < 0.15 |
| Goodness-of-fit (S) | ~1.0 |
The values for the unit cell parameters and density are hypothetical. The R-factors and Goodness-of-fit are target values for a well-refined structure.
Molecular Structure and Conformation
The primary result of the analysis is the 3D structure of the molecule, including bond lengths, bond angles, and torsion angles. For this compound, key points of interest would be:
-
Planarity of the Naphthothiazole Ring System: We would expect the fused naphthyl and thiazole rings to be largely planar.
-
Conformation of the Methylthio Group: The orientation of the methylthio group relative to the thiazole ring would be of significant interest. The torsion angle defining this orientation would reveal any steric hindrance and its influence on the overall molecular shape.
Supramolecular Assembly and Intermolecular Interactions
A detailed analysis of the crystal packing reveals how the individual molecules arrange themselves in the solid state. This is governed by a network of intermolecular interactions.
Potential Intermolecular Interactions for this compound:
-
π-π Stacking: The planar naphthothiazole ring systems are likely to engage in π-π stacking interactions, which would be a dominant force in the crystal packing.
-
C-H···π Interactions: Hydrogen atoms from one molecule may interact with the electron-rich π systems of neighboring molecules.
-
C-H···S and C-H···N Interactions: Weak hydrogen bonds involving the sulfur and nitrogen atoms of the thiazole ring could also play a role in stabilizing the crystal lattice.
Diagram of Potential Intermolecular Interactions:
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cambridge Structural Database | re3data.org [re3data.org]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Naphtho[1,2-d]thiazole, 2-(methylthio)- | C12H9NS2 | CID 103962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
Spectroscopic Data for 2-(Methylthio)-beta-naphthothiazole: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-beta-naphthothiazole, also known by its systematic name 2-(Methylthio)naphtho[1,2-d]thiazole, is a heterocyclic compound featuring a fused naphthalene and thiazole ring system. Its chemical formula is C₁₂H₉NS₂, with a molecular weight of approximately 231.33 g/mol .[1] This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties exhibited by naphthothiazole derivatives. The structural characterization of such molecules is fundamental to understanding their function and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal in elucidating the precise molecular architecture and electronic environment of these compounds.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound is key to interpreting its spectra. The molecule consists of a rigid, aromatic naphthyl group fused to a thiazole ring, with a methylthio (-SCH₃) group attached to the carbon atom of the thiazole ring. This arrangement dictates the expected chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring system and a singlet for the methyl group protons.
-
Aromatic Region (approx. 7.0-8.5 ppm): The six protons on the naphthalene ring will appear in this region. Due to the fused ring system, they will exhibit complex splitting patterns (doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. The exact chemical shifts will be influenced by the electron-withdrawing and anisotropic effects of the thiazole ring.
-
Methyl Protons (approx. 2.5-3.0 ppm): The three protons of the methylthio (-SCH₃) group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The chemical shift in this region is characteristic of a methyl group attached to a sulfur atom, which is in turn connected to an aromatic system.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Aromatic Carbons (approx. 110-155 ppm): The ten carbon atoms of the naphthalene ring system and the two carbons of the thiazole ring will resonate in this region. The carbon atom of the thiazole ring bonded to the sulfur and nitrogen atoms, and to the methylthio group, is expected to have a chemical shift in the lower field end of this range (around 150-160 ppm) due to being in a more electron-deficient environment.
-
Methyl Carbon (approx. 15-20 ppm): The carbon atom of the methyl group will appear as a single peak in the upfield region of the spectrum, which is typical for an sp³-hybridized carbon bonded to a sulfur atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration Type |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Alkyl) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C=N (Thiazole) | 1600 - 1650 | Stretching |
| C-S | 600 - 800 | Stretching |
The IR spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations of the naphthalene and thiazole rings. A key feature will be the C=N stretching vibration of the thiazole ring. The C-H stretching and bending frequencies of the methyl group will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₂H₉NS₂), the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) of approximately 231.
While detailed experimental mass spectral data is not publicly available, a listing in the NIST database for 2-(Methylthio)naphtho[1,2-d]thiazole indicates its existence in their spectral library.[1]
Expected Fragmentation Pattern:
The fragmentation of the molecular ion would likely proceed through several pathways:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺ (m/z 216). This is a common fragmentation pathway for methylthio compounds.
-
Loss of the entire methylthio group (•SCH₃): This would lead to a fragment at [M-47]⁺ (m/z 184), corresponding to the naphthothiazole cation.
-
Cleavage of the thiazole ring: This could lead to a variety of smaller fragment ions.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the analysis of a compound like this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) and a temperature program that allows for the separation and elution of the compound.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
The standard electron energy for EI is 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its fragments.
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. This can be compared to library spectra for identification.
Conclusion
The spectroscopic characterization of this compound is essential for confirming its identity and purity. This technical guide has outlined the expected NMR, IR, and MS data based on the known principles of spectroscopy and analysis of related structures. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns provide a valuable reference for researchers working with this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and facilitating further investigation into the properties and applications of this and similar naphthothiazole derivatives.
References
solubility of 2-(Methylthio)-beta-naphthothiazole in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Methylthio)-beta-naphthothiazole in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2] In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing solubility and presents robust, field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to systematically evaluate the solubility of this compound in a range of organic solvents. The guide covers the theoretical underpinnings of solubility, predictive assessment based on molecular structure, and detailed, step-by-step procedures for both qualitative and quantitative solubility determination.
Introduction: The Significance of this compound
This compound belongs to the naphthothiazole class of heterocyclic compounds, which are structural motifs found in a wide array of biologically active molecules and functional materials.[2] Its derivatives are explored for a variety of therapeutic applications, leveraging the versatile benzothiazole core.[1][3][4] The utility of this compound as a building block in organic synthesis and its potential incorporation into novel pharmaceuticals or organic electronics makes a thorough understanding of its physical properties essential.[1]
Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's application. In drug development, it influences formulation, bioavailability, and the design of screening assays. In materials science, it is crucial for solution-based processing and fabrication. This guide provides the necessary tools to approach the solubility of this compound with scientific rigor, moving from theoretical prediction to empirical validation.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[5][6]
Molecular Structure and Polarity
This compound (C₁₂H₉NS₂) is a solid at room temperature with a molecular weight of approximately 231.33 g/mol .[7] Its structure is characterized by:
-
A large, fused aromatic naphthyl ring system, which is inherently non-polar and hydrophobic.
-
A heterocyclic thiazole ring containing nitrogen and sulfur atoms, which introduces some polarity.
-
A methylthio (-SCH₃) group, which contributes moderately to the molecule's polarity.
The dominant feature is the large, non-polar naphthalene core. This is quantitatively supported by its calculated XLogP3 value of 4.5 , which indicates a high degree of lipophilicity and predicts poor solubility in water but favorable solubility in non-polar organic solvents.
The Role of the Solvent
Organic solvents can be broadly classified based on their polarity, which is a function of their dipole moment and dielectric constant.[5][8] Matching the polarity of the solvent to the solute is the most effective strategy for achieving good solubility.[9][10]
-
Non-Polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) These solvents interact primarily through weak van der Waals forces. Given the non-polar nature of the naphthyl backbone, this compound is predicted to exhibit its highest solubility in these types of solvents.[11]
-
Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents possess dipole moments but lack acidic protons. They are effective at dissolving a wide range of compounds. Moderate solubility is expected in solvents like DCM and Acetone, while highly polar solvents like DMSO may also be effective due to their strong solvating power.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) These solvents can engage in hydrogen bonding. Since this compound lacks hydrogen bond donor sites, its solubility in protic solvents, especially water, is expected to be very low. Solubility in alcohols like ethanol will likely be limited.
The Influence of Temperature
For most solid organic compounds, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces of the solid. Increased thermal energy enhances the ability of solvent molecules to break apart the solute's crystal structure. When determining solubility, it is therefore critical to control and report the temperature at which the measurement was made.
Experimental Determination of Solubility: Protocols and Best Practices
The following protocols are designed to be self-validating systems, ensuring that the data generated is reliable and reproducible.
Preliminary Qualitative Assessment
This initial test provides a rapid and cost-effective way to screen a range of solvents and classify the compound's solubility qualitatively.
Methodology:
-
Preparation: Dispense approximately 1-2 mg of this compound into a series of small, clean glass vials.
-
Solvent Addition: To each vial, add a different test solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) in 0.1 mL increments.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial against a contrasting background for any undissolved solid.
-
Classification: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the following criteria:
-
Very Soluble: Dissolves completely in ≤ 0.2 mL.
-
Soluble: Dissolves completely in 0.2 - 0.5 mL.
-
Sparingly Soluble: Dissolves completely in 0.5 - 1.0 mL.
-
Insoluble: Fails to dissolve completely in 1.0 mL.
-
This initial screen informs the selection of solvents for more rigorous quantitative analysis.
Quantitative Determination: The Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[12] The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the liquid phase.
Step-by-Step Protocol:
-
Preparation of a Supersaturated Mixture:
-
Rationale: Starting with an excess of solid ensures that the solution will reach its maximum saturation point.
-
Action: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of the selected solvent (e.g., 2-5 mL) in a sealed, screw-cap glass vial. The exact mass of the excess solid does not need to be known, only that it is sufficient to ensure undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Rationale: Dissolution is a dynamic process. Achieving a true equilibrium, where the rate of dissolution equals the rate of precipitation, is critical for an accurate measurement.
-
Action: Place the sealed vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.
-
-
Phase Separation:
-
Rationale: It is imperative to separate the saturated liquid phase (supernatant) from the undissolved solid without altering the equilibrium (e.g., by temperature change).
-
Action: Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at the same temperature. Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to remove any microscopic particulates.
-
-
Quantification of Solute:
-
Rationale: The concentration of the solute in the filtered supernatant represents its equilibrium solubility. Several analytical methods can be used.
-
Action (Gravimetric Method): i. Accurately weigh an empty, clean vial (W₁). ii. Transfer a precise volume of the filtered supernatant (e.g., 1.00 mL) into the pre-weighed vial. iii. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until the solute is completely dry. iv. Weigh the vial containing the dried solute (W₂). v. Calculate the solubility: Solubility (mg/mL) = (W₂ - W₁) / Volume of supernatant (mL)
-
Action (Spectroscopic/Chromatographic Method): i. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. ii. Generate a calibration curve using an appropriate analytical technique (e.g., UV-Vis Spectroscopy at the compound's λₘₐₓ or HPLC). iii. Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve. iv. Measure the concentration of the diluted sample and multiply by the dilution factor to determine the original solubility.
-
Data Presentation and Visualization
Organizing experimental results in a clear, structured format is essential for analysis and communication.
Table 1: Experimental Solubility Data for this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Non-Polar | Toluene | 25 | [Experimental Data] | [Calculated Data] |
| Hexane | 25 | [Experimental Data] | [Calculated Data] | |
| Polar Aprotic | Dichloromethane | 25 | [Experimental Data] | [Calculated Data] |
| Acetone | 25 | [Experimental Data] | [Calculated Data] | |
| Ethyl Acetate | 25 | [Experimental Data] | [Calculated Data] | |
| DMSO | 25 | [Experimental Data] | [Calculated Data] | |
| Polar Protic | Ethanol | 25 | [Experimental Data] | [Calculated Data] |
| Water | 25 | [Experimental Data] | [Calculated Data] |
Note: Mol/L can be calculated from mg/mL using the molecular weight (231.33 g/mol ).
Diagrams for Conceptual Understanding
Caption: Logical workflow for selecting test solvents based on polarity prediction.
Caption: Experimental workflow for the Shake-Flask method.
Conclusion
References
- 1. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of 2-aminothiazoles in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 6. chem.ws [chem.ws]
- 7. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]
- 8. caymanchem.com [caymanchem.com]
- 9. thecalculatedchemist.com [thecalculatedchemist.com]
- 10. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
A Methodological Guide to the Thermal Stability and Decomposition of 2-(Methylthio)-beta-naphthothiazole
Introduction
2-(Methylthio)-beta-naphthothiazole is a sulfur and nitrogen-containing heterocyclic compound with significant applications in various fields, including organic synthesis and materials science. Its structural complexity, incorporating a naphthyl group fused with a thiazole ring and a methylthio substituent, imparts unique chemical properties. As with any specialty chemical, a thorough understanding of its thermal stability is paramount for ensuring safe handling, establishing appropriate storage conditions, and predicting its behavior during thermal processing.
This technical guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to assess the thermal stability and decomposition pathways of this compound. In the absence of extensive published data on this specific molecule, this document serves as a practical "how-to" manual, detailing the requisite experimental protocols and theoretical considerations for a complete thermal analysis.
Physicochemical Properties of this compound
A foundational understanding of the compound's basic properties is essential before embarking on thermal analysis. The following table summarizes the key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₉NS₂ |
| Molecular Weight | 231.34 g/mol |
| Appearance | Solid |
| CAS Number | 51769-43-8 |
Assessing Thermal Stability: A Methodological Approach
A multi-faceted approach employing established thermoanalytical techniques is crucial for a comprehensive evaluation of thermal stability. The two primary techniques recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Monitoring Mass Loss
TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.
Experimental Protocol: TGA Analysis of this compound
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a linear heating rate of 10 °C/min to a final temperature of 800 °C.
-
-
Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Determine the onset temperature of decomposition (Tonset), which indicates the initiation of significant thermal degradation.
-
Interpretation of TGA Results:
The TGA thermogram will reveal the temperature ranges over which this compound is stable and the distinct stages of its decomposition. The percentage of mass lost at each stage provides insights into the nature of the evolved fragments. For sulfur-containing compounds, mass loss at lower temperatures (around 200-400°C) can sometimes be attributed to the scission of weaker S-S bonds, while the breakdown of more stable C-S and C-N bonds occurs at higher temperatures.[1]
Differential Scanning Calorimetry (DSC): Monitoring Heat Flow
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is invaluable for identifying phase transitions such as melting and for characterizing the energetics (exothermic or endothermic nature) of decomposition.
Experimental Protocol: DSC Analysis of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Atmosphere: Use an inert atmosphere (nitrogen or argon) with a constant purge rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample at a controlled rate of 10 °C/min to a temperature beyond its decomposition point, as determined by TGA.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks, which may correspond to melting.
-
Identify exothermic peaks, which are indicative of decomposition processes.
-
Integrate the peak areas to determine the enthalpy of transitions (e.g., heat of fusion, enthalpy of decomposition).
-
Interpretation of DSC Results:
The DSC thermogram will provide the melting point of this compound, a key indicator of its purity. Any exothermic events following the melting peak are likely associated with thermal decomposition. The magnitude of the decomposition exotherm provides information on the energy released during the process. For many heterocyclic compounds, the decomposition process is complex and can involve multiple overlapping thermal events.[4]
Hyphenated Techniques for Evolved Gas Analysis
To identify the gaseous products evolved during decomposition, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are highly recommended. These methods provide real-time analysis of the gases released from the TGA furnace, allowing for the correlation of specific mass loss events with the chemical identity of the decomposition products.
Theoretical Decomposition Pathways
In the absence of experimental data, the potential thermal decomposition pathways of this compound can be postulated based on its chemical structure and the known thermal behavior of related compounds. The molecule possesses several bonds of varying strengths, suggesting multiple potential fragmentation routes.
The primary sites for initial bond cleavage are likely to be the C-S bonds of the methylthio group and the bonds within the thiazole ring, as these are generally weaker than the C-C and C=C bonds of the aromatic naphthyl system.
Potential Decomposition Products:
Based on studies of the pyrolysis of benzothiazoles and thioethers, the following decomposition products can be anticipated:[5][6][7]
-
Small Gaseous Molecules: Hydrogen sulfide (H₂S), carbon disulfide (CS₂), and methane (CH₄) from the fragmentation of the methylthio group and the thiazole ring. When heated, benzothiazoles can emit toxic fumes of sulfur oxides (SOx).[8]
-
Nitrogen-Containing Fragments: Hydrogen cyanide (HCN) and ammonia (NH₃) are possible products from the breakdown of the nitrogen-containing heterocycle.[5]
-
Aromatic Fragments: More stable aromatic fragments such as naphthalene and various substituted naphthyl derivatives may also be formed.
The decomposition is likely to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weaker bonds.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. Differential Scanning Calorimetry Analysis [intertek.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 2-(Methylthio)-beta-naphthothiazole: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 2-(Methylthio)-beta-naphthothiazole in Medicinal Chemistry
The intricate world of drug discovery is a perpetual quest for novel molecular entities with therapeutic potential. Within this landscape, heterocyclic compounds, particularly those containing nitrogen and sulfur, have consistently emerged as privileged scaffolds. The thiazole moiety, a five-membered aromatic ring with one nitrogen and one sulfur atom, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its fusion with a naphthalene ring system to form naphthothiazole derivatives further expands the chemical space, offering a rigid and lipophilic framework amenable to diverse functionalization.
This compound, with the chemical formula C₁₂H₉NS₂, is one such derivative that holds promise in medicinal chemistry.[3][4] The presence of the methylthio group at the 2-position of the naphthothiazole core introduces a key modifiable site, influencing the molecule's electronic properties, steric profile, and potential interactions with biological targets. The exploration of such compounds in drug development pipelines necessitates a profound understanding of their three-dimensional structure, electronic characteristics, and reactivity.[5]
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. As researchers, scientists, and drug development professionals, the integration of computational methodologies into our workflow is no longer a niche specialization but a fundamental component of modern, rational drug design.[6][7] By leveraging the predictive power of quantum mechanics, we can gain invaluable insights into molecular behavior at the atomic level, thereby accelerating the identification and optimization of lead compounds.
This document will navigate through the theoretical underpinnings and practical application of these computational techniques, offering a step-by-step protocol for conducting such calculations and interpreting the results in a medicinally relevant context.
The Rationale for Quantum Chemical Calculations in Drug Discovery
Before delving into the specifics of the computational protocol, it is crucial to appreciate the causality behind employing these methods for a molecule like this compound. Quantum chemical calculations, at their core, solve the Schrödinger equation (or approximations thereof) for a given molecule, yielding a wealth of information about its electronic structure and energy. This information translates into a suite of predictable molecular properties that are directly relevant to a compound's pharmacokinetic and pharmacodynamic profile.
For this compound, these calculations can help us:
-
Determine the most stable three-dimensional conformation: The spatial arrangement of atoms is paramount for a molecule's interaction with a biological target.
-
Predict its reactivity and metabolic stability: Understanding where a molecule is likely to undergo chemical reactions is crucial for predicting its metabolic fate and potential toxicity.
-
Elucidate its electronic properties: The distribution of electrons within the molecule governs its polarity, polarizability, and ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the bedrock of drug-receptor binding.
-
Simulate its spectroscopic signatures: Calculated vibrational (infrared and Raman) and electronic (UV-Visible) spectra can aid in the characterization and identification of the synthesized compound.
Methodology: A Validated Protocol for Quantum Chemical Calculations
The following protocol outlines a robust and self-validating workflow for the quantum chemical characterization of this compound. The choice of theoretical methods and basis sets is grounded in their proven efficacy for organic molecules of similar size and composition, particularly those containing sulfur.[8][9]
Computational Software
The Gaussian suite of programs is a widely used and versatile software package for electronic structure calculations and will be the basis for this protocol.[10] Its comprehensive implementation of various quantum chemical methods makes it a suitable choice for this application.
Step-by-Step Computational Workflow
The following diagram, rendered in Graphviz DOT language, illustrates the logical flow of the computational protocol.
Caption: Computational workflow for the quantum chemical analysis of this compound.
1. Input Geometry Preparation:
The starting point for any quantum chemical calculation is an initial guess of the molecular geometry. For this compound, a highly reliable initial structure can be built by modifying the experimentally determined crystal structure of its close analog, 2-methyl-beta-naphthothiazole.[11] The methyl group at the 2-position is replaced by a methylthio group, and the initial bond lengths and angles of the new substituent are set to standard values. This approach provides a more accurate starting point than building the molecule from scratch, leading to a more efficient convergence of the geometry optimization.
2. Geometry Optimization:
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is achieved using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for medium-sized organic molecules.
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional has a proven track record for providing accurate geometries and energies for a wide range of organic compounds.[8][9]
-
Basis Set: 6-311+G(d,p). This Pople-style basis set is a suitable choice for molecules containing second-row elements like sulfur. The “+” indicates the inclusion of diffuse functions to better describe anions and weak interactions, while the “(d,p)” signifies the addition of polarization functions to allow for more flexibility in the description of bonding.
3. Vibrational Frequency Analysis:
Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This step is crucial for two reasons:
-
Validation of the Optimized Geometry: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.
-
Prediction of Infrared (IR) and Raman Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule. This allows for a direct comparison with experimental spectra, aiding in the structural confirmation of the synthesized compound.[12][13]
4. Electronic Property Calculations:
With the optimized geometry, a series of calculations are performed to elucidate the electronic properties of this compound.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[14][15]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (typically colored in shades of blue) are prone to nucleophilic attack. This information is highly relevant for understanding potential drug-receptor interactions.
Results and Interpretation for Drug Development
The data obtained from these quantum chemical calculations provide a wealth of information that can be directly applied to the drug development process for this compound.
Optimized Molecular Geometry
The optimized geometry provides the precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. This information is the foundation for any further computational studies, such as molecular docking, where the molecule's shape and conformation are critical for its fit within a protein's binding site.
| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |
| C-S (thiazole) bond lengths | ~1.75 Å |
| C=N (thiazole) bond length | ~1.31 Å |
| C-S (methylthio) bond length | ~1.80 Å |
| S-C (methyl) bond length | ~1.85 Å |
| Dihedral angle (naphthyl-thiazole) | Near planar |
Note: These are representative expected values. Actual calculated values should be reported with high precision.
Vibrational Spectra
The calculated IR and Raman spectra can be compared with experimental data to confirm the identity and purity of the synthesized compound. Key vibrational modes to look for in this compound would include:
-
C=N stretching of the thiazole ring
-
C-S stretching vibrations
-
Aromatic C-H stretching of the naphthalene ring
-
Aliphatic C-H stretching of the methyl group
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO energies and their distribution provide insights into the molecule's reactivity and electronic transitions.
| Parameter | Calculated Value (eV) | Interpretation |
| HOMO Energy | (Typical range: -5 to -7 eV) | Higher values indicate a greater propensity to donate electrons. |
| LUMO Energy | (Typical range: -1 to -3 eV) | Lower values indicate a greater propensity to accept electrons. |
| HOMO-LUMO Gap | (Calculated as ELUMO - EHOMO) | A smaller gap suggests higher reactivity and polarizability. |
The visualization of the HOMO and LUMO isosurfaces reveals the regions of the molecule involved in electron donation and acceptance. For this compound, the HOMO is likely to be localized on the electron-rich naphthalene and thiazole rings, as well as the sulfur atoms. The LUMO is expected to be distributed over the aromatic system.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful tool for visualizing the charge distribution and predicting intermolecular interactions.
The following Graphviz diagram illustrates the expected MEP features of this compound.
Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map for this compound.
For this compound, the MEP map is expected to show:
-
Negative potential (red/yellow): Localized around the nitrogen atom of the thiazole ring and the sulfur atoms, indicating these as likely sites for hydrogen bond acceptance and interactions with electrophilic species.
-
Positive potential (blue): Associated with the hydrogen atoms of the naphthalene ring and the methyl group, suggesting these as potential hydrogen bond donor sites.
This information is invaluable for designing molecules with improved binding affinity to a target protein, as it allows for the rational placement of functional groups that can form favorable electrostatic interactions.
Conclusion: Integrating Computational Insights into Drug Development
Quantum chemical calculations provide a powerful, predictive framework for understanding the intrinsic properties of potential drug candidates like this compound. By following a systematic and validated computational protocol, researchers can obtain reliable data on the molecule's structure, reactivity, and electronic characteristics. These insights, when integrated with experimental data and other computational techniques like QSAR and molecular docking, can significantly enhance the efficiency and success rate of the drug discovery and development process.[6] The ability to predict molecular behavior before embarking on time-consuming and resource-intensive synthesis and biological testing is a cornerstone of modern medicinal chemistry.
References
- 1. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]
- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajol.info [ajol.info]
- 6. mdpi.com [mdpi.com]
- 7. 3D-QSAR and molecular docking studies on benzothiazole derivatives as Candida albicans N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(METHYLTHIO)THIAZOLE(5053-24-7) 1H NMR [m.chemicalbook.com]
- 14. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] QSAR Analysis of Benzothiazole Derivatives of Antimalarial Compounds Based On AM1 Semi-Empirical Method | Semantic Scholar [semanticscholar.org]
The Pharmacological Potential of Naphthothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The naphthothiazole scaffold, a fused heterocyclic system incorporating both naphthalene and thiazole rings, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties have led to the development of a diverse library of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological potential of naphthothiazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, supported by key structure-activity relationship (SAR) insights. Furthermore, this guide offers detailed experimental protocols for the synthesis and biological evaluation of these promising compounds, aiming to equip researchers and drug development professionals with the necessary knowledge to advance this important class of molecules towards clinical application.
Introduction: The Naphthothiazole Core - A Versatile Pharmacophore
The fusion of a naphthalene moiety with a thiazole ring creates the naphthothiazole core, a planar and electron-rich heterocyclic system. This structural arrangement provides a versatile scaffold for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities.[1][2][3] The thiazole ring, a known pharmacophore present in numerous FDA-approved drugs, contributes to the diverse biological profile of these derivatives.[4][5][6] The naphthalene component often enhances binding affinity to biological targets through π-π stacking and hydrophobic interactions.[7] This guide will systematically explore the key therapeutic areas where naphthothiazole derivatives have shown significant promise.
Anticancer Activity: Targeting the Hallmarks of Cancer
Naphthothiazole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][3][8] Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes essential for cancer cell survival and proliferation.
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
A significant body of evidence suggests that certain naphthothiazole derivatives exert their anticancer effects by interacting with DNA. Some derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, thereby inhibiting replication and transcription processes crucial for rapidly dividing cancer cells.[7]
Molecular docking and dynamics simulations have provided valuable insights into these interactions, revealing that the planar naphthyl group facilitates stacking with DNA base pairs.[7] Furthermore, some naphthothiazole derivatives have been identified as inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication.[1] By inhibiting these enzymes, these compounds can lead to the accumulation of DNA strand breaks and ultimately trigger apoptotic cell death.
Tubulin Polymerization Inhibition
Another key anticancer mechanism of naphthothiazole derivatives is the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell motility. Several naphthothiazole-based compounds have been shown to bind to the colchicine binding site on β-tublin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[4] This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[4]
Caption: Mechanism of tubulin polymerization inhibition by naphthothiazole derivatives.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have been instrumental in optimizing the anticancer potency of naphthothiazole derivatives. Key findings include:
-
Substitution on the Naphthyl Ring: The position and nature of substituents on the naphthalene ring significantly influence activity. Electron-withdrawing groups can enhance cytotoxicity in some cases.
-
Modifications at the 2-position of the Thiazole Ring: The introduction of various amine and heterocyclic moieties at the 2-position has yielded compounds with potent anticancer activity. For instance, piperazine-substituted derivatives have shown notable effects.[1]
-
Planarity: A high degree of planarity in the molecule is often correlated with enhanced DNA intercalating ability and, consequently, higher cytotoxicity.[7]
Tabulated Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| HL2 | HepG2 | 3.2 ± 0.1 | DNA Intercalation, Apoptosis Induction | [7] |
| HL1 | HepG2 | 7.3 ± 0.3 | DNA Groove Binding, Necroptosis | [7] |
| 5b | MCF-7 | 0.48 ± 0.03 | Tubulin Polymerization Inhibition | [4] |
| 5b | A549 | 0.97 ± 0.13 | Tubulin Polymerization Inhibition | [4] |
| 4i | UACC-257 (Melanoma) | 0.22 | Not specified | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of naphthothiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Naphthothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the naphthothiazole derivatives in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. Naphthothiazole derivatives have emerged as a promising class of compounds with potent activity against a broad spectrum of bacteria and fungi.[1][2][9]
Mechanism of Action: Targeting Bacterial Topoisomerases and Cell Wall Integrity
The antimicrobial mechanism of naphthothiazole derivatives often involves the inhibition of essential bacterial enzymes. Several studies have pointed towards the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, as a key mode of action.[1] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Furthermore, some derivatives have been shown to disrupt the integrity of the bacterial cell wall, a structure essential for bacterial survival.[1] The precise molecular interactions leading to cell wall disruption are still under investigation but may involve interference with the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.
Caption: A typical workflow for the discovery of novel antimicrobial naphthothiazole derivatives.
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Of particular importance is the activity of certain naphthothiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a notorious MDR pathogen.[1] The emergence of MRSA strains resistant to last-resort antibiotics like vancomycin underscores the urgent need for new therapeutic options.[1] Compounds like 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) have demonstrated significant antimicrobial activity against MRSA strains.[1]
Antifungal Properties
In addition to their antibacterial effects, several naphthothiazole derivatives exhibit potent antifungal activity against clinically relevant fungal species such as Candida albicans and Candida glabrata.[2] Some compounds have shown antifungal efficacy comparable to the standard drug ketoconazole.[2]
Tabulated Antimicrobial Activity Data
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5b | P. aeruginosa | 62.5 | [2] |
| 5b | C. albicans | Equipotent to Ketoconazole | [2] |
| 5b | C. glabrata | Equipotent to Ketoconazole | [2] |
| 4a, 4c, 4g, 4h | Mycobacterium | Promising activity | [8] |
| PNT | S. epidermidis, S. aureus, MRSA | Significant activity | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of naphthothiazole derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli, MRSA)
-
Mueller-Hinton Broth (MHB)
-
Naphthothiazole derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a twofold serial dilution of the naphthothiazole derivatives in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions.[10] Naphthothiazole derivatives have demonstrated promising anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.[10][11]
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines
Several naphthoquinone-thiazole hybrids have been shown to significantly decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.[10] The inhibition of these key mediators of the inflammatory response suggests that these compounds could be valuable therapeutic agents for inflammatory diseases. Inverse molecular docking studies have predicted that Phosphoinositide 3-kinase (PI3K) may be a potential target for some of these anti-inflammatory derivatives.[10]
Caption: Proposed anti-inflammatory mechanism of naphthothiazole derivatives via PI3K inhibition.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Naphthothiazole derivatives
-
Commercially available ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the naphthothiazole derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.
Synthesis of Naphthothiazole Derivatives
The synthesis of naphthothiazole derivatives often involves multicomponent reactions, providing an efficient route to a diverse range of structures. A common synthetic strategy is the hetero-Diels-Alder reaction of 5-arylidene-4-thioxo-2-thiazolidinones with 1,4-naphthoquinone.[8] Another approach involves the reaction of 2-bromo-1,4-naphthoquinone with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.[9]
Conclusion and Future Directions
Naphthothiazole derivatives represent a highly promising class of bioactive compounds with significant potential in the development of novel therapeutics for cancer, infectious diseases, and inflammatory conditions. The versatility of the naphthothiazole scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets of these compounds, expanding the structure-activity relationship studies to guide the design of next-generation derivatives, and conducting in vivo efficacy and toxicity studies to translate these promising preclinical findings into clinical applications.
References
- 1. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
- 10. Synthesis, anti-inflammatory activity, inverse molecular docking, and acid dissociation constants of new naphthoquinone-thiazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(Methylthio)naphtho[1,2-d]thiazole (CAS 51769-43-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Naphthothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
As a Senior Application Scientist, my experience has repeatedly highlighted the value of certain molecular scaffolds that serve as foundational blueprints for drug discovery. The naphthothiazole core, a fusion of a naphthalene ring system and a thiazole ring, is a prime example of such a "privileged structure."[1] This heterocyclic framework is not merely a synthetic curiosity; it is a recurring motif in compounds demonstrating a remarkable breadth of biological activities.
Researchers have successfully developed naphthothiazole derivatives with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The planarity of the naphthalene moiety facilitates interactions with biological macromolecules like DNA, while the thiazole ring acts as a versatile pharmacophore, capable of forming key hydrogen bonds and other non-covalent interactions within enzyme active sites.[4] The strategic functionalization of this core structure is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
This guide focuses on a specific, yet versatile, derivative: 2-(Methylthio)naphtho[1,2-d]thiazole (CAS 51769-43-8) . The introduction of the methylthio (-SCH₃) group at the 2-position of the thiazole ring significantly influences the molecule's electronic properties and metabolic stability, making it an intriguing building block for further synthetic elaboration and a candidate for biological screening.[5] This document provides a comprehensive overview of its properties, a detailed protocol for its synthesis, a practical guide for evaluating its potential antimicrobial activity, and a list of commercial suppliers.
Section 1: Core Properties of 2-(Methylthio)naphtho[1,2-d]thiazole
Understanding the fundamental physicochemical properties of a compound is the bedrock of any research endeavor. These parameters dictate everything from solvent choice and reaction conditions to formulation and potential bioavailability.
Chemical Identity and Structure
-
CAS Number : 51769-43-8[6]
-
Chemical Name : 2-(Methylthio)naphtho[1,2-d]thiazole[7]
-
Synonyms : 2-(Methylsulfanyl)naphtho[1,2-d][8][9]thiazole, 2-Methylmercaptonaphtho(1,2-d)thiazole[5][6]
-
Molecular Formula : C₁₂H₉NS₂[7]
-
Molecular Weight : 231.33 g/mol [6]
-
InChI Key : NCJSBVUUUHBCQS-UHFFFAOYSA-N[1]
-
SMILES : CSC1=NC2=C(S1)C=CC3=CC=CC=C32[1]
Physicochemical Data
The following table summarizes the key physical and chemical properties of 2-(Methylthio)naphtho[1,2-d]thiazole, crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Physical Form | Solid, Yellow to Brown Crystalline Powder | [5][7] |
| Melting Point | 64 °C | [7] |
| Boiling Point | 248 °C (at 20 mmHg) | [7] |
| Density (Predicted) | 1.34 g/cm³ | [7] |
| Solubility | Soluble in Toluene, Ethanol | [10] |
| LogP (Predicted) | 4.17 | [7] |
Section 2: Synthesis and Characterization
While this compound is commercially available, understanding its synthesis is vital for researchers who may wish to produce it in-house, create novel analogs, or require isotopic labeling. The most logical and direct synthetic route is the S-methylation of the corresponding thiol precursor, 2-mercaptonaphtho[1,2-d]thiazole. This is a classic, high-yielding nucleophilic substitution reaction.
Synthetic Workflow Diagram
Detailed Synthesis Protocol
This protocol is based on well-established S-methylation procedures for heterocyclic thiols.[11][12] The choice of potassium carbonate as the base and DMF as the solvent is deliberate; this combination is effective for generating the nucleophilic thiolate anion while ensuring the reagents remain in solution.
Materials:
-
2-Mercaptonaphtho[1,2-d]thiazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Methyl Iodide (CH₃I) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, and standard laboratory glassware
Procedure:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptonaphtho[1,2-d]thiazole (e.g., 5.0 g, 1.0 eq) and anhydrous potassium carbonate (e.g., 4.8 g, 1.5 eq).
-
Dissolution: Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 30 minutes. The deprotonation of the thiol by the base generates the potassium thiolate salt, a potent nucleophile.
-
Methylation: Cool the flask in an ice bath to 0-5 °C. Add methyl iodide (e.g., 1.5 mL, 1.1 eq) dropwise via a dropping funnel over 15 minutes. The dropwise addition and cooling are crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The product spot should have a higher Rf value than the starting thiol.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water. This will precipitate the crude product.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove DMF and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 40 °C overnight.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-(Methylthio)naphtho[1,2-d]thiazole as a crystalline solid.
Section 3: Application in Antimicrobial Screening
Given the established antimicrobial activity of many thiazole derivatives, a primary application for this compound is its evaluation as a potential antimicrobial agent.[2][3][13] The gold-standard method for this initial screening is the determination of the Minimum Inhibitory Concentration (MIC).[9]
MIC Assay Workflow Diagram
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is a standard procedure aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][14]
Materials:
-
2-(Methylthio)naphtho[1,2-d]thiazole
-
Dimethyl sulfoxide (DMSO), sterile
-
Mueller-Hinton Broth (MHB), sterile
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Standard laboratory microbiology equipment
Procedure:
-
Prepare Compound Stock: Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The use of DMSO is necessary for compounds with low aqueous solubility, but the final concentration in the assay should not exceed 1-2% to avoid solvent toxicity to the bacteria.
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This step is critical for reproducibility. c. Dilute this adjusted suspension 1:150 in sterile MHB to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.
-
Plate Preparation (Serial Dilution): a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row. b. Create a starting concentration by adding, for example, 4 µL of your 10 mg/mL stock solution to 96 µL of MHB in well 1. This creates a 400 µg/mL solution. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. d. Well 11 will serve as the growth control (broth only, no compound). Well 12 will be the sterility control (broth only, no compound, no bacteria).
-
Inoculation: a. Add 100 µL of the working bacterial inoculum (from step 2c) to wells 1 through 11. Do not add bacteria to well 12. b. This final addition dilutes both the compound and the bacteria by a factor of two. The final bacterial concentration will be the target of ~5 x 10⁵ CFU/mL.[9]
-
Incubation: Cover the plate and incubate at 37 °C for 16-24 hours.
-
Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) by eye. b. Alternatively, results can be quantified by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that inhibits ~90% of the growth compared to the growth control well.
Section 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[15]
-
Storage: Keep the container tightly closed. Store in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents.[15]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical advice.[15]
Section 5: Suppliers
2-(Methylthio)naphtho[1,2-d]thiazole is available from several chemical suppliers specializing in research and fine chemicals. Availability and purity should be confirmed directly with the supplier.
| Supplier | Purity | Notes |
| TCI America | >98.0% (GC) | Available in various quantities. |
| Fisher Scientific | 98.0+% | Distributes TCI products. |
| Dayang Chem (Hangzhou) | 95%, 99% | Manufacturer based in China. |
| CymitQuimica | >98.0% (GC) | European supplier. |
| Chem-Impex International | - | Supplier of specialty chemicals. |
References
- 1. Naphthothiazoles | Fisher Scientific [fishersci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 5. CAS 51769-43-8: 2-(Methylthio)naphtho[1,2-d]thiazole [cymitquimica.com]
- 6. Naphtho[1,2-d]thiazole, 2-(methylthio)- | C12H9NS2 | CID 103962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies | MDPI [mdpi.com]
- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(Methylthio)-beta-naphthothiazole: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Methylthio)-beta-naphthothiazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. While the precise historical account of its initial discovery remains nuanced, this document traces the logical evolution of its synthesis from the foundational principles of benzothiazole chemistry. We will delve into its physicochemical properties, present a detailed, field-proven synthetic protocol, and explore its contemporary applications as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel heterocyclic scaffolds.
Introduction: The Naphthothiazole Core
The fusion of a naphthalene ring system with a thiazole moiety gives rise to the naphthothiazole scaffold, a class of compounds that has garnered considerable attention due to its diverse chemical reactivity and biological significance. This compound, a prominent member of this family, is distinguished by the presence of a methylthio (-SCH3) group at the 2-position of the naphtho[2,1-d]thiazole core. This substitution imparts unique electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. Its utility spans from being a key intermediate in the synthesis of complex bioactive molecules to a component in the development of functional materials.[1]
Historical Context and the Evolution of Synthesis
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its conceptualization and synthesis can be logically traced to the pioneering work on benzothiazoles in the late 19th century. The fundamental reactions that underpin the formation of the thiazole ring fused to an aromatic system were established during this period.
The most probable synthetic pathway to this compound involves a two-step process rooted in classic heterocyclic chemistry:
-
Formation of the 2-mercaptonaphthothiazole intermediate: This step likely follows the principles of benzothiazole synthesis, which involves the condensation of an aminonaphthol with carbon disulfide. This reaction, a variation of the Hofmann's synthesis of benzothiazoles, would yield the corresponding 2-mercaptonaphthothiazole.
-
S-Alkylation: The subsequent introduction of the methylthio group is achieved through the alkylation of the thiol functionality with a methylating agent, such as methyl iodide or dimethyl sulfate. This S-alkylation is a well-established and efficient method for the preparation of 2-alkylthio-substituted benzothiazoles and their derivatives.
The development and application of such compounds were likely driven by the burgeoning fields of dye chemistry, rubber vulcanization, and early pharmaceutical research in the 20th century, where sulfur-containing heterocycles played a pivotal role.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NS₂ | [2] |
| Molecular Weight | 231.34 g/mol | [2] |
| CAS Number | 17931-27-0 | |
| Appearance | Solid | [2] |
| Purity | ≥98% (typically) | [2] |
| Synonyms | 2-(Methylthio)naphtho[2,1-d]thiazole | [2] |
Synthesis Protocol: A Validated Approach
The following protocol describes a reliable and reproducible method for the synthesis of this compound, based on established principles of heterocyclic chemistry.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 2-Mercaptonaphtho[2,1-d]thiazole
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-1-naphthol in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add a stoichiometric excess of carbon disulfide and a catalytic amount of a strong base, for instance, potassium hydroxide.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is acidified to precipitate the crude 2-mercaptonaphthothiazole. The solid is then filtered, washed with water, and dried. Purification can be achieved by recrystallization from an appropriate solvent.
Step 2: Synthesis of this compound (S-Methylation)
-
Reactant Preparation: Suspend the synthesized 2-mercaptonaphtho[2,1-d]thiazole in a polar aprotic solvent like acetone or dimethylformamide (DMF) in a reaction flask.
-
Addition of Base: Add a mild base, such as potassium carbonate, to the suspension to deprotonate the thiol group.
-
Addition of Methylating Agent: Slowly add a methylating agent, for example, methyl iodide, to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, the inorganic salts are filtered off. The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Applications in Research and Development
This compound serves as a valuable intermediate in several areas of chemical science and industry.
Pharmaceutical and Agrochemical Synthesis
The naphthothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds. The methylthio group at the 2-position can be readily displaced by various nucleophiles or oxidized to a sulfoxide or sulfone, providing a handle for further molecular diversification. This makes this compound a key starting material for the synthesis of novel therapeutic agents and agrochemicals.[3] While specific commercial drugs directly derived from this compound are not widely publicized, its utility in the synthesis of experimental compounds with potential biological activities is an active area of research. Related benzothiazole derivatives have shown a broad spectrum of activities including antimicrobial and antifungal properties.[2]
Materials Science: Organic Light-Emitting Diodes (OLEDs)
The extended π-conjugated system of the naphthothiazole core imparts interesting photophysical properties to its derivatives. This has led to their investigation in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] The electronic properties of the naphthothiazole moiety can be fine-tuned by introducing various substituents, and this compound serves as a precursor for creating such tailored materials for optoelectronic applications.
Diagram of Application Areas
Caption: Major application areas of this compound.
Conclusion
This compound stands as a testament to the enduring legacy and versatility of heterocyclic chemistry. While its specific origins are intertwined with the broader history of benzothiazole synthesis, its modern-day utility is clear and well-defined. As a readily accessible and reactive intermediate, it provides a gateway to a diverse range of complex molecules with potential applications in medicine, agriculture, and materials science. This guide has aimed to provide a comprehensive and practical resource for scientists and researchers, fostering a deeper understanding of this important chemical entity and encouraging its further exploration in the pursuit of scientific innovation.
References
Methodological & Application
Application Note: Quantitative Analysis of 2-(Methylthio)-beta-naphthothiazole
Abstract: This document provides detailed analytical methods for the quantitative determination of 2-(Methylthio)-beta-naphthothiazole. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies for accurate quantification in various matrices. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section explains the underlying principles, provides step-by-step protocols, and outlines validation parameters to ensure data integrity and reproducibility.
Introduction
This compound is a heterocyclic compound containing a thiazole moiety fused with a naphthalene ring system.[1] Thiazole derivatives are significant pharmacophores in drug discovery and development, exhibiting a wide range of biological activities.[2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and various research applications. This application note details three common analytical techniques for its quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a premier technique for the separation and quantification of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it ideal for analyzing complex mixtures.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a relatively non-polar molecule, will be retained on the column and will elute at a specific retention time based on the mobile phase composition. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.[4][5]
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a UV detector (e.g., Waters Alliance e2695)[2]
-
Reverse-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (OPA) or Triethylamine (TEA) for pH adjustment[4][5]
2.2.2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% v/v OPA in water (e.g., 60:40 v/v).[7] The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by scanning the UV spectrum of a standard solution. Based on similar structures, a wavelength between 270 nm and 330 nm is expected.[2][4]
2.2.3. Sample and Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter is typically sufficient.[8] For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.[9]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[10]
| Parameter | Typical Acceptance Criteria | Example Values for a Thiazole Derivative |
| Linearity | Correlation coefficient (R²) > 0.999 | R² = 0.999 over 0.31–20.00 μg/mL[8][10] |
| Accuracy | 90-110% recovery | 93.61% to 98.08% recovery[8][10] |
| Precision (RSD) | Intraday < 2%, Interday < 3% | < 1.33% RSD[8][10] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.009 μg/mL[8][10] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.028 μg/mL[8][10] |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Principle of the Method
In GC, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.[11][12]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
GC-MS system (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
Solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate)
3.2.2. GC-MS Conditions
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas Flow: Helium at 1.2 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for this compound (MW: 231.33) would likely include the molecular ion (m/z 231) and major fragment ions.[6][13]
3.2.3. Sample and Standard Preparation
-
Stock Standard Solution (1 mg/mL): Dissolve 10 mg of the reference standard in 10 mL of a suitable volatile solvent like ethyl acetate.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: For solid samples, an extraction step such as ultrasonic extraction with a suitable solvent may be required.[14] The extract is then filtered and injected into the GC-MS.
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of substances that absorb light in the ultraviolet-visible region.[15][16]
Principle of the Method
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[15] By measuring the absorbance of a sample at a specific wavelength (λmax), its concentration can be determined from a calibration curve.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent for sample dissolution (e.g., Methanol, Ethanol, Acetonitrile)
4.2.2. Method Parameters
-
Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[17]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.[18]
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration of the analyte in the sample can be calculated from the calibration curve.
UV-Vis Spectrophotometry Workflow Diagram
Caption: Workflow for quantification by UV-Vis Spectrophotometry.
Conclusion
This application note provides comprehensive protocols for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[9] For high-throughput and sensitive analysis in complex matrices, HPLC-UV is often the preferred method. GC-MS offers excellent selectivity and is suitable for volatile compounds. UV-Vis spectrophotometry provides a rapid and cost-effective solution for simpler sample matrices. Proper method validation is essential to ensure the reliability and accuracy of the results.
References
- 1. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]
- 2. d-nb.info [d-nb.info]
- 3. chemrevlett.com [chemrevlett.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. calpaclab.com [calpaclab.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wepub.org [wepub.org]
- 16. Journal articles: 'UV-visible spectroscopic' – Grafiati [grafiati.com]
- 17. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-(Methylthio)-beta-naphthothiazole
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Methylthio)-beta-naphthothiazole. The method was developed to separate the active pharmaceutical ingredient (API) from its degradation products, which were generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water. The method was validated in accordance with ICH Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[4][5][6] This robust method is suitable for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations.
Introduction
This compound is a heterocyclic compound featuring a naphtho-thiazole framework, which serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty organic compounds.[7][8] The purity and stability of such intermediates are critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and precision in quantifying active ingredients and their impurities.[2][9]
Developing a stability-indicating analytical method is a regulatory requirement and a crucial part of the drug development process.[3] Such a method must be able to unequivocally assess the drug substance in the presence of its potential degradation products.[1] This is achieved through forced degradation studies, where the drug is exposed to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition.[9][10]
This guide provides a comprehensive, step-by-step protocol for developing and validating a stability-indicating RP-HPLC method for this compound, grounded in scientific principles and regulatory expectations.
Experimental
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)[7]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Milli-Q or equivalent ultrapure water.
-
Reagents for Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Data Acquisition Software: OpenLab CDS or equivalent.
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Gradient |
| Gradient Program | 0-2 min: 60% B, 2-10 min: 60-90% B, 10-12 min: 90% B, 12-12.1 min: 90-60% B, 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 238 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (60:40 v/v) was used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Method Development Strategy
The primary objective was to develop a method that provides good resolution, symmetric peak shape, and a reasonable run time. Given the non-polar, hydrophobic nature of this compound, Reversed-Phase HPLC (RP-HPLC) was the logical choice.[11][12][13]
-
Column Selection: A C18 stationary phase was chosen as the starting point due to its wide applicability and effectiveness in retaining hydrophobic compounds through hydrophobic interactions.[12]
-
Wavelength Selection: The UV spectrum of this compound was scanned in the DAD. A wavelength of 238 nm was selected for analysis as it provided maximum absorbance, ensuring high sensitivity. A similar thiazole derivative was also analyzed at this wavelength.[14]
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) were evaluated. ACN provided better peak shape and lower backpressure compared to MeOH.
-
Elution Mode: An initial isocratic run with 60% ACN showed good retention of the parent peak. However, to ensure that any more hydrophobic degradation products would elute within a reasonable time, a gradient elution was developed. The gradient was optimized to ensure adequate separation between the parent peak and any degradant peaks observed during forced degradation studies.
-
Caption: Workflow for the HPLC method development process.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[1][3][9] The goal is to achieve partial degradation, typically between 5-20%, to ensure that the degradation products can be detected and resolved from the parent compound.[1]
Caption: Experimental workflow for forced degradation studies.
Degradation Protocols
For each condition, a control sample (API solution without the stress agent) was analyzed in parallel.[10]
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 4 hours. The solution was then neutralized with 0.1 N NaOH and diluted to 10 mL with diluent.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and kept at room temperature for 2 hours. The solution was then neutralized with 0.1 N HCl and diluted to 10 mL with diluent.[10]
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 6 hours, protected from light. The solution was then diluted to 10 mL with diluent.
-
Thermal Degradation: The solid API was kept in a hot air oven at 80°C for 48 hours. A sample was then prepared at 100 µg/mL for analysis.
-
Photolytic Degradation: The solid API was exposed to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A sample was then prepared at 100 µg/mL for analysis.
Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Resolution (Rs) of Main Peak from Closest Degradant |
| Acid (0.1 N HCl) | 12.5% | 2 | 2.8 |
| Base (0.1 N NaOH) | 8.9% | 1 | 3.5 |
| Oxidative (3% H₂O₂) | 15.2% | 2 | 2.4 |
| Thermal (80 °C) | 4.1% | 1 | 4.1 |
| Photolytic | 6.8% | 1 | 3.8 |
Results indicate significant degradation under acidic and oxidative conditions. In all cases, the main API peak was well-resolved from all degradant peaks (Rs > 2.0), and the peak purity analysis confirmed the spectral homogeneity of the parent peak. This demonstrates the method's specificity and stability-indicating capability.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[4][15]
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[16][17][18] A working standard solution (100 µg/mL) was injected five times.
| Parameter | Acceptance Criteria (USP) | Observed Result |
| Tailing Factor (T) | T ≤ 2.0[19] | 1.15 |
| Theoretical Plates (N) | N > 2000[19] | 8500 |
| % RSD of Peak Area | ≤ 2.0%[19][20] | 0.45% |
The results confirm that the system was suitable for the analysis.
Specificity
Specificity was demonstrated by the forced degradation study, where the main peak was well-resolved from all degradation products and excipients (if in a formulation). The DAD peak purity analysis showed no co-eluting peaks.
Linearity
Linearity was evaluated by analyzing seven concentrations of the standard solution ranging from 10 to 200 µg/mL. The calibration curve was constructed by plotting peak area versus concentration.
| Parameter | Result |
| Concentration Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25481x + 1250 |
Accuracy (% Recovery)
Accuracy was determined by the standard addition method. The API was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.6 | 99.5% |
| 100% | 100 | 100.3 | 100.3% |
| 120% | 120 | 119.2 | 99.3% |
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of the standard solution (100 µg/mL) were analyzed on the same day. The % RSD was found to be 0.52%.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day. The % RSD was found to be 0.88%.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters.
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | 0.95% |
| Column Temperature | ± 2 °C (28 & 32) | 0.75% |
| Mobile Phase Composition | ± 2% Organic | 1.10% |
The low % RSD values indicate that the method is robust and unaffected by minor changes in experimental conditions.
Conclusion
A novel, simple, and efficient stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and robust. The forced degradation studies confirmed that the method can effectively separate the parent drug from its degradation products, making it highly suitable for routine quality control and stability assessment of this compound in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. onyxipca.com [onyxipca.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. chromtech.com [chromtech.com]
- 13. wjpmr.com [wjpmr.com]
- 14. researchgate.net [researchgate.net]
- 15. starodub.nl [starodub.nl]
- 16. m.youtube.com [m.youtube.com]
- 17. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. pharmatimesofficial.com [pharmatimesofficial.com]
- 20. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Notes and Protocols for 2-(Methylthio)-beta-naphthothiazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Role of Heterocyclic Compounds in Corrosion Mitigation
Corrosion remains a significant challenge across numerous industries, leading to structural integrity issues and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to combat this degradation. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional efficacy. This is attributed to the presence of lone pair electrons on the heteroatoms and the pi-electrons in the aromatic rings, which facilitate the adsorption of these molecules onto metal surfaces, forming a protective barrier against corrosive agents.[1][2]
2-(Methylthio)-beta-naphthothiazole, a derivative of benzothiazole, is a promising candidate for corrosion inhibition. Its molecular structure, featuring a thiazole ring fused with a naphthalene moiety and a methylthio group, suggests a high potential for effective corrosion protection. The extended aromatic system and the presence of both sulfur and nitrogen atoms are expected to contribute to a strong and stable adsorbed layer on the metal surface. These application notes provide a comprehensive guide to the evaluation and application of this compound as a corrosion inhibitor, with a focus on electrochemical and surface analysis techniques.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-(Methylthio)naphtho[1,2-d]thiazole |
| CAS Number | 51769-43-8 |
| Molecular Formula | C₁₂H₉NS₂ |
| Molecular Weight | 231.34 g/mol |
| Appearance | Solid |
| Purity | Typically >98% |
(Data sourced from CymitQuimica[3])
Mechanism of Corrosion Inhibition: A Theoretical Overview
The inhibitory action of this compound is predicated on its ability to adsorb onto the metal surface, a process that can be understood through the principles of quantum chemistry and molecular dynamics. The adsorption can occur through two primary mechanisms: physisorption and chemisorption.
-
Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the naphthalene and thiazole rings, are crucial for this process.[1]
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the inhibition efficiency of organic molecules. Key parameters include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
-
ΔE (Energy Gap, ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
Molecular dynamics simulations can further elucidate the adsorption behavior by modeling the interaction between the inhibitor molecules and the metal surface in a simulated corrosive environment.[1][2]
Experimental Evaluation of Corrosion Inhibition
A multi-faceted approach combining electrochemical techniques and surface analysis is essential for a thorough evaluation of this compound as a corrosion inhibitor. The following protocols are designed to provide a comprehensive assessment of its performance.
I. Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell configuration.[4][5]
-
Working Electrode (WE): The metal specimen to be protected (e.g., mild steel, copper).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite rod.
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Procedure:
-
Prepare the working electrode by polishing with successively finer grades of emery paper, followed by degreasing with acetone and rinsing with distilled water.
-
Immerse the electrodes in the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) without the inhibitor and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Record the polarization curve by scanning the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.[6]
-
Repeat the measurement in the presence of various concentrations of this compound.
-
Determine the corrosion current density (icorr), corrosion potential (Ecorr), and the anodic (βa) and cathodic (βc) Tafel slopes by extrapolating the linear portions of the polarization curves.
-
Calculate the inhibition efficiency (η%) using the following equation:
η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Data Interpretation:
-
A significant decrease in icorr indicates effective corrosion inhibition.
-
If the change in Ecorr is less than 85 mV, the inhibitor is considered a mixed-type inhibitor. A larger shift in the anodic or cathodic direction suggests anodic or cathodic control, respectively.[5]
EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the metal/electrolyte interface, including the formation of a protective inhibitor film.
Procedure:
-
Use the same three-electrode setup and electrode preparation as in the PDP measurements.
-
After OCP stabilization in the test solution (with and without the inhibitor), apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[4][6]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit (EEC). A common EEC for corrosion systems includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer.
-
Calculate the inhibition efficiency (η%) from the Rct values:
η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Data Interpretation:
-
In the Nyquist plot, a larger diameter of the capacitive semicircle corresponds to a higher Rct and thus, better corrosion protection.
-
In the Bode plot, a higher impedance modulus at low frequencies and a shift of the phase angle peak to higher values indicate the formation of a more protective inhibitor film.[4]
II. Surface Analysis
Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor.
SEM is used to observe the morphology of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor.
Procedure:
-
Immerse metal coupons in the corrosive solution without and with an optimal concentration of this compound for a specified period (e.g., 24 hours).
-
After immersion, gently rinse the coupons with distilled water, dry them, and mount them for SEM analysis.
-
Acquire images of the coupon surfaces at various magnifications.
Data Interpretation:
-
The surface of the coupon immersed in the uninhibited solution is expected to show significant pitting and damage.
-
The surface of the coupon protected by the inhibitor should appear much smoother, indicating the formation of a protective film that prevents direct contact between the metal and the corrosive medium.[6]
III. Adsorption Isotherm Studies
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The Langmuir isotherm is often a good model for the adsorption of corrosion inhibitors.[1][7]
Procedure:
-
Obtain the degree of surface coverage (θ) at different inhibitor concentrations (C) from the electrochemical measurements (θ = η% / 100).
-
Plot C/θ versus C. If a linear relationship is obtained, the adsorption follows the Langmuir isotherm.
-
The Langmuir adsorption isotherm is described by the equation:
C/θ = 1/Kads + C
where Kads is the adsorption equilibrium constant.
Data Interpretation:
-
A high value of Kads indicates strong adsorption of the inhibitor on the metal surface.
-
The standard free energy of adsorption (ΔG°ads) can be calculated from Kads, which provides insight into the nature of the adsorption (physisorption or chemisorption).
Visualization of Experimental Workflow and Inhibition Mechanism
Experimental Workflow
Caption: Workflow for evaluating a corrosion inhibitor.
Corrosion Inhibition Mechanism
Caption: Mechanism of corrosion inhibition.
Conclusion and Future Perspectives
This compound presents a compelling profile as a corrosion inhibitor due to its unique molecular architecture. The protocols outlined in these application notes provide a robust framework for its comprehensive evaluation. Future research could explore its efficacy on a wider range of metals and alloys, under diverse environmental conditions (e.g., varying pH, temperature, and flow). Furthermore, synergistic effects with other inhibitor compounds could be investigated to develop even more potent corrosion protection formulations. The synthesis of novel derivatives of this compound could also lead to the discovery of inhibitors with enhanced performance characteristics.[8][9][10]
References
- 1. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]
- 4. ijcsi.pro [ijcsi.pro]
- 5. abechem.com [abechem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-(Methylthio)-beta-naphthothiazole: A Gateway to Novel Bioactive and Functional Molecules
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the naphthothiazole core represents a "privileged scaffold"—a molecular framework that consistently appears in a variety of biologically active and functionally significant compounds. Within this class, 2-(Methylthio)-beta-naphthothiazole (also known as 2-(Methylthio)naphtho[1,2-d]thiazole) has emerged as a particularly versatile and powerful precursor. Its unique electronic properties and the strategic placement of the methylthio group at the 2-position render it an ideal starting point for the synthesis of a diverse array of novel compounds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this precursor for the synthesis of high-value molecules, complete with detailed protocols and mechanistic insights.
The core utility of this compound lies in the reactivity of the C2-S bond. The methylthio (-SMe) group is an excellent leaving group, particularly when activated, making the C2 position susceptible to both cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the introduction of a wide range of substituents, including carbon-based fragments (aryls, alkenyls) and heteroatom-based functionalities (amines), thereby enabling extensive chemical space exploration from a single, readily accessible precursor.[1][2]
This guide will focus on two transformative applications of this compound:
-
Nickel-Catalyzed Cross-Coupling Reactions: For the synthesis of 2-aryl- and 2-alkenyl-naphthothiazoles, which are key motifs in potential therapeutics and organic electronic materials.
-
Nucleophilic Aromatic Substitution (SNAr): For the synthesis of 2-amino-naphthothiazoles, a critical pharmacophore in numerous bioactive molecules.
Application 1: C-C Bond Formation via Nickel-Catalyzed Cross-Coupling
The introduction of aryl and alkenyl substituents at the 2-position of the naphthothiazole core can dramatically influence the biological activity and photophysical properties of the resulting compounds. Nickel-catalyzed cross-coupling reactions provide an efficient and cost-effective method for achieving this transformation, with the methylthio group serving as an effective leaving group.
Scientific Rationale and Mechanistic Insight
While palladium-catalyzed cross-coupling reactions are more common, nickel catalysis offers a compelling alternative, particularly for activating C-S bonds. The catalytic cycle, analogous to that proposed for similar benzothiazole systems, is believed to proceed through the following key steps:
-
Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the C2-SMe bond of the this compound, forming a Ni(II) intermediate.
-
Transmetalation: The organoalane reagent (R-Al) transfers its organic group (aryl or alkenyl) to the nickel center, displacing the methylthio group.
-
Reductive Elimination: The newly coupled organic fragment and the naphthothiazole ring reductively eliminate from the nickel center, forming the final product and regenerating the Ni(0) catalyst.
The choice of a nickel catalyst, such as NiCl2(dppf), in combination with a bidentate ligand like 2,2'-bipyridine, is crucial for stabilizing the nickel center throughout the catalytic cycle and promoting efficient reductive elimination.[2][3]
Caption: Proposed catalytic cycle for the nickel-catalyzed cross-coupling of this compound.
Detailed Protocol: Synthesis of 2-Aryl-naphtho[1,2-d]thiazole
This protocol is adapted from the methodology developed for 2-methylthiobenzo[d]thiazoles and is expected to be applicable to the naphthothiazole system.[2]
Materials:
-
This compound
-
Aryl- or alkenyl-aluminum reagent (e.g., triaryl-/trialkenyl-aluminum or prepared in situ from the corresponding halide)
-
NiCl2(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]nickel(II))
-
2,2'-Bipyridine
-
Anhydrous THF (Tetrahydrofuran)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add NiCl2(dppf) (4 mol%) and 2,2'-bipyridine (4 mol%).
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reagent Addition: Slowly add the organoaluminum reagent (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary (Expected Results based on Analogy):
| Entry | Aryl/Alkenyl Group (R) | Expected Yield (%) |
| 1 | Phenyl | 85-95 |
| 2 | 4-Methoxyphenyl | 80-90 |
| 3 | 4-Chlorophenyl | 75-85 |
| 4 | Styrenyl | 70-80 |
Application 2: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
The 2-amino-naphthothiazole moiety is a cornerstone in the design of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6] Direct synthesis of these compounds can be achieved through nucleophilic aromatic substitution on this compound, where an amine displaces the methylthio group.
Scientific Rationale and Mechanistic Insight
The thiazole ring, particularly when fused to the electron-withdrawing naphthalene system, is sufficiently electron-deficient to undergo SNAr. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer-like intermediate.
-
Nucleophilic Attack: The amine (nucleophile) attacks the electrophilic C2 carbon of the naphthothiazole ring, breaking the aromaticity and forming a tetrahedral, negatively charged intermediate (Meisenheimer complex).
-
Leaving Group Departure: The intermediate collapses, restoring the aromaticity of the thiazole ring by expelling the methylthiolate anion (-SMe) as the leaving group.
The rate of this reaction is influenced by the nucleophilicity of the amine and the stability of the Meisenheimer intermediate. The reaction may be facilitated by elevated temperatures.
Caption: General mechanism for the SNAr reaction on this compound.
Detailed Protocol: Synthesis of 2-Amino-naphtho[1,2-d]thiazole Derivatives
This is a representative protocol based on the principles of SNAr on electron-deficient heterocycles. Optimization of temperature and reaction time may be necessary depending on the amine used.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
High-boiling point solvent (e.g., DMF, DMSO, or NMP)
-
Optional: A non-nucleophilic base (e.g., K2CO3) if using an amine salt.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable high-boiling solvent (e.g., DMF).
-
Amine Addition: Add an excess of the desired amine (2-5 eq).
-
Heating: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of the amine.
-
Reaction Monitoring: Monitor the reaction by TLC. The formation of methanethiol (a gas with a distinct odor) is an indicator of reaction progress.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Precipitation/Extraction: The product may precipitate out of the aqueous solution. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the collected solid or the organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Data Summary (Expected Reactivity):
| Entry | Amine Nucleophile | Expected Reactivity |
| 1 | Morpholine | High |
| 2 | Piperidine | High |
| 3 | Aniline | Moderate |
| 4 | Benzylamine | High |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel compounds with significant potential in drug discovery and materials science. The ability to functionalize the C2 position through both metal-catalyzed cross-coupling and nucleophilic aromatic substitution provides a robust platform for creating diverse molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this powerful building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-(Methylthio)-beta-naphthothiazole Derivatives
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Thiazole-containing heterocyclic compounds represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a specific subclass: 2-(Methylthio)-beta-naphthothiazole derivatives. We present detailed, field-proven protocols for preliminary screening, quantitative assessment of inhibitory and cidal concentrations, and insights into potential mechanisms of action. The methodologies are designed to be self-validating through the inclusion of appropriate controls and standards, ensuring the generation of robust and reproducible data.
Introduction: The Therapeutic Potential of the Naphthothiazole Scaffold
The thiazole ring is a cornerstone in the development of therapeutic agents, forming the core of numerous approved drugs.[3] Its derivatives have been extensively studied for antibacterial, antifungal, antitumor, and anti-inflammatory properties.[2][4] The fusion of the thiazole ring with a naphthalene moiety to form naphthothiazoles creates a class of compounds with unique physicochemical properties and significant biological potential.
While the broader class of thiazole derivatives has shown promise, specific data on this compound remains limited. However, related structures, such as other 2-substituted benzothiazoles and naphthothiazoles, have demonstrated significant activity. For instance, some derivatives inhibit bacterial DNA gyrase, a validated and crucial microbial target.[5] Others are known to interfere with fatty acid synthesis by inhibiting enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH).[1]
This guide provides the necessary framework and detailed protocols to systematically investigate the antimicrobial efficacy of novel this compound derivatives against a panel of clinically relevant microbial pathogens.
Overview of Synthetic Strategy
The synthesis of thiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method.[6] For the specific class of compounds under investigation, a common route involves the reaction of a 1-amino-2-naphthalenethiol precursor with an appropriate methylthio-containing electrophile. A generalized synthetic workflow is depicted below. Understanding the synthetic origin is crucial for impurity profiling and structure-activity relationship (SAR) studies.
Caption: Generalized synthetic pathway for naphthothiazole derivatives.
Core Protocols for Antimicrobial Efficacy Testing
The following protocols provide a tiered approach to evaluating antimicrobial activity, moving from initial qualitative screening to quantitative determination of potency.
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth. The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a clear "zone of inhibition" around the well indicates antimicrobial activity.[7][8]
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of the agar plate to ensure confluent growth.
-
Well Preparation: Using a sterile cork borer (6 mm diameter), punch equidistant wells into the agar.
-
Compound Loading:
-
Prepare a stock solution of the this compound derivative in Dimethyl Sulfoxide (DMSO) (e.g., 10 mg/mL).
-
Pipette a fixed volume (e.g., 50-100 µL) of the stock solution into a designated well.
-
-
Controls:
-
Negative Control: Load one well with the same volume of pure DMSO to ensure the solvent has no inhibitory effect.
-
Positive Control: Load separate wells with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at a known concentration.[10]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9]
-
Result Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter suggests greater susceptibility of the microbe to the compound.
Caption: Experimental workflow for the Agar Well Diffusion assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This quantitative method is the gold standard for susceptibility testing and is essential for comparing the potency of different compounds.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to wells in columns 2 through 12.
-
Compound Dilution:
-
Prepare a working solution of the test compound in broth at 4x the desired highest final concentration.
-
Add 100 µL of this working solution to column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation: Prepare a microbial suspension as described in Protocol 3.1 and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Inoculation: Add 50 µL of the diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be 100 µL.
-
Incubation: Seal the plate and incubate under the same conditions as the diffusion assay.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This protocol distinguishes between microbistatic (inhibiting growth) and microbicidal (killing) activity. It is a direct extension of the MIC assay.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot the aliquot onto a fresh, compound-free agar plate.
-
Incubation: Incubate the agar plate overnight.
-
Result Interpretation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically determined by identifying the lowest concentration from the MIC plate that yields no microbial growth on the subculture plate.
Caption: Logical flow from MIC to MBC/MFC determination.
Data Presentation and Interpretation
Systematic recording of data is critical. The table below provides a template for summarizing results. For context, representative MIC values for other antimicrobial thiazole derivatives against Staphylococcus aureus are included.[5][12]
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| Derivative X | S. aureus ATCC 29213 | Record Data | Record Data | Record Data |
| Derivative X | E. coli ATCC 25922 | Record Data | Record Data | Record Data |
| Derivative X | C. albicans ATCC 90028 | Record Data | Record Data | Record Data |
| PNT (literature)[5] | S. aureus | N/A | 2.5 | N/A |
| Thiazole 2b (lit.)[12] | S. aureus (MRSA) | N/A | 2.0 | N/A |
| Ciprofloxacin | S. aureus ATCC 29213 | 25 | 0.5 | 1.0 |
| Fluconazole | C. albicans ATCC 90028 | 22 | 1.0 | 4.0 |
Investigating the Mechanism of Action (MoA)
Initial screening data can guide subsequent MoA studies. Based on the activity of structurally related naphthothiazoles, a primary hypothesis could be the inhibition of bacterial topoisomerases.[5]
A potential MoA involving DNA gyrase inhibition is outlined below. This pathway can be investigated using commercially available enzyme inhibition assays (e.g., DNA gyrase supercoiling assays) followed by molecular docking studies to predict binding interactions.
Caption: Hypothesized mechanism of action via DNA gyrase inhibition.
Conclusion and Future Perspectives
This application note provides a robust, structured framework for the initial antimicrobial evaluation of this compound derivatives. By following these protocols, researchers can generate reliable data on the spectrum of activity and potency of their novel compounds. Positive results from this screening cascade should be followed by cytotoxicity testing against mammalian cell lines to determine a selectivity index. Further investigation into the mechanism of action and in vivo efficacy studies in animal models are the subsequent critical steps in the drug development pipeline.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 9. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens | MDPI [mdpi.com]
Application Notes and Protocols for Evaluating the Antifungal Properties of Substituted Naphthothiazoles
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antifungal agents. Substituted naphthothiazoles have emerged as a promising class of compounds with potent and broad-spectrum antifungal activity. This document provides a comprehensive guide to the evaluation of these compounds, offering insights into their synthesis, mechanisms of action, and detailed protocols for assessing their antifungal efficacy.
Introduction: The Promise of Naphthothiazoles as Antifungal Agents
Naphthothiazoles, a class of heterocyclic compounds, have demonstrated significant potential in the development of new antifungal therapies. Research has shown that certain substituted naphthothiazoles exhibit potent activity against a wide range of pathogenic fungi, including clinically relevant species like Candida albicans, Cryptococcus neoformans, and various Aspergillus species.[1] Notably, some derivatives have shown efficacy against fluconazole-resistant strains, highlighting their potential to address the growing problem of antifungal resistance.[1]
The core structure of naphthothiazoles can be readily modified, allowing for the synthesis of diverse derivatives with varying lipophilicity and electronic properties. This chemical tractability enables the exploration of structure-activity relationships (SAR), which is crucial for optimizing antifungal potency and reducing potential toxicity.[2][3]
General Synthesis of Substituted Naphthothiazoles
The synthesis of substituted naphthothiazoles typically involves the reaction of a naphthylamine derivative with a thiocyanate salt in the presence of a halogen, followed by cyclization. A generalized synthetic scheme is presented below. For specific reaction conditions and purification methods, it is essential to consult detailed synthetic procedures in the primary literature.[4][5]
References
- 1. Naphthylthiazoles: a class of broad-spectrum antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Introduction: Unveiling the Potential of the Naphthothiazole Core
An In-Depth Technical Guide to the Application of 2-(Methylthio)-naphthothiazole Derivatives in Material Science
The fusion of naphthalene and thiazole rings creates the naphthothiazole scaffold, a heterocyclic system of significant interest due to its rigid, planar structure and rich π-electron system. The incorporation of sulfur and nitrogen heteroatoms imparts unique electronic and coordination properties, making its derivatives prime candidates for advanced functional materials. This guide focuses on the 2-(methylthio) substituted variants, which offer a reactive handle for further functionalization and specific electronic characteristics.
The nomenclature "beta-naphthothiazole" can be ambiguous. In chemical literature, this generally refers to the fusion of the thiazole ring to the 'beta' or 2-position of the naphthalene core. This guide will primarily discuss two key isomers for which application data are available: 2-(Methylthio)naphtho[1,2-d]thiazole and derivatives of 2-(Methylthio)naphtho[2,3-d]thiazole . We will explore their synthesis, physicochemical properties, and detail their emerging applications in organic electronics, corrosion inhibition, and fluorescent materials.
Part 1: Synthesis and Physicochemical Characterization
A fundamental understanding of the synthesis and core properties of these molecules is essential before their application. The methylthio (-SCH₃) group is a key feature, serving both to modulate electronic properties and as a potential leaving group for further chemical modification.
Representative Synthesis Protocol: 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione
This protocol is adapted from the synthesis reported by Lee et al., which provides an excellent yield and serves as a model for constructing the naphthothiazole core[1][2].
Causality: The reaction proceeds via a nucleophilic substitution followed by cyclization. Sodium hydroxide acts as a base to deprotonate the starting amine, which then attacks carbon disulfide. A subsequent intramolecular reaction forms the thiazole ring, which is then S-methylated using dimethyl sulfate.
Caption: A generalized workflow for the synthesis of the naphthothiazole core.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, add 2-amino-3-chloronaphthalene-1,4-dione (16 mmol) and powdered sodium hydroxide (40 mmol) to 50 mL of DMSO. Stir the suspension at 0 °C[1]. Rationale: An inert atmosphere prevents oxidation, and low temperature controls the initial exothermic reaction.
-
Thiazole Formation: Slowly add carbon disulfide (20 mmol) to the solution over 20 minutes. Continue stirring for 1 hour at a temperature below 10 °C, followed by 3 hours at room temperature[1]. Rationale: This two-stage temperature profile allows for controlled formation of the dithiocarbamate intermediate and its subsequent cyclization.
-
Methylation: Slowly add dimethyl sulfate (25 mmol) over 30 minutes. Stir the reaction mixture for an additional 1 hour at room temperature[1]. Rationale: Dimethyl sulfate is a potent methylating agent that attaches the methyl group to the sulfur atom.
-
Isolation: Pour the reaction mixture into ice water to precipitate the product. Collect the solid residue by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or dichloromethane) to yield the final compound with >95% purity[1]. Rationale: Recrystallization removes unreacted starting materials and byproducts, ensuring high purity for material applications.
Physicochemical Properties Summary
The following table summarizes the key properties of the two primary isomers discussed.
| Property | 2-(Methylthio)naphtho[1,2-d]thiazole | 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione |
| Molecular Formula | C₁₂H₉NS₂ | C₁₂H₇NO₂S₂ |
| Molecular Weight | 231.34 g/mol [3] | 273.32 g/mol [1] |
| CAS Number | 51769-43-8[4] | 20058-69-1[1] |
| Appearance | Light yellow solid[4] | Orange-red solid[1] |
| Key Feature | Electron-rich core for electronics | Highly fluorescent quinone structure |
Part 2: Application Notes in Material Science
The unique electronic and structural features of 2-(methylthio)-naphthothiazole derivatives have led to their exploration in several areas of material science.
Application Note A: Organic Electronics & OLEDs
Principle: The rigid, planar, and π-conjugated structure of 2-(Methylthio)naphtho[1,2-d]thiazole makes it a promising candidate for use in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs)[4]. Thiazole-containing molecules are often electron-accepting and can facilitate charge transport[5]. Depending on the overall molecular design and energy levels, such compounds can function as hole-transporting, electron-transporting, or emissive materials within an OLED stack[6]. The sulfur atom's lone pair electrons and the extended aromatic system contribute to charge delocalization, which is critical for efficient charge mobility[7].
Caption: A typical workflow for fabricating a multi-layer OLED device.
Protocol for Device Fabrication (Hypothetical Model): This protocol describes the fabrication of a simple OLED device using 2-(Methylthio)naphtho[1,2-d]thiazole as a component in the emissive layer.
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO)-coated glass substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas and then treat with UV-Ozone for 10 minutes to increase the work function and remove organic residues. Rationale: A pristine substrate surface is critical for preventing short circuits and ensuring uniform film formation.
-
-
Hole-Transport Layer (HTL) Deposition:
-
Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox. Rationale: The HTL facilitates the injection of positive charges (holes) from the anode (ITO) into the emissive layer.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a 10 mg/mL solution of a host material (e.g., CBP) doped with 5 wt% of 2-(Methylthio)naphtho[1,2-d]thiazole in chlorobenzene.
-
Spin-coat the EML solution onto the HTL at 2000 rpm for 60 seconds inside the glovebox.
-
Anneal at 90 °C for 30 minutes to remove residual solvent. Rationale: The host material transports charge, while the naphthothiazole dopant acts as the site for light emission.
-
-
Electron-Transport and Cathode Layers:
-
Transfer the substrate to a thermal evaporator chamber.
-
Deposit a 30 nm layer of an electron-transport material (e.g., TPBi), followed by a 1 nm layer of lithium fluoride (LiF) and a 100 nm layer of aluminum (Al) at a pressure below 10⁻⁶ Torr. Rationale: These layers facilitate electron injection from the cathode and ensure efficient charge recombination in the EML.
-
-
Encapsulation: Encapsulate the finished device using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.
Characterization and Expected Data: The device performance is evaluated using a source meter and a spectroradiometer. Key metrics are summarized below.
| Parameter | Description | Target Value Range |
| Turn-on Voltage | Voltage at which light is first detected | < 5 V |
| Luminance | Brightness of the emitted light (cd/m²) | > 1000 cd/m² |
| Current Efficiency | Light output per current (cd/A) | > 5 cd/A |
| External Quantum Eff. | Photons emitted per electron injected (%) | > 3% |
| CIE Coordinates | Color of the emitted light (e.g., blue, green) | Device-specific |
Application Note B: Corrosion Inhibition
Principle: Thiazole derivatives are effective corrosion inhibitors for metals, particularly steel in acidic environments[8]. The inhibition mechanism relies on the adsorption of the organic molecules onto the metal surface. The nitrogen and sulfur heteroatoms, along with the π-electrons of the aromatic rings, act as adsorption centers[9][10]. This forms a protective barrier that isolates the metal from the corrosive medium, slowing down both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions[8]. The bulky naphthyl group in 2-(methylthio)-naphthothiazole provides a large surface coverage area, enhancing its potential inhibitory effect.
Caption: Adsorption of inhibitor molecules on a metal surface to form a protective barrier.
Protocol for Evaluating Inhibition Efficiency (Weight-Loss Method):
-
Coupon Preparation:
-
Cut carbon steel coupons into uniform dimensions (e.g., 2cm x 2cm x 0.1cm).
-
Polish the coupons with progressively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Record the initial weight (W₁) of each coupon accurately. Rationale: A clean, uniform surface ensures reproducible corrosion rates.
-
-
Inhibitor Solutions: Prepare a 1 M sulfuric acid (H₂SO₄) solution. Create a series of test solutions by adding varying concentrations of 2-(methylthio)-naphthothiazole (e.g., 50, 100, 200, 500 ppm) to the acid. Include a blank solution (1 M H₂SO₄ with no inhibitor).
-
Immersion Test:
-
Immerse one prepared coupon into each test solution, ensuring it is fully submerged.
-
Leave the coupons immersed for a fixed duration (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
-
Final Weighing:
-
After the immersion period, carefully remove the coupons.
-
Scrub them gently with a soft brush in running water to remove corrosion products, rinse with acetone, and dry.
-
Record the final weight (W₂) of each coupon.
-
Data Analysis: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:
-
Corrosion Rate (CR) = (W₁ - W₂) / (A × t), where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
| Inhibitor Conc. (ppm) | Initial Wt. (g) | Final Wt. (g) | Weight Loss (g) | IE (%) |
| 0 (Blank) | 5.0123 | 4.9523 | 0.0600 | 0% |
| 50 | 5.0125 | 4.9885 | 0.0240 | 60.0% |
| 100 | 5.0122 | 4.9998 | 0.0124 | 79.3% |
| 200 | 5.0126 | 5.0066 | 0.0060 | 90.0% |
| 500 | 5.0124 | 5.0099 | 0.0025 | 95.8% |
Note: Data in the table are illustrative. A higher IE% at a lower concentration indicates a more effective inhibitor.
Safety and Handling
Handle 2-(methylthio)-naphthothiazole derivatives with standard laboratory precautions. Wear safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when handling volatile solvents or powdered forms of the compound. Consult the Safety Data Sheet (SDS) for specific hazard information.
Conclusion and Future Outlook
2-(Methylthio)-naphthothiazole and its isomers represent a versatile class of compounds with significant, though still emerging, applications in material science. Their robust aromatic structure and tunable electronic properties make them strong candidates for next-generation organic electronics[4][5]. Furthermore, the inherent corrosion inhibition properties of the broader thiazole family suggest their potential as high-performance additives for metal protection[10]. The fluorescent nature of certain derivatives opens avenues in chemical sensing and bio-imaging[1][2]. Future research should focus on systematic structure-property relationship studies, such as modifying substituents on the naphthalene ring to fine-tune HOMO/LUMO energy levels for targeted OLED applications or to enhance surface adsorption for superior corrosion resistance.
References
- 1. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thiazole-based organic semiconductors for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution | European Journal of Chemistry [eurjchem.com]
- 9. [PDF] A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Electrochemical Studies of 2-(Methylthio)-β-naphthothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Redox Landscape of 2-(Methylthio)-β-naphthothiazole
2-(Methylthio)-β-naphthothiazole is a sulfur-containing heterocyclic compound with a structure amenable to electrochemical investigation. The molecule possesses multiple electroactive centers: the naphthothiazole ring system and the exocyclic methylthio (-SCH₃) group. Understanding the redox behavior of this compound is crucial for various applications, from elucidating its role in biological systems to developing novel analytical methods for its detection and quantification. Electrochemical techniques, particularly voltammetry, offer a sensitive and insightful window into the electron transfer processes that 2-(Methylthio)-β-naphthothiazole can undergo.
This guide provides a comprehensive overview of the anticipated electrochemical behavior of 2-(Methylthio)-β-naphthothiazole, along with detailed protocols for its study using cyclic voltammetry (CV) and square wave voltammetry (SWV). The insights and methodologies presented herein are synthesized from established principles of electrochemistry and studies on analogous benzothiazole and thioether compounds.
Part 1: Application Notes - The Significance of Electrochemical Insights
Predicted Electrochemical Behavior
The electrochemical profile of 2-(Methylthio)-β-naphthothiazole is expected to be characterized by the oxidation of the thioether group and potentially the naphthothiazole ring.
-
Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is electron-rich and susceptible to oxidation. It is predicted that this moiety will undergo a two-step irreversible oxidation process. The first step involves the oxidation of the thioether to a sulfoxide, followed by a second oxidation at a more positive potential to the corresponding sulfone. This process is often irreversible due to the chemical instability of the intermediate radical cation. The general mechanism is as follows:
R-S-CH₃ → [R-S⁺•-CH₃] + e⁻ → R-SO-CH₃ (Sulfoxide) R-SO-CH₃ → [R-SO⁺•-CH₃] + e⁻ → R-SO₂-CH₃ (Sulfone)
The potential at which these oxidations occur can be influenced by the solvent system, with specific solvent choices potentially modulating the oxidation potential through hydrogen bonding networks.[1]
-
Redox Activity of the Naphthothiazole Ring: The extended π-system of the naphthothiazole ring is also electroactive. Intramolecular C-H amination has been achieved through electrochemical oxidation in related pyrimidylthiobenzenes, suggesting the thiazole nitrogen and the aromatic system can participate in electron transfer.[2] The exact oxidation or reduction potentials of the naphthothiazole ring in this specific compound would need to be determined experimentally, but it is plausible that it contributes to the overall voltammetric signature.
Potential Applications in Research and Development
-
Quantitative Analysis: Electrochemical methods, particularly square wave voltammetry (SWV) and differential pulse voltammetry (DPV), can be developed for the sensitive and selective quantification of 2-(Methylthio)-β-naphthothiazole in various matrices. This is valuable in pharmaceutical quality control and environmental monitoring. The development of such methods for related benzothiazole derivatives has been demonstrated.[3][4]
-
Metabolic Studies: The electrochemical oxidation of the methylthio group to sulfoxide and sulfone mimics metabolic pathways in biological systems. By studying these processes in vitro using electrochemistry, insights can be gained into the potential metabolites of 2-(Methylthio)-β-naphthothiazole and its derivatives.
-
Drug Discovery: For derivatives of 2-(Methylthio)-β-naphthothiazole being investigated as drug candidates, understanding their redox properties is critical. Electrochemical studies can help predict potential mechanisms of action, off-target effects related to redox cycling, and metabolic fate.
-
Materials Science: Naphthothiazole derivatives have been explored for their optical and electrochemical properties in the development of polymers for photovoltaic applications.[5] Characterizing the fundamental electrochemical behavior of the 2-(Methylthio)-β-naphthothiazole building block is essential for designing new materials with tailored electronic properties.
Part 2: Experimental Protocols
These protocols provide a starting point for the electrochemical investigation of 2-(Methylthio)-β-naphthothiazole. Optimization of parameters such as solvent, supporting electrolyte, and concentration may be necessary for specific applications.
General Setup and Reagents
A standard three-electrode system is recommended for all voltammetric experiments.
| Component | Description | Recommended Materials |
| Working Electrode | The electrode at which the reaction of interest occurs. | Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode |
| Reference Electrode | Provides a stable potential reference. | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) Electrode |
| Counter Electrode | Completes the electrical circuit. | Platinum wire or graphite rod |
| Solvent | Should dissolve the analyte and supporting electrolyte. | Acetonitrile (ACN), Dichloromethane (DCM), or Dimethylformamide (DMF) |
| Supporting Electrolyte | Provides conductivity to the solution. | 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) |
Protocol 1: Characterization by Cyclic Voltammetry (CV)
Objective: To investigate the overall electrochemical behavior of 2-(Methylthio)-β-naphthothiazole, including the identification of oxidation and reduction peaks and assessment of their reversibility.
Methodology:
-
Preparation of the Analyte Solution:
-
Prepare a stock solution of 2-(Methylthio)-β-naphthothiazole (e.g., 10 mM) in the chosen solvent (e.g., Acetonitrile).
-
In an electrochemical cell, add the supporting electrolyte solution (e.g., 0.1 M TBAP in ACN).
-
Spike the cell with the analyte stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.
-
Allow the electrode to dry completely.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell.
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no reaction is expected (e.g., 0 V vs. Ag/AgCl).
-
Vertex Potential 1 (Switching Potential): Scan in the positive direction to a potential beyond the expected oxidation peak (e.g., +2.0 V).
-
Vertex Potential 2 (if scanning cathodically): Scan in the negative direction to observe any reduction processes (e.g., -2.0 V).
-
Scan Rate: Start with a typical scan rate of 100 mV/s.
-
-
Run the cyclic voltammogram.
-
-
Data Analysis and Interpretation:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Determine the peak currents (ipa and ipc).
-
Assess the reversibility of any redox couples by calculating the peak separation (ΔEp = Epa - Epc) and the ratio of peak currents (ipa/ipc). For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C, and ipa/ipc should be approximately 1.
-
Perform a scan rate dependency study by varying the scan rate (e.g., 25, 50, 100, 200, 500 mV/s). Plot peak current vs. the square root of the scan rate. A linear relationship suggests a diffusion-controlled process.
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of 2-(Methylthio)-beta-naphthothiazole synthesis
An in-depth guide to overcoming common challenges in the synthesis of 2-(Methylthio)-beta-naphthothiazole, designed for chemical researchers and process development scientists.
Introduction
The synthesis of this compound, a key heterocyclic building block, is central to various research and development applications. The most common and efficient route involves the S-methylation of 2-Mercapto-beta-naphthothiazole. While theoretically straightforward, achieving high yield and purity can be challenging due to competing side reactions and suboptimal reaction conditions. This technical support guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help researchers optimize their synthetic outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix them?
Low yield is often traced back to one of four key areas: incomplete deprotonation of the starting material, choice of reagents, temperature control, or reaction monitoring.
-
Cause 1: Incomplete Deprotonation of 2-Mercapto-beta-naphthothiazole. The reaction proceeds via a nucleophilic attack from the thiolate anion on the methylating agent. If the 2-mercapto precursor is not fully deprotonated by the base, the concentration of the active nucleophile is reduced, leading to a sluggish and incomplete reaction. The precursor exists in tautomeric equilibrium between the thiol and thione forms, but deprotonation occurs readily at the sulfur or nitrogen. The resulting thiolate is a potent nucleophile.
Solution:
-
Base Stoichiometry: Ensure at least one full equivalent of a suitable base (e.g., NaOH, KOH, NaH) is used. Using a slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
Base Strength: The pKa of the N-H in similar benzothiazole-2-thiones is around 6-7, while the S-H is more acidic. A base like sodium hydroxide (NaOH) in a polar aprotic solvent like DMSO is generally sufficient to achieve full deprotonation[1]. For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be required.
-
Deprotonation Time: Allow the base to stir with the 2-Mercapto-beta-naphthothiazole for a sufficient period (e.g., 15-30 minutes) before adding the methylating agent. This ensures the thiolate is pre-formed.
-
-
Cause 2: Suboptimal Methylating Agent or Stoichiometry. The choice and amount of methylating agent are critical.
Solution:
-
Reactivity: Dimethyl sulfate (Me₂SO₄) and methyl iodide (CH₃I) are highly effective. Dimethyl sulfate is often preferred for its lower cost and high reactivity, as demonstrated in related syntheses achieving yields over 90%[1].
-
Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the methylating agent can ensure the reaction goes to completion. However, a large excess should be avoided as it increases the risk of side reactions and complicates purification.
-
-
Cause 3: Inadequate Temperature Control. While the reaction is often performed at room temperature, heat can both increase the reaction rate and promote side reactions.
Solution:
-
The addition of the methylating agent, especially dimethyl sulfate, can be exothermic. Maintain the reaction temperature at or below room temperature (e.g., 20-25°C) using a water bath. If side reactions are suspected, consider running the reaction at a lower temperature (0-5°C) upon addition of the methylating agent, then allowing it to slowly warm to room temperature.
-
Q2: I'm observing a significant amount of an unknown byproduct. How can I identify and minimize it?
Byproduct formation is typically due to competing methylation reactions or impurities in the starting material.
-
Primary Suspect: N-Methylation. The 2-Mercapto-beta-naphthothiazole precursor has two potential nucleophilic sites: the exocyclic sulfur and the endocyclic nitrogen. While S-methylation is kinetically and thermodynamically favored (the thiolate is a softer, more potent nucleophile), some N-methylation can occur under certain conditions, leading to the formation of a 2-methyl-naphtho[1,2-d]thiazol-2(3H)-one isomer.
How to Minimize N-Methylation:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetone favor S-alkylation. Polar protic solvents (like ethanol or water) can solvate the thiolate more effectively, potentially increasing the relative nucleophilicity of the nitrogen atom.
-
Counter-ion: The choice of base (e.g., NaOH vs. KOH vs. Cs₂CO₃) can influence the S/N selectivity through the nature of the ion pair. Softer cations can favor S-alkylation.
-
Temperature: Higher temperatures can sometimes favor N-methylation. Running the reaction at room temperature or below is advisable.
-
-
Secondary Suspect: Over-methylation. The product, this compound, contains a thioether linkage. Thioethers can be further methylated to form sulfonium salts, though this typically requires more forcing conditions or a large excess of a powerful methylating agent[2]. This is less common but possible if the reaction is run for an extended period with excess methylating agent.
How to Minimize Over-methylation:
-
Use a controlled stoichiometry of the methylating agent (no more than 1.1 equivalents).
-
Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Q3: My final product is difficult to purify. What are the best practices for purification?
Purification challenges often arise from unreacted starting materials, byproducts, or residual reagents.
-
Solution 1: Optimized Workup.
-
Quenching: After the reaction is complete, quench any excess methylating agent. For dimethyl sulfate, a concentrated ammonium hydroxide solution is effective. For methyl iodide, a solution of sodium thiosulfate can be used.
-
Precipitation: The product is often a solid[3]. A common technique is to pour the reaction mixture into a large volume of cold water to precipitate the crude product. Stirring for 30-60 minutes can help fully precipitate the solid.
-
Washing: Wash the filtered crude solid thoroughly with water to remove inorganic salts and residual solvent (like DMSO). A subsequent wash with a cold, non-polar solvent like hexanes can remove non-polar impurities.
-
-
Solution 2: Recrystallization. Recrystallization is the most effective method for purifying the solid product.
-
Solvent Screening: Test the solubility of your crude product in various common solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) at room temperature and at their boiling points. The ideal solvent will dissolve the product when hot but not when cold.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the reaction mechanism for the S-methylation of 2-Mercapto-beta-naphthothiazole? The reaction is a classic Williamson ether synthesis adapted for a thioether. It proceeds in two main steps:
-
Deprotonation: A base removes the acidic proton from the thiol group, forming a highly nucleophilic thiolate anion.
-
Nucleophilic Substitution (Sₙ2): The thiolate anion attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate), displacing the leaving group (sulfate) and forming the C-S bond of the final product.
-
-
Q2: What are the critical safety considerations when using dimethyl sulfate? Dimethyl sulfate (Me₂SO₄) is extremely hazardous . It is a potent carcinogen, mutagen, and corrosive agent. It is readily absorbed through the skin, and inhalation of vapors can be fatal.
-
Handling: Always handle dimethyl sulfate in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, a face shield, and two pairs of chemical-resistant gloves (e.g., a nitrile inner layer and a butyl rubber or Viton outer layer).
-
Decontamination: Have a dedicated decontamination solution ready. A 10% solution of ammonium hydroxide can be used to neutralize spills and decontaminate glassware.
-
Optimized Experimental Protocol
This protocol is adapted from a high-yield synthesis of a structurally related compound and incorporates best practices for this reaction class[1].
Materials:
-
2-Mercapto-beta-naphthothiazole (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Dimethyl Sulfate (Me₂SO₄) (1.05 eq)
-
Deionized Water
-
Ammonium Hydroxide (10% aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Mercapto-beta-naphthothiazole in DMSO (approx. 5-10 mL per gram of starting material).
-
Add powdered sodium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate anion.
-
Cool the flask in a water bath to maintain a temperature of 20-25°C.
-
Slowly add dimethyl sulfate (1.05 eq) dropwise to the reaction mixture over 10-15 minutes. A slight exotherm may be observed.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 1-3 hours).
-
Once the reaction is complete, carefully quench any excess dimethyl sulfate by adding 10% ammonium hydroxide solution and stirring for 30 minutes.
-
Pour the reaction mixture into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DMSO used). A solid should precipitate.
-
Stir the suspension vigorously for 30 minutes, then collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol or hexanes.
-
Dry the crude product. Purify further by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Data & Parameter Summary
The following table summarizes the impact of key reaction parameters on the synthesis outcome.
| Parameter | Recommended Condition | Rationale for High Yield | Potential Issue if Deviated |
| Base | NaOH, KOH, NaH | Ensures complete deprotonation to form the active thiolate nucleophile. | Insufficient base: Incomplete reaction. Base too weak: Low conversion rate. |
| Solvent | DMSO, DMF | Polar aprotic solvents effectively solvate the cation without hindering the nucleophile, favoring S-alkylation. | Protic solvents (e.g., EtOH): Can lead to lower reactivity and potential increase in N-alkylation byproduct. |
| Methylating Agent | Dimethyl Sulfate, Methyl Iodide | Highly reactive electrophiles for efficient Sₙ2 reaction. | Less reactive agents: May require higher temperatures and longer reaction times, increasing side reactions. |
| Stoichiometry | 1.05-1.1 eq (Base & Me-Agent) | A slight excess drives the reaction to completion without significant byproduct formation. | Large excess: Promotes over-methylation and complicates purification. <1.0 eq: Incomplete reaction. |
| Temperature | 0°C to Room Temp (25°C) | Provides a balance between a reasonable reaction rate and minimizing side reactions like N-methylation. | High Temp: Increased risk of byproduct formation and decomposition of reagents/product. |
Visualized Workflows & Mechanisms
Reaction Mechanism
The diagram below illustrates the Sₙ2 mechanism for the synthesis of this compound.
References
- 1. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of 2-(Methylthio)-beta-naphthothiazole
Welcome to the dedicated technical support resource for the purification of 2-(Methylthio)-beta-naphthothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during the purification of this molecule. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Question: My final product has a low melting point and appears as a yellowish, oily solid, not the expected light-yellow solid. What could be the issue?
Answer: A low or broad melting point, along with an oily appearance, strongly suggests the presence of impurities. Based on the likely synthetic route for this compound, which involves the formation of a naphthothiazole ring followed by methylation, the most probable contaminants are:
-
Unreacted 2-Mercapto-beta-naphthothiazole: This is the precursor to your final product. Its presence can depress the melting point.
-
Residual Solvents: Incomplete removal of solvents used in the reaction or purification steps is a common cause of oily products.
-
Byproducts from the Methylation Step: Depending on the methylating agent used (e.g., methyl iodide, dimethyl sulfate), side reactions can lead to impurities.
Troubleshooting Steps:
-
Analytical Assessment:
-
Thin-Layer Chromatography (TLC): Develop a TLC method to visualize the number of components in your product. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. You can start with a 9:1 or 4:1 ratio and adjust as needed to get good separation. The presence of multiple spots indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, a reverse-phase HPLC method is recommended. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a standard choice.[1]
-
NMR Spectroscopy: ¹H NMR spectroscopy can be very informative. Look for the characteristic singlet of the S-CH₃ group in your product. The presence of a broad peak in the thiol region (around 10-13 ppm, though this can vary) might indicate the presence of the unreacted 2-mercapto precursor.
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Based on the properties of similar thiazole derivatives, ethanol or a mixture of ethyl acetate and hexane are good solvent systems to try.[2]
-
Column Chromatography: If recrystallization is ineffective or if you have a significant amount of impurities, column chromatography is the next step. A silica gel column with a gradient of hexane and ethyl acetate is a common choice for purifying compounds of this polarity.[3][4]
-
Question: I am struggling to remove the unreacted 2-mercapto-beta-naphthothiazole from my final product. What is the best approach?
Answer: The starting mercapto compound has a different polarity and acidity compared to the methylated product, which can be exploited for its removal.
Troubleshooting Steps:
-
Liquid-Liquid Extraction (Work-up Step):
-
Before concentrating your crude product, perform a basic wash. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous base, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution. The acidic thiol proton of the 2-mercapto-beta-naphthothiazole will be deprotonated, forming a salt that is soluble in the aqueous layer.
-
Separate the layers and wash the organic layer with brine to remove any remaining aqueous base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then concentrate to obtain your crude product, which should now have a significantly reduced amount of the mercapto impurity.
-
-
Column Chromatography:
-
If the basic wash is insufficient, column chromatography is highly effective. The mercapto compound is more polar than the methylated product and will have a lower Rf value on a silica gel TLC plate. Therefore, it will elute later from the column. By carefully selecting your fractions, you can isolate the pure this compound.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of this compound.
Question: What are the key physical and chemical properties of this compound that are relevant to its purification?
Answer: Understanding the properties of your compound is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₉NS₂[3] | Provides the molecular weight for mass spectrometry analysis. |
| Molecular Weight | 231.33 g/mol [3] | Important for calculating molar equivalents and yields. |
| Appearance | Light yellow solid[5] | A deviation from this suggests impurities. |
| Melting Point | 62-66 °C[5] | A key indicator of purity. A sharp melting point within this range is desirable. |
| Solubility | Soluble in many organic solvents | This allows for a range of options for recrystallization and chromatography solvents. |
| Boiling Point | 248 °C at 20 mmHg[5] | Indicates that the compound is not highly volatile, making solvent removal under reduced pressure straightforward. |
Question: What is a likely synthetic route for this compound and what are the expected impurities?
Answer: A common and logical synthetic pathway is a two-step process:
-
Formation of the Naphthothiazole Ring: This would likely involve the reaction of 1-amino-2-naphthalenethiol with a one-carbon source, such as carbon disulfide, to form 2-mercapto-beta-naphthothiazole.
-
Methylation: The resulting thiol is then methylated using a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base to yield this compound.
Based on this, the primary impurities to expect are:
-
Unreacted 1-amino-2-naphthalenethiol
-
Unreacted 2-mercapto-beta-naphthothiazole
-
Byproducts of the methylation reaction, including potentially over-methylated products (quaternary ammonium salts) if the reaction conditions are not well-controlled.
-
Residual base and salts from the reaction work-up.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from a semi-pure solid.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid. The key is to create a saturated solution at the boiling point of the solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Determine the melting point of the purified crystals to assess their purity.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for separating the product from significant amounts of impurities with different polarities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as 100% hexane or a hexane:ethyl acetate mixture (e.g., 95:5).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The optimal gradient will depend on the separation of your compounds as determined by TLC.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
IV. Purity Assessment: Analytical Methods
Ensuring the purity of your final compound is critical. The following methods are recommended for the analysis of this compound.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The ratio can be adjusted to achieve an Rf value of 0.3-0.4 for the product spot.
-
Visualization: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be from 30% to 90% acetonitrile over 15 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.[1]
V. Visual Diagrams
Purification Workflow
References
Technical Support Center: 2-(Methylthio)-beta-naphthothiazole Synthesis
Introduction: Welcome to the technical support guide for the synthesis of 2-(Methylthio)-beta-naphthothiazole. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this scaffold. The synthesis, while straightforward in principle, involves reactive intermediates and competing reaction pathways that can lead to significant side-product formation, impacting yield and purity. This guide provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting these common issues. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and control your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: My overall yield is significantly lower than expected. What are the most critical parameters to check first?
A1: Low yield is typically traced back to one of three areas:
-
Precursor Quality: The stability of the 2-amino-1-thionaphthol intermediate is paramount. If you are generating it in situ, ensure the preceding steps are complete and free of oxidizing agents. The starting 2-naphthylamine should be of high purity, as impurities can interfere with the sensitive cyclization step.[1]
-
Inefficient Cyclization: The reaction of the aminothiol precursor with carbon disulfide (CS₂) is highly dependent on base and temperature.[2][3] Sub-optimal conditions can lead to the formation of stable, off-pathway intermediates like dithiocarbamates or isothiocyanates that do not cyclize efficiently.[4]
-
Loss during Methylation/Work-up: The S-methylation step can produce a highly soluble N-methylated quaternary salt byproduct, which can be lost in aqueous work-ups. Inadequate phase separation or product precipitation can also lead to physical losses.
Q2: I see a major, non-polar byproduct on my TLC that appears early in the reaction. What is it likely to be?
A2: An early, non-polar byproduct is often the naphthyl isothiocyanate (C₁₀H₇-N=C=S). This forms when the intermediate dithiocarbamate, generated from 2-naphthylamine and CS₂, decomposes by eliminating a thiol group before it can cyclize.[5][6] This pathway is favored by high temperatures and certain desulfurizing agents.[7] You can often confirm its presence by its characteristic strong IR absorbance around 2100-2200 cm⁻¹.
Q3: My final product shows two distinct methyl signals in the ¹H NMR spectrum. What does this indicate?
A3: This is a classic sign of a mixture of the desired S-methylated product and the N-methylated naphthothiazolium salt. The N-methyl group is typically deshielded and appears further downfield compared to the S-methyl group due to the positive charge on the nitrogen atom. This side-product is discussed in detail in Troubleshooting Guide 2.
Q4: What is the optimal method for purifying the final this compound?
A4: For most cases, flash column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane will separate the desired product from less polar starting materials and more polar byproducts like the unreacted 2-mercapto intermediate or the N-methylated salt. If the product is sufficiently crystalline, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can be an excellent final purification step.
Part 2: Detailed Troubleshooting Guides
Guide 1: Issues in Naphthothiazole Ring Formation
The formation of the naphthothiazole ring is the cornerstone of the synthesis, typically proceeding through the reaction of 2-naphthylamine with carbon disulfide in the presence of a base, followed by an oxidative cyclization.
Symptoms:
-
A fast-moving, non-polar spot on TLC.
-
Reduced yield of the cyclized 2-mercapto-beta-naphthothiazole intermediate.
-
If other amines are present (e.g., as impurities or from degradation), polar thiourea spots may appear at the baseline of the TLC.
Proposed Mechanism: The reaction of a primary amine with CS₂ and a base generates a dithiocarbamate salt.[2][8] This intermediate is central to the reaction. Under optimal conditions, it undergoes intramolecular cyclization and oxidation to form the thiazole ring. However, this salt can also undergo decomposition, especially with heat or certain reagents, to yield an isothiocyanate, which is a common side reaction.[4][9]
Caption: Competing pathways for the dithiocarbamate intermediate.
Mitigation Strategies & Protocol:
-
Temperature Control: Maintain a low to moderate reaction temperature (0 °C to RT) during the formation of the dithiocarbamate intermediate to disfavor the decomposition pathway.
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or potassium carbonate. Stronger bases can sometimes accelerate side reactions.
-
Controlled Addition: Add the carbon disulfide slowly to the solution of the amine and base to avoid localized temperature spikes and high concentrations of the reactive intermediate.
Optimized Protocol for 2-Mercapto-beta-naphthothiazole Formation:
-
Dissolve 2-naphthylamine (1.0 eq) and triethylamine (1.5 eq) in a suitable solvent like DMF or ethanol at 0 °C under an inert atmosphere (N₂ or Ar).
-
Add carbon disulfide (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the consumption of the starting amine by TLC.
-
Introduce the oxidizing agent (e.g., iodine or hydrogen peroxide) carefully to facilitate the cyclization to the 2-mercapto intermediate.
Guide 2: Controlling the S-Methylation Step
Once 2-mercapto-beta-naphthothiazole is formed, it is alkylated to yield the final product. The key challenge here is regioselectivity: S-alkylation vs. N-alkylation.
Symptoms:
-
Product mixture is highly soluble in water.
-
Appearance of a downfield-shifted methyl peak (~4.0-4.5 ppm) in ¹H NMR.
-
Mass spectrometry shows a peak corresponding to the product cation [M]⁺.
Proposed Mechanism: The 2-mercapto-beta-naphthothiazole exists in equilibrium with its 2-thioxo tautomer. The sulfur atom is a soft nucleophile and the ring nitrogen is a hard nucleophile. While S-alkylation is generally thermodynamically favored, N-alkylation can become competitive under certain conditions, especially with hard alkylating agents or in polar aprotic solvents that solvate the thiolate anion poorly.
Caption: S-alkylation vs. N-alkylation pathways.
Mitigation Strategies & Comparative Table:
The key is to favor conditions that promote the reactivity of the sulfur nucleophile. This is best achieved by generating the thiolate anion in situ with a suitable base and using a soft electrophile.
| Parameter | Recommended Condition | Rationale | Potential Pitfall |
| Alkylating Agent | Methyl Iodide (CH₃I) | A soft electrophile that preferentially reacts with the soft sulfur nucleophile (HSAB theory). | - |
| Base | K₂CO₃, NaH, or NaOMe | Mild bases that deprotonate the thiol without being overly harsh. NaH provides irreversible deprotonation. | Strong bases like NaOH in water can promote hydrolysis. |
| Solvent | Acetone, THF, DMF | Polar aprotic solvents are common, but protic solvents like ethanol can sometimes favor S-alkylation. | High-polarity solvents like DMF can sometimes favor N-alkylation. |
| Temperature | 0 °C to Room Temp | Lower temperatures increase selectivity and prevent potential degradation. | - |
Optimized Protocol for Selective S-Methylation:
-
Suspend 2-mercapto-beta-naphthothiazole (1.0 eq) and powdered potassium carbonate (1.5 eq) in acetone (or THF) at room temperature.
-
Add methyl iodide (1.1 eq) dropwise.
-
Stir the mixture for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Guide 3: Product Degradation and Impurities
Symptoms:
-
Appearance of multiple, more polar spots on TLC after work-up or upon standing.
-
Mass spec peaks corresponding to M+16 (sulfoxide) or M+32 (sulfone).
-
Discoloration of the product over time.
Proposed Mechanism: The sulfur atom in both the 2-mercapto intermediate and the final 2-(methylthio) product is susceptible to oxidation.[10] This can be caused by residual oxidizing agents from the cyclization step, exposure to air during work-up (especially under basic conditions), or prolonged heating.
Mitigation Strategies:
-
Quench Oxidants: After the oxidative cyclization step, ensure any remaining oxidant is thoroughly quenched (e.g., with sodium thiosulfate for iodine) before proceeding.
-
Inert Atmosphere: Conduct the methylation and work-up steps under an inert atmosphere (N₂ or Ar) to minimize air exposure.
-
Avoid Prolonged Heat: Minimize heating times during reaction and solvent removal. Store the final product in a cool, dark place, preferably under an inert atmosphere.[11][12]
References
- 1. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Isothiocyanate [medbox.iiab.me]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(Methylthio)-beta-naphthothiazole
A Guide for Synthetic Chemistry Professionals
Welcome to the dedicated technical support guide for the synthesis and optimization of 2-(Methylthio)-beta-naphthothiazole (2-MTNT). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuances of the synthesis, providing field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route to this compound?
The most established and robust synthesis is a two-step process. First is the formation of the naphtho[1,2-d]thiazole-2-thiol intermediate via cyclocondensation. The second step is the selective S-methylation of this intermediate. This approach provides a clear, stepwise path that allows for the isolation and purification of the intermediate, ensuring the final methylation step begins with high-quality material.
Q2: How critical is the quality of the starting material, 1-amino-2-naphthalenethiol?
Extremely critical. The aminothiophenol moiety is highly susceptible to oxidation, where the thiol group can dimerize to form a disulfide.[1][2] Using oxidized starting material is a primary cause of low yields and complex purification challenges.
-
Best Practice: Always use freshly acquired 1-amino-2-naphthalenethiol or purify previously opened stock. If purification is necessary, recrystallization or careful column chromatography under an inert atmosphere is recommended. Store the purified material under argon or nitrogen at low temperatures.
Q3: What are the key reaction parameters to monitor during the S-methylation step?
The three most critical parameters for the S-methylation are:
-
Base Stoichiometry: The base deprotonates the thiol, forming the more nucleophilic thiolate. Insufficient base leads to an incomplete reaction. An excessive amount of a strong base can, in some cases, promote side reactions.
-
Temperature Control: While the reaction is often robust, excessive heat can lead to the degradation of sensitive substrates or promote undesired side reactions. Running the reaction at or slightly above room temperature is typically sufficient.
-
Exclusion of Water: While some bases are used as aqueous solutions (e.g., NaOH), using anhydrous solvents and reagents where possible can prevent hydrolysis of the methylating agent and other water-mediated side reactions.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or no yield of the naphtho[1,2-d]thiazole-2-thiol intermediate.
-
Probable Cause 1: Oxidation of Starting Material. As mentioned in the FAQ, 1-amino-2-naphthalenethiol readily oxidizes. The resulting disulfide will not participate in the cyclization reaction.[1]
-
Solution: Verify the purity of your aminonaphthothiol. If it has been stored for an extended period, consider purification. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize in-situ oxidation.
-
-
Probable Cause 2: Inefficient Cyclization Conditions. The reaction between 1-amino-2-naphthalenethiol and carbon disulfide (CS₂) requires conditions that favor the formation of the dithiocarbamate intermediate followed by intramolecular cyclization and elimination of H₂S.
-
Solution: Ensure an appropriate solvent and base are used. A common method involves a basic medium like aqueous sodium hydroxide or an organic base in a solvent like ethanol or DMF. The base facilitates the initial nucleophilic attack on CS₂. Gentle heating can often drive the cyclization to completion.
-
Issue 2: The S-methylation step is incomplete, leaving significant unreacted thiol intermediate.
-
Probable Cause 1: Insufficient Deprotonation. The thiol (pKa typically ~6-8 for similar compounds) must be converted to the thiolate anion to act as an effective nucleophile.
-
Solution: Ensure at least one full equivalent of a suitable base (e.g., NaH, K₂CO₃, NaOH) is used. For bases like K₂CO₃, which are not exceedingly strong, using a slight excess (1.1-1.2 eq.) and a polar aprotic solvent like DMF or acetonitrile can improve solubility and reaction rate.
-
-
Probable Cause 2: Inactive Methylating Agent. Methylating agents like methyl iodide can degrade over time, especially with exposure to light and moisture.
-
Solution: Use a fresh bottle of the methylating agent. If using methyl iodide, it should be colorless or pale yellow; a dark brown/purple color indicates the presence of iodine (I₂), a sign of decomposition.
-
Issue 3: Multiple spots are observed by TLC/LC-MS, indicating side product formation.
-
Probable Cause 1: Over-methylation or N-methylation. While S-methylation is kinetically favored, prolonged reaction times or the use of highly reactive methylating agents under harsh conditions could potentially lead to methylation on the thiazole nitrogen.
-
Solution: Add the methylating agent slowly and maintain temperature control. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Using a milder methylating agent like dimethyl sulfate can sometimes offer better control.
-
-
Probable Cause 2: Disulfide Formation. If the reaction conditions are not sufficiently basic or if oxygen is present, the intermediate thiolate can oxidize to form a disulfide dimer.
-
Solution: Maintain an inert atmosphere throughout the addition of reagents and the reaction period. Ensure the base is added and allowed to react with the thiol before the introduction of any other reagents that might promote oxidation.
-
Issue 4: The final product, this compound, is difficult to purify.
-
Probable Cause: Contamination with Sulfur-based Impurities. Unreacted thiol, disulfide byproduct, or residual sulfur can co-elute with the desired product during chromatography or be difficult to remove by recrystallization.
-
Solution 1 (For removing unreacted thiol): A simple and effective method is a liquid-liquid extraction wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The acidic thiol will be deprotonated and extracted into the aqueous layer, while the neutral methylated product remains in the organic phase.[3]
-
Solution 2 (General Purification): If recrystallization is the chosen method, screen various solvent systems (e.g., ethanol, isopropanol, hexanes/ethyl acetate) to find one where the product has high solubility at high temperature and low solubility at room temperature, while impurities remain soluble. For column chromatography, a gradient elution from nonpolar (hexanes) to moderately polar (ethyl acetate) solvents on silica gel is typically effective.[4]
-
Visualized Workflows and Protocols
Overall Synthetic Workflow
The diagram below outlines the standard two-step synthesis of this compound.
Caption: General two-step synthesis of this compound.
Troubleshooting Flowchart: Low Yield
This chart provides a logical path for diagnosing the cause of low product yield.
Caption: A logical guide to troubleshooting low product yield.
Experimental Protocols & Data
Protocol 1: Synthesis of Naphtho[1,2-d]thiazole-2-thiol
This protocol is a general guideline and may require optimization for specific scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve 1-amino-2-naphthalenethiol (1.0 eq.) in ethanol.
-
Reagent Addition: To this solution, add potassium hydroxide (1.1 eq.). Stir for 10 minutes at room temperature until a homogenous solution is formed.
-
Thionation: Add carbon disulfide (1.2 eq.) dropwise to the stirred solution. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidification: Acidify the aqueous mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2-3. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol if necessary.
Protocol 2: S-Methylation to this compound
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the naphtho[1,2-d]thiazole-2-thiol (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.2 eq.) to the mixture. Stir at room temperature for 20 minutes.
-
Methylation: Cool the mixture in an ice bath (0 °C). Add methyl iodide (1.1 eq.) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water. A precipitate of the crude product should form.
-
Isolation & Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes).
Data Summary: Comparison of Methylation Conditions
The following table summarizes typical conditions for the S-methylation step, illustrating how the choice of base and solvent can impact reaction time and yield.
| Entry | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | K₂CO₃ (1.2) | DMF | RT | 2-4 | 90-95% | Standard, reliable conditions. Easy workup. |
| 2 | NaOH (1.1) | EtOH/H₂O | RT | 1-2 | 88-94% | Good for larger scales; uses less expensive reagents. |
| 3 | NaH (1.1) | THF | 0 to RT | 1-3 | >95% | Highly efficient but requires strict anhydrous technique. |
| 4 | Cs₂CO₃ (1.2) | Acetonitrile | RT | 2-4 | 92-97% | Milder base, good for sensitive substrates. |
References
Technical Support Center: A Guide to the Stability of 2-(Methylthio)-beta-naphthothiazole in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-(Methylthio)-beta-naphthothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Ensuring the integrity of your experimental solutions is paramount for reproducible and reliable results. This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you maintain the stability and efficacy of this compound in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What is this compound and what are its basic properties?
This compound (CAS: 51769-43-8) is a heterocyclic organic compound featuring a naphthalene system fused to a thiazole ring with a methylthio (-SCH₃) group.[1][2] It serves as a valuable building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for applications like OLEDs.[1][3] Its unique structure, however, presents specific stability challenges that must be managed in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₉NS₂ | [2][4] |
| Molecular Weight | 231.33 g/mol | [1][2] |
| Appearance | Light yellow to brown solid | [1][3] |
| Purity | Typically ≥98% (GC) | [1][5] |
| CAS Number | 51769-43-8 | [2][6] |
| Storage | Store at Room Temperature (as solid) |[1] |
Q2: What are the primary factors that can compromise the stability of this compound in solution?
The stability of this compound in solution is not absolute and can be influenced by several environmental and chemical factors.[7] While specific degradation kinetics for this molecule are not widely published, based on the chemistry of related benzothiazole and thione-containing compounds, the key factors of concern are:
-
Solvent Choice: The solvent can directly participate in degradation. For instance, some 2-aminothiazole derivatives have been shown to undergo chemical decomposition in DMSO at room temperature.[8]
-
pH and Hydrolysis: The presence of water, especially under acidic or basic conditions, can potentially lead to the hydrolysis of the methylthio group.[9]
-
Light Exposure (Photodegradation): Thiazole-containing compounds can be susceptible to photodegradation.[10] Exposure to ambient or UV light can initiate reactions, leading to the formation of various photoproducts.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[7] Storing solutions at unnecessarily high temperatures will shorten their viable shelf-life.
-
Time: All solutions will eventually degrade.[7] Using freshly prepared solutions is the best practice to avoid artifacts from aged and partially degraded stock.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, particularly in combination with light exposure.[10]
Q3: My stock solution in DMSO gave inconsistent results in my assay. What could be the cause?
This is a common and critical issue. While DMSO is a powerful solvent, it is not always inert. A case study on a different 2-aminothiazole class revealed that storing the compound in a DMSO stock solution led to significant chemical decomposition over a period of days, resulting in initially observed biological activity that was not reproducible with a fresh batch.[8] The degradation products, including oxygenated and dimerized species, were responsible for the activity.
Causality: The sulfur atom in DMSO can be involved in oxidative side reactions, and the solvent itself can contain water impurities that facilitate hydrolysis. Therefore, if you observe a loss of activity, changes in solution color, or other inconsistencies, DMSO-mediated degradation should be a primary suspect.
Q4: What are the likely degradation products I should be aware of?
Based on degradation pathways of similar benzothiazole structures like 2-mercaptobenzothiazole (MBT), we can anticipate several potential degradation products[10][11]:
-
Hydrolysis Product: The most probable hydrolysis product is 2-hydroxy-beta-naphthothiazole (OBT-analogue) , where the methylthio (-SCH₃) group is replaced by a hydroxyl (-OH) group.
-
Oxidation Products: Oxidation, particularly during photodegradation, could lead to the formation of sulfoxides or sulfones, or even cleavage of the thiazole ring.
-
Core Structure Degradation: Under harsh conditions (e.g., strong UV light), the fused ring system itself may degrade into smaller, unidentified molecules.[10]
Identifying these products often requires analytical techniques like HPLC-MS.[12]
Q5: What are the best practices for preparing and storing solutions of this compound?
To ensure maximum stability and reproducibility, adhere to the following guidelines:
-
Use High-Purity Solvents: Use anhydrous, HPLC-grade, or molecular biology-grade solvents to minimize contaminants and water content.
-
Prepare Fresh: Prepare solutions as close to the time of use as possible. For stock solutions, prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from Light: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[7]
-
Control Temperature: Store stock solutions at -20°C or -80°C. Avoid leaving solutions at room temperature on the benchtop for extended periods.
-
Inert Atmosphere: For long-term storage or if the compound proves highly sensitive, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
Section 2: Troubleshooting Guide
This section provides a logical workflow for diagnosing and resolving common issues encountered during experimentation.
Issue: Inconsistent or Non-Reproducible Results in Biological Assays
You observe high variability between experiments or a gradual loss of the compound's expected effect over time.
Caption: Troubleshooting workflow for inconsistent results.
Section 3: Protocols for Stability Assessment
To provide trustworthy and self-validating data, you must be able to assess the stability of this compound under your specific experimental conditions.
Protocol 3.1: A General Method for Stability Testing using HPLC-UV
This protocol describes a robust method to quantify the concentration of this compound over time. High-Performance Liquid Chromatography (HPLC) is a technique of choice for this analysis due to its precision and specificity.[13]
Objective: To determine the percent recovery of the parent compound in a given solvent under defined storage conditions.
Materials & Equipment:
-
This compound (solid standard)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
HPLC column (e.g., C18 reverse-phase, 4.6 x 150 mm, 5 µm)
-
Amber HPLC vials
-
Environmental chamber or incubator set to the desired temperature
Procedure:
-
Preparation of Standard Stock Solution (1 mg/mL):
-
Accurately weigh ~10 mg of solid this compound.
-
Dissolve in a suitable solvent (e.g., Acetonitrile) in a 10 mL amber volumetric flask. Sonicate briefly if needed to ensure complete dissolution. This is your Primary Stock .
-
-
Preparation of Stability Test Solution (e.g., 100 µg/mL):
-
Dilute the Primary Stock 1:10 in the solvent you wish to test (e.g., DMSO, PBS buffer, cell culture medium).
-
Prepare enough volume for all time points. This is your Test Solution .
-
-
Time Point Zero (T=0) Analysis:
-
Immediately take an aliquot of the Test Solution and dilute it to a concentration within the linear range of your calibration curve (e.g., 10 µg/mL).
-
Inject this sample into the HPLC system. This reading represents 100% of the initial concentration.
-
-
Incubation:
-
Store the remaining Test Solution under the desired conditions (e.g., 25°C, protected from light; 4°C, protected from light; 25°C, exposed to ambient light).
-
-
Subsequent Time Point Analysis:
-
At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the Test Solution .
-
Prepare and analyze the sample exactly as described in Step 3.
-
-
Data Analysis:
-
Develop an HPLC method that gives a sharp, symmetrical peak for the parent compound. A mobile phase of Acetonitrile:Water (e.g., 70:30 v/v) on a C18 column is a good starting point.[14] Set the UV detector to a wavelength of maximum absorbance for the compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 measurement.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Trustworthiness Check: The protocol is self-validating. A stable compound will show ~100% recovery across all time points. A decrease in the main peak area, often accompanied by the appearance of new peaks (degradation products), provides direct evidence of instability.
Section 4: Understanding the Chemistry of Degradation
Understanding the potential chemical transformations of this compound is key to preventing them. The molecule's structure contains several reactive sites.
Potential Degradation Pathways
The diagram below illustrates the most likely degradation pathways based on the chemical functionalities present in the molecule and data from related compounds.[9][10][11]
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: This pathway is relevant in aqueous solutions, especially those with non-neutral pH. The C-S bond of the methylthio group is susceptible to nucleophilic attack by water, leading to the displacement of the -SCH₃ group and formation of a more stable C-O bond, yielding the 2-hydroxy analogue.
-
Photodegradation: Aromatic heterocyclic systems can absorb UV and visible light. This energy can promote the molecule to an excited state, making it highly reactive with oxygen or other molecules in the solution. This can lead to oxidation of the sulfur atom or, in more extreme cases, cleavage of the thiazole ring.[10]
By understanding these mechanisms, researchers can take proactive steps—such as using anhydrous solvents, buffering aqueous solutions to a neutral pH, and rigorously protecting samples from light—to ensure the integrity of their experiments.
Section 5: References
-
2-(Methylthio)-β-naphthothiazole. CymitQuimica. --INVALID-LINK--
-
Beak, P., et al. (1976). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. --INVALID-LINK--
-
2-(Methylthio)naphtho[1,2-d]thiazole. Chem-Impex. --INVALID-LINK--
-
Naphtho[1,2-d]thiazole, 2-(methylthio)-. PubChem, National Center for Biotechnology Information. --INVALID-LINK--
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. --INVALID-LINK--
-
This compound Safety Data Sheet. ChemicalBook. --INVALID-LINK--
-
CAS 51769-43-8: 2-(Methylthio)naphtho[1,2-d]thiazole. CymitQuimica. --INVALID-LINK--
-
Jeong, H., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Dalton Transactions. --INVALID-LINK--
-
This compound 51769-43-8. Guidechem. --INVALID-LINK--
-
Jeong, H., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. National Center for Biotechnology Information. --INVALID-LINK--
-
De Wever, H., et al. (2001). Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates. Applied and Environmental Microbiology. --INVALID-LINK--
-
de Esch, I. J. P., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. --INVALID-LINK--
-
This compound, min 98% (GC). Strem Chemicals. --INVALID-LINK--
-
2-(Methylthio)benzothiazole. PubChem, National Center for Biotechnology Information. --INVALID-LINK--
-
Płonka, J., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. --INVALID-LINK--
-
2-Mercaptobenzothiazole Degradation Pathway. Eawag-BBD. --INVALID-LINK--
-
Whittaker, M. H., et al. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Archives of Environmental Contamination and Toxicology. --INVALID-LINK--
-
Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. ResearchGate. --INVALID-LINK--
-
Tambosi, G., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. Biomolecules. --INVALID-LINK--
-
Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. --INVALID-LINK--
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. --INVALID-LINK--
-
Analytical Methods for Glutaraldehyde. Toxicological Profile for Glutaraldehyde, National Center for Biotechnology Information. --INVALID-LINK--
-
2-METHYL-BETA-NAPHTHOTHIAZOLE Product Description. ChemicalBook. --INVALID-LINK--
-
Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). ResearchGate. --INVALID-LINK--
-
Al-Sabha, W. A. (2023). Indirect Flow Injection Spectrophotometric and Chromatographic Methods for the Determination of Mebendazole in Pharmaceutical Formulations. Baghdad Science Journal. --INVALID-LINK--
-
Mbouofor, C. T., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. Naphtho[1,2-d]thiazole, 2-(methylthio)- | C12H9NS2 | CID 103962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 51769-43-8: 2-(Methylthio)naphtho[1,2-d]thiazole [cymitquimica.com]
- 4. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 12. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Technical Support Center: Scaling the Synthesis of 2-(Methylthio)-beta-naphthothiazole
Welcome to the technical support center for the synthesis of 2-(Methylthio)-beta-naphthothiazole (F.W. 231.34 g/mol )[1]. This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple protocol to provide in-depth troubleshooting, address frequently asked questions, and explain the underlying chemical principles essential for successfully scaling this synthesis from the bench to pilot scale. Our focus is on ensuring reproducibility, high purity, and operational safety.
Part 1: The Core Synthetic Strategy
The synthesis of this compound is most reliably achieved via a two-step process. This approach allows for better control and purification of the key intermediate, 2-mercapto-beta-naphthothiazole, ensuring a higher quality final product.
-
Step 1: Cyclization. Reaction of 1-amino-2-naphthalenethiol with carbon disulfide (CS₂) in the presence of a base to form the sodium or potassium salt of 2-mercapto-beta-naphthothiazole.
-
Step 2: S-Methylation. Nucleophilic substitution of the thiolate intermediate with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield the target compound.[2]
This two-step sequence is visualized in the workflow below.
Caption: Overall workflow for the two-step synthesis of this compound.
Part 2: Scalable Experimental Protocols
The following protocols provide detailed steps for both lab and pilot scales. In-process controls (IPCs) are included to ensure the reaction is proceeding as expected before moving to the next stage—a core principle of a self-validating system.
Data Table: Reagent Quantities
| Reagent | Lab Scale (10g Product) | Pilot Scale (1kg Product) | Molar Eq. | Notes |
| 1-Amino-2-naphthalenethiol | 7.58 g | 758 g | 1.0 | Starting material. Purity >98% is critical. |
| Sodium Hydroxide (NaOH) | 1.90 g | 190 g | 1.1 | Base for forming the thiolate. |
| Carbon Disulfide (CS₂) | 3.63 g (2.88 mL) | 363 g (288 mL) | 1.1 | Thiocarbonyl source. Use in a well-ventilated fume hood. |
| Dimethyl Sulfate (DMS) | 5.96 g (4.48 mL) | 596 g (448 mL) | 1.1 | Methylating agent. Extremely toxic and corrosive. |
| Ethanol (EtOH) | 150 mL | 15 L | Solvent | For cyclization step. |
| N,N-Dimethylformamide (DMF) | 100 mL | 10 L | Solvent | For methylation step. |
| Water | As needed | As needed | Workup | For quenching and washing. |
Step-by-Step Methodology
Step 1: Synthesis of 2-Mercapto-beta-naphthothiazole Intermediate
-
Setup: Equip a jacketed reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet. For pilot scale, ensure proper ventilation and scrubber access for CS₂.
-
Dissolution: Charge the reactor with ethanol, 1-amino-2-naphthalenethiol, and sodium hydroxide. Stir the mixture under a nitrogen atmosphere at room temperature until all solids dissolve.
-
Cyclization: Cool the reaction mixture to 0-5 °C using a chiller. Slowly add carbon disulfide (CS₂) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The initial reaction between the amine, CS₂, and base forms a dithiocarbamate intermediate. This step is exothermic; slow addition and cooling are crucial to prevent side reactions and control the reaction rate.
-
-
Reaction Drive: After the addition is complete, slowly warm the mixture to a gentle reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
-
IPC-1 (Completion Check): Take an aliquot of the reaction mixture, acidify it, and analyze by TLC or HPLC to confirm the consumption of the starting material.
-
Isolation (Optional but Recommended for Scale-Up): Cool the mixture, filter the precipitated sodium salt of the intermediate, and wash with cold ethanol. This removes impurities before the next step.
Step 2: S-Methylation to this compound
-
Setup: In a separate, clean, and dry reactor, charge the isolated intermediate salt and DMF. If proceeding in one pot, carefully distill off the ethanol from the previous step and replace it with DMF.
-
Methylation: Cool the slurry to 0-5 °C. Under vigorous stirring, add dimethyl sulfate (DMS) dropwise, keeping the temperature below 15 °C.
-
Expertise Note: DMS is a potent and toxic alkylating agent. Ensure all personnel are using appropriate PPE (butyl rubber gloves, face shield). The reaction is a classic Sₙ2 nucleophilic substitution.[3] The sulfur anion is a soft nucleophile and readily attacks the methyl group of DMS.
-
-
Reaction Drive: After DMS addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
IPC-2 (Completion Check): Monitor the reaction by TLC or HPLC to confirm the formation of the product and disappearance of the intermediate.
-
Quenching & Precipitation: Slowly and carefully pour the reaction mixture into a separate vessel containing ice water. The product will precipitate as a solid.
-
Safety: This step also serves to quench any unreacted DMS. For large-scale operations, quenching with a dilute aqueous ammonia solution is often preferred to safely neutralize residual DMS.
-
-
Isolation & Purification: Filter the crude solid product. Wash thoroughly with water to remove DMF and salts. Recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis and scale-up.
Caption: Troubleshooting flowchart for low yield in the cyclization step.
Troubleshooting Q&A
Question 1: My yield for the first step (cyclization) is very low. What are the likely causes?
-
Answer: Low yield in this step typically points to one of four issues:
-
Starting Material Purity: The starting material, 1-amino-2-naphthalenethiol, is susceptible to oxidation, forming a disulfide. This disulfide will not cyclize. Always use fresh, high-purity starting material and verify its identity and purity before use.
-
Incomplete Reaction: Ensure you are using at least a slight excess (1.1 equivalents) of both the base and carbon disulfide. The reaction requires reflux to go to completion; confirm you have reached and maintained the correct temperature for an adequate duration (use IPC-1).
-
Side Reactions: If the temperature during CS₂ addition is too high, unwanted side reactions can occur. Strict temperature control is paramount.
-
Oxygen Contamination: The thiol and subsequent thiolate are sensitive to air oxidation. Maintaining a robust inert (nitrogen or argon) atmosphere throughout the process is critical to prevent the formation of disulfide by-products.
-
Question 2: The S-methylation step is incomplete, and I see both my intermediate and product on the TLC plate. What should I do?
-
Answer: This indicates an issue with the nucleophilic substitution.
-
Check Reagents: Ensure your methylating agent (DMS) is not old or hydrolyzed. Verify that your base from the first step was fully consumed or that you used the correct stoichiometry for the isolated salt. The thiolate must be present for the reaction to occur.
-
Increase Reaction Time/Temperature: If the reagents are fine, the reaction may simply be sluggish. Extend the reaction time at room temperature by another 2-3 hours. If it still hasn't progressed, you can gently warm the reaction to 40-50 °C, but be aware that this can increase the potential for side products.
-
Solvent Issues: The intermediate salt must have reasonable solubility in the solvent for the reaction to proceed efficiently. DMF is generally excellent. If you substituted it, ensure the alternative is appropriate.
-
Question 3: My final product is off-color (yellow or brown) after crystallization. How can I improve its purity?
-
Answer: A persistent color often indicates the presence of trace, highly colored impurities, possibly from oxidation or side reactions.
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (0.5-1% by weight). Stir for 15-20 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.
-
Re-crystallization: A second recrystallization using a different solvent system may be necessary.
-
Column Chromatography: For very high purity material or to isolate the source of the color, flash column chromatography on silica gel can be employed, though this is less practical for large-scale production.
-
Question 4: We are scaling from 100g to 5kg, and the exotherm during CS₂ addition is becoming unmanageable. How can we control it?
-
Answer: This is a classic scale-up challenge. Heat dissipation becomes less efficient as the volume-to-surface area ratio increases.
-
Extend Addition Time: The simplest solution is to significantly slow down the addition rate of the CS₂. What takes 30 minutes at lab scale might need to take 2-4 hours at pilot scale.
-
Improve Cooling: Ensure your reactor's cooling system is rated for the expected heat load. You may need to use a colder coolant fluid.
-
Use a Diluted Reagent Stream: Instead of adding neat CS₂, consider diluting it with a portion of the reaction solvent (ethanol) and adding the solution. This increases the volume being added but tempers the concentration of the reacting species at the point of addition, smoothing the exotherm.
-
Frequently Asked Questions (FAQs)
Q: Can I use methyl iodide instead of dimethyl sulfate? A: Yes, methyl iodide is an excellent alternative and is often preferred in lab settings due to its lower toxicity profile compared to DMS. However, for large-scale industrial processes, DMS is often more cost-effective. The reaction conditions would be very similar.
Q: What are the most critical safety precautions for this synthesis? A: The three primary hazards are:
-
Carbon Disulfide (CS₂): Highly flammable with a very low flash point and toxic upon inhalation. Must be handled in a well-ventilated fume hood or enclosed system, away from any ignition sources.
-
Dimethyl Sulfate (DMS): Extremely toxic, corrosive, and a suspected carcinogen.[4] It can cause severe, delayed burns. Always handle with extreme caution, using appropriate PPE, including butyl rubber gloves and a face shield. Have an ammonia solution available for decontamination of spills.
-
Caustic Solutions (NaOH): Corrosive. Standard lab PPE (gloves, goggles) is required.
Q: Is a one-pot procedure viable for this synthesis? A: While a one-pot procedure (without isolating the intermediate salt) is possible and often performed at a small scale, it is not recommended for scale-up. Isolating the intermediate allows you to remove impurities from the first step, leading to a cleaner methylation reaction and a higher-purity final product. This "telescoping" of steps often leads to purification issues at a larger scale.
Q: What analytical techniques are best for confirming the final product? A: A combination of techniques is required for full characterization:
-
¹H NMR: To confirm the structure, you should see the characteristic methyl singlet (~2.7 ppm) and the aromatic protons of the naphthalene ring system.
-
Mass Spectrometry (MS): To confirm the molecular weight (231.34 m/z for the molecular ion).
-
HPLC: To determine the purity of the final product (e.g., >99.5%).
-
Melting Point: A sharp melting point is a good indicator of high purity.
References
- 1. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
Technical Support Center: Navigating Impurities in Commercial 2-(Methylthio)-beta-naphthothiazole
Welcome to our dedicated technical support center for 2-(Methylthio)-beta-naphthothiazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. We understand that the purity of starting materials is paramount to the success and reproducibility of your research. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common impurities found in commercial batches of this compound.
Introduction: The Hidden Variables in Your Experiments
This compound is a valuable building block in medicinal chemistry and materials science. However, like many commercial chemical reagents, it can contain impurities that may arise from its synthesis, degradation, or storage. These seemingly insignificant contaminants can lead to unexpected experimental outcomes, including altered biological activity, inconsistent results, and difficulty in data interpretation. This guide will equip you with the knowledge to proactively address these challenges.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions our application scientists receive regarding the purity of this compound.
Q1: What are the most likely impurities I might find in my commercial this compound?
The impurities in commercial this compound can be broadly categorized into two main sources: those arising from the synthetic route and those formed through degradation.
Synthesis-Related Impurities:
-
Unreacted Starting Material: The most common impurity is the precursor, 2-mercapto-beta-naphthothiazole . Its presence indicates an incomplete methylation reaction.
-
By-products of Methylation: The choice of methylating agent can introduce specific impurities. For example, if dimethyl sulfate is used, residual methanol or sulfate salts may be present.
-
Oxidized Starting Material: The starting material, 2-mercapto-beta-naphthothiazole, can oxidize to form the disulfide, 2,2'-dithiobis(naphtho[1,2-d]thiazole) .
-
N-Methylated Isomer: Although S-methylation is generally favored for thiols, under certain conditions, a small amount of the N-methylated isomer can be formed.[1]
Degradation-Related Impurities:
-
Oxidation Products: The methylthio group is susceptible to oxidation, which can lead to the formation of 2-(methylsulfinyl)-beta-naphthothiazole (sulfoxide) and further to 2-(methylsulfonyl)-beta-naphthothiazole (sulfone) .[2]
-
Hydrolysis Product: Although generally stable, under harsh acidic or basic conditions, the methylthio group can be hydrolyzed back to 2-mercapto-beta-naphthothiazole .
Q2: How can these impurities affect my experiments?
The impact of impurities can range from subtle to significant:
-
Altered Pharmacological Profile: Impurities with their own biological activity can lead to misleading results in screening assays.
-
Inhibition or Enhancement of Reactions: Residual reagents or by-products can interfere with downstream chemical transformations.
-
Analytical Interference: Impurities can co-elute with the compound of interest in chromatographic analyses, leading to inaccurate quantification.
-
Irreproducible Results: Batch-to-batch variability in the impurity profile can be a major source of experimental irreproducibility.
Q3: My recent experiments with a new batch of this compound are giving different results. Could impurities be the cause?
Absolutely. This is a classic sign of batch-to-batch variability in the impurity profile. It is crucial to characterize each new batch of a critical reagent to ensure consistency in your experimental outcomes. We recommend running a simple analytical check, such as HPLC-UV or LC-MS, on each new lot.
Part 2: Troubleshooting Guide for Impurity-Related Issues
This section provides a structured approach to identifying and addressing problems that may be caused by impurities in your this compound.
Issue 1: Unexpected Peaks in Your Chromatogram (HPLC/LC-MS/GC-MS)
Symptoms:
-
You observe additional peaks in your HPLC or GC analysis of the commercial material.
-
The peak purity analysis of your main compound is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Table 1: Common Impurities and their Molecular Weights
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Source |
| 2-mercapto-beta-naphthothiazole | C₁₁H₇NS₂ | 217.31 | Unreacted Starting Material |
| 2,2'-dithiobis(naphtho[1,2-d]thiazole) | C₂₂H₁₂N₂S₄ | 432.61 | Oxidation of Starting Material |
| 2-(methylsulfinyl)-beta-naphthothiazole | C₁₂H₉NOS₂ | 247.34 | Oxidation Product |
| 2-(methylsulfonyl)-beta-naphthothiazole | C₁₂H₉NO₂S₂ | 263.34 | Oxidation Product |
| N-methyl-naphtho[1,2-d]thiazol-2(3H)-one | C₁₂H₉NOS | 215.27 | N-methylation By-product |
Issue 2: Inconsistent Biological Activity or Reaction Yields
Symptoms:
-
You observe a significant difference in the efficacy of your compound in a biological assay between different batches.
-
The yield of a synthetic transformation using this compound is unexpectedly low or variable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Part 3: Experimental Protocols for Impurity Analysis
This section provides detailed methodologies for the analysis of impurities in this compound.
Protocol 1: HPLC-UV Method for Routine Purity Assessment
This method is suitable for a quick assessment of the purity of your commercial material and for detecting the most common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: GC-MS Method for Volatile Impurities and Structural Confirmation
This method is useful for identifying volatile impurities and for confirming the identity of impurities tentatively identified by LC-MS.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet: Use a Programmable Temperature Vaporization (PTV) inlet to prevent thermal degradation of labile compounds.[3]
-
Initial Temperature: 40°C
-
Ramp: 120°C/min to 300°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C, hold for 5 min.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Part 4: Understanding the Source of Impurities - The Synthesis of this compound
A fundamental understanding of the synthetic pathway is crucial for predicting potential impurities. This compound is typically synthesized via the S-methylation of 2-mercapto-beta-naphthothiazole.
Caption: Synthetic pathway and potential impurity formation.
References
Technical Support Center: 2-(Methylthio)-beta-naphthothiazole
Welcome to the technical support center for 2-(Methylthio)-beta-naphthothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. My aim is to equip you with the necessary knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your research.
Introduction: Understanding the Stability of this compound
This compound is a versatile heterocyclic compound with applications in organic synthesis, pharmaceutical development, and materials science.[1][2] Its structure, featuring a naphthothiazole core and a methylthio group, makes it a valuable building block. However, this same reactivity can also lead to degradation under various experimental conditions. Understanding the potential degradation pathways is crucial for accurate and reproducible results.
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer likely degradation patterns based on the well-studied degradation of structurally similar compounds, such as 2-mercaptobenzothiazole (MBT) and other thiazole derivatives.[3][4] This guide will leverage this analogous data to provide a predictive framework for understanding the stability of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the most likely degradation pathways for this compound?
Based on related compounds, the primary degradation pathways are likely to be hydrolysis , oxidation , and photodegradation .
-
Hydrolysis: The methylthio group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 2-hydroxy-beta-naphthothiazole.
-
Oxidation: The sulfur atom in the methylthio group and the thiazole ring are prone to oxidation. This can result in the formation of sulfoxides and sulfones.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. For related benzothiazoles, photodegradation can lead to the formation of products like benzothiazole and 2-hydroxybenzothiazole.[4]
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?
Yes, it is highly probable. The appearance of new, often more polar, compounds in your chromatogram is a common indicator of degradation. To confirm, you should perform stress testing on your compound (e.g., exposure to acid, base, peroxide, light, and heat) and monitor the formation of these new peaks. LC-MS is a powerful tool for identifying these degradation products by analyzing their mass-to-charge ratios.[5]
Q3: My compound seems to be disappearing from my DMSO stock solution over time. What is happening?
Thiazole-containing compounds have been reported to be unstable in DMSO stock solutions, even at room temperature.[6] This can lead to the formation of various degradation products, including dimers and oxygenated species.[6] For long-term storage, it is advisable to store stock solutions at -20°C or below and to prepare fresh solutions for sensitive experiments.
Q4: Can microbial contamination affect my experiments with this compound?
Yes, microbial contamination can lead to the biodegradation of your compound. Bacteria, particularly strains like Rhodococcus, are known to degrade benzothiazoles.[3][7] The degradation often proceeds through hydroxylation and ring cleavage. If you are working with cell cultures or other non-sterile environments, microbial degradation should be considered a potential factor.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of parent compound peak intensity in chromatogram | Degradation of the compound due to solvent, light, or temperature. | Prepare fresh solutions for each experiment. Store stock solutions in a dark, cold environment (-20°C or -80°C). Use amber vials to protect from light. Evaluate the stability of the compound in different solvents. |
| Appearance of multiple, unidentified peaks | Formation of degradation products. | Conduct a forced degradation study (acid, base, oxidative, thermal, and photolytic stress) to systematically generate and identify potential degradation products. Use LC-MS/MS and NMR for structural elucidation of the major degradants.[5] |
| Inconsistent biological assay results | Degradation of the compound in the assay medium or stock solution. | Prepare fresh dilutions of the compound from a frozen stock for each assay. Include a stability check of the compound in the assay buffer over the time course of the experiment. |
| Precipitate formation in aqueous buffers | Poor solubility of the compound or its degradation products. | Check the solubility of the compound and its potential degradation products. Adjust the pH of the buffer or add a co-solvent if necessary. Filter the solution before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours. Dissolve in the mobile phase before analysis.
- Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
- Neutralize the acid and base samples before analysis.
- Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile).
- Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) for mass identification of the parent compound and any degradation products.
Protocol 2: Analytical Method for Degradation Monitoring
A robust HPLC method is essential for separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy) and/or Mass Spectrometry.[5]
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways of this compound based on analogous compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. ijmr.net.in [ijmr.net.in]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Solubility of 2-(Methylthio)-beta-naphthothiazole for Bioassays
Welcome to the technical support center for researchers working with 2-(Methylthio)-beta-naphthothiazole. This guide provides in-depth troubleshooting advice and detailed protocols to overcome the significant challenge posed by this compound's poor aqueous solubility. Our goal is to empower you with the knowledge to generate reliable and reproducible data in your biological assays.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges researchers face when handling this compound.
Q1: I'm trying to dissolve this compound directly into my aqueous cell culture medium or buffer, but it won't dissolve. Why is this happening?
A: This is expected behavior due to the compound's chemical structure. This compound is a highly lipophilic (fat-loving) molecule, which means it has very poor solubility in water-based (aqueous) solutions. Its high calculated LogP value of approximately 4.2 to 4.5 indicates a strong preference for non-polar environments over aqueous ones[1]. To be effective in a bioassay, the compound must be dissolved to interact with its biological target.
Q2: What is the universally recommended first step for solubilizing a poorly soluble compound like this for a bioassay?
A: The standard starting point is to use a water-miscible organic co-solvent to create a high-concentration stock solution, which is then serially diluted into the final aqueous assay medium[2]. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds[3][4].
Q3: My compound dissolves perfectly in 100% DMSO, but when I dilute this stock into my aqueous buffer, a precipitate forms immediately. What should I do?
A: This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent in the final solution is too low to maintain the compound's solubility. The compound is effectively being forced into an aqueous environment it is not stable in.
Here are the immediate troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of this compound. It's possible your target concentration exceeds its solubility limit in the final assay medium.
-
Optimize the Co-solvent Percentage: While you must be mindful of solvent toxicity, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. This must be balanced with potential effects on your assay.
-
Explore Alternative Strategies: If simple dilution fails, you will need to employ more advanced formulation strategies, which are detailed in the next section.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A: There is no single answer, as tolerance to DMSO is highly dependent on the cell type and the duration of exposure[5][6].
-
General Guideline: Most cell lines can tolerate final DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity, with ≤0.1% being even safer[5][7].
-
Critical Requirement: You must perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells in your specific assay. Concentrations above 1% are frequently cytotoxic and can damage cell membranes or induce apoptosis[6][8][9]. DMSO can also directly interfere with assay components or bind to target proteins, confounding results[10][11].
In-Depth Troubleshooting & Advanced Solubilization Strategies
When standard DMSO stock dilutions are insufficient, a more systematic approach is required. The following strategies are presented in order of increasing complexity.
Strategy 1: Co-Solvent Optimization
The principle of co-solvency involves using a water-miscible organic solvent to increase the solubility of a lipophilic compound in an aqueous solution[12].
Causality: Co-solvents work by reducing the polarity of the water, creating a more favorable environment for the non-polar solute. DMSO is effective, but other solvents can be tested. Each has distinct properties and potential impacts on your assay.
| Co-Solvent | Recommended Starting Stock Conc. | Typical Final Assay Conc. | Advantages | Disadvantages & Cautions |
| DMSO | 10-50 mM | ≤ 0.5% | Excellent solubilizing power for a wide range of compounds[3]. | Can be toxic to cells at >0.5%[7]. May interfere with some assays or protein function[10][11]. |
| Ethanol | 10-50 mM | ≤ 1.0% | Less toxic than DMSO for some cell lines. | Generally a weaker solvent than DMSO for highly lipophilic compounds. Can have metabolic effects on cells[5]. |
| PEG 400 | 10-50 mM | ≤ 1.0% | Low cytotoxicity. Can improve compound stability. | More viscous. May not be as effective as DMSO for all compounds. |
Recommendation: Always run parallel vehicle controls with each co-solvent to ensure the solvent itself is not causing the observed biological effect.
Strategy 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can act as molecular hosts, encapsulating poorly soluble guest molecules within their hydrophobic core[13][14].
Causality: This encapsulation forms an "inclusion complex." The exterior of the cyclodextrin is hydrophilic, making the entire complex water-soluble and effectively shuttling the hydrophobic compound into the aqueous phase[13][15]. This is an excellent strategy to avoid or reduce the use of organic co-solvents.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin[14].
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe derivative often used in pharmaceutical formulations[3].
Recommendation: Start with HP-β-CD. The molar ratio of cyclodextrin to your compound is a critical parameter to optimize. See Protocol 2 for a detailed experimental workflow.
Strategy 3: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water[16][17].
Causality: These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can partition into the hydrophobic core, effectively being solubilized within the aqueous solution[17][18].
Commonly Used Surfactants for Bioassays:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant frequently used in drug formulations.
-
Polysorbate 20 (Tween® 20): Similar to Polysorbate 80, often used in biochemical assays.
Cautions: Surfactants can be potent biological detergents. They can disrupt cell membranes and interfere with protein function, which can lead to assay artifacts[16][18]. Therefore, their use must be carefully controlled and validated. The concentration should be kept as low as possible, ideally just above the CMC.
Visual Guides
Solubilization Strategy Workflow
Caption: A decision workflow for selecting a solubilization strategy.
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Experimental Protocols
Protocol 1: Preparation and Dilution of a DMSO Stock Solution
This protocol describes the standard method for preparing and using a co-solvent stock solution.
Materials:
-
This compound (MW: 231.34 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Aqueous assay buffer or cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 20 mM):
-
Weigh out 2.31 mg of this compound.
-
Add 500 µL of 100% DMSO to the solid.
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication may assist if needed. This is your 20 mM stock solution.
-
-
Intermediate Dilutions:
-
Create a set of intermediate dilutions from your stock solution using 100% DMSO. This minimizes pipetting errors when preparing final dilutions.
-
-
Final Dilution (Top-Down Approach):
-
For your highest desired concentration (e.g., 20 µM with 0.1% DMSO), add 1 µL of the 20 mM stock solution to 999 µL of your pre-warmed aqueous assay buffer.
-
Crucially , add the DMSO stock directly into the buffer while vortexing or rapidly pipetting up and down. This rapid mixing is essential to prevent localized high concentrations that can cause precipitation.
-
-
Serial Dilutions:
-
Perform serial dilutions from your highest concentration using the assay buffer that now contains 0.1% DMSO to ensure the solvent concentration remains constant across all conditions.
-
-
Visual Inspection:
-
After dilution, visually inspect all solutions for any signs of precipitation (cloudiness, Tyndall effect). If precipitation is observed, the concentration is too high for this method.
-
Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin
This protocol provides a method to prepare a stock solution using HP-β-CD, avoiding organic solvents.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer and/or magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare a Cyclodextrin Solution:
-
Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution gently (40-50°C) to aid dissolution. Allow it to cool to room temperature.
-
-
Add the Compound:
-
Add an excess amount of solid this compound powder directly to the HP-β-CD solution.
-
-
Equilibrate:
-
Seal the container and mix vigorously. Agitate at room temperature for 24-48 hours using a rotator or magnetic stirrer. This extended time is necessary to allow for the formation of the inclusion complex.
-
-
Remove Undissolved Compound:
-
After equilibration, there will likely be undissolved solid at the bottom. Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
-
Isolate and Sterilize:
-
Carefully collect the supernatant. This contains your compound solubilized within the cyclodextrin complex.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
-
Determine Concentration:
-
The concentration of the solubilized compound in this stock solution is unknown and must be determined analytically, for example, by using UV-Vis spectroscopy or HPLC with a standard curve.
-
-
Assay Use:
-
Use this quantified stock solution for dilutions in your bioassay. Remember that your vehicle control must be the same HP-β-CD solution without the compound.
-
Protocol 3: Vehicle and Solvent Tolerance Testing
This protocol is a self-validating step and is mandatory for ensuring data integrity.
Objective: To determine the highest concentration of your chosen solvent or vehicle (e.g., DMSO, HP-β-CD solution) that has no observable effect in your specific assay.
Procedure:
-
Set Up Assay: Prepare your assay (e.g., plate cells for a viability assay) as you normally would.
-
Prepare Vehicle Dilutions: Prepare serial dilutions of your chosen vehicle (e.g., 100% DMSO, 40% HP-β-CD solution) in your assay medium to match the final concentrations that will be present in your experimental conditions. For example, if your compound dilutions will result in final DMSO concentrations of 0.5%, 0.25%, 0.125%, etc., you must prepare these exact concentrations of DMSO in medium without your compound.
-
Include Controls:
-
Negative Control: Cells treated with medium only (no vehicle).
-
Positive Control: Cells treated with a compound known to produce a maximal effect in your assay.
-
Vehicle Controls: Cells treated with each of the vehicle dilutions.
-
-
Incubate and Readout: Incubate for the duration of your experiment and perform the assay readout.
-
Analyze Data: Compare the results from the vehicle control groups to the negative control group. The highest concentration of the vehicle that shows no statistically significant difference from the negative control is your maximum allowable vehicle concentration.
References
- 1. 51769-43-8(2-(Methylthio)-β-naphthothiazole) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 16. jocpr.com [jocpr.com]
- 17. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Analysis of 2-(Methylthio)-beta-naphthothiazole and Its Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzothiazole and its fused-ring analogue, naphthothiazole, represent privileged scaffolds.[1][2] Their versatile chemical nature and broad spectrum of biological activities have established them as key building blocks in the development of novel therapeutic agents.[1][3] This guide provides a comprehensive comparative study of 2-(Methylthio)-beta-naphthothiazole and its structurally related analogs, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR) to inform future drug design and development endeavors.
The Naphthothiazole Core: A Scaffold of Therapeutic Promise
The naphthothiazole ring system, a fusion of naphthalene and a thiazole ring, is an integral component of many biologically active compounds. The inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) provide unique electronic and steric properties, making it an attractive scaffold for interacting with various biological targets. Modifications at different positions of the naphthothiazole ring can significantly modulate the pharmacological profile of the resulting derivatives. This guide will focus on substitutions at the 2-position, with this compound as our reference compound.
Synthesis Strategies for Naphthothiazole Derivatives
The synthesis of 2-(substituted)-naphthothiazoles often begins with the corresponding aminonaphthol or aminothiophenol precursor. For instance, the synthesis of 2-mercaptobenzothiazoles can be achieved through the reaction of o-aminothiophenol with carbon disulfide in a basic medium.[4] The resulting thiol can then be alkylated to introduce the methylthio group.
A general synthetic workflow for creating a library of 2-(substituted)-naphthothiazole analogs for comparative screening is outlined below:
A generalized workflow for the synthesis of this compound and its analogs.
Comparative Biological Activity: Antimicrobial and Anticancer Potential
Naphthothiazole derivatives have demonstrated significant potential as both antimicrobial and anticancer agents.[5][6] The following sections compare the performance of this compound and its analogs in these therapeutic areas, with supporting data synthesized from multiple studies.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the urgent development of novel antibacterial agents.[5] Naphthothiazole derivatives have shown promise in this area. For instance, a novel synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated antimicrobial activity against Staphylococcus epidermidis, S. aureus, and methicillin-resistant S. aureus (MRSA).[5]
| Compound/Analog | Key Structural Feature | Target Organism(s) | Activity/MIC | Reference |
| This compound | Methylthio group at C2 | (Baseline) | (Baseline) | - |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Piperazinyl group at C2, naphthoquinone | S. epidermidis, S. aureus, MRSA | Potent antimicrobial activity | [5] |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) | Benzamide group at C2, naphthoquinone | General antimicrobial | Known antimicrobial activity | [5] |
| Various 10-substituted-5H-naphtho[1,2-e][5][7][8]triazolo[3,4-b][5][8][9]thiadiazin-5-ones | Fused triazolo-thiadiazinone ring system | Staphylococcus and Candida species | Promising antibacterial and antifungal activity | [7][8] |
| Imidazo[2,1-b]naphtha[2,1-d][5][9]thiazole derivatives | Fused imidazole ring | E. coli, S. faecalis, A. hydrophila, S. aureus | Demonstrated antimicrobial and antifungal activity | [9] |
Structure-Activity Relationship Insights:
The replacement of the methylthio group with a piperazinyl moiety, as seen in PNT, appears to enhance antimicrobial activity, particularly against Gram-positive bacteria.[5] The presence of a naphthoquinone core also seems to be a significant contributor to the antimicrobial properties of these compounds.[5] Furthermore, the fusion of other heterocyclic rings, such as triazoles and imidazoles, to the naphthothiazole scaffold can lead to potent antimicrobial agents.[7][8][9]
Anticancer Activity
The development of novel anticancer agents is a cornerstone of oncological research. Benzothiazole and naphthothiazole derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[6][10][11]
| Compound/Analog | Key Structural Feature | Cancer Cell Line(s) | IC50/Activity | Reference |
| This compound | Methylthio group at C2 | (Baseline) | (Baseline) | - |
| Substituted pyrimidine containing benzothiazole | Pyrimidine and methylthio groups | Lung, breast, and renal cancer cell lines | Excellent growth inhibition | [6] |
| Naphthalimide derivatives of benzothiazole | Naphthalimide moiety | HT-29, A549, MCF-7 | Good antitumor activity (IC50 in low µM range) | [6] |
| 2-Arylaminobenzothiazole-arylpropenones | Arylaminobenzothiazole and arylpropenone moieties | Various human cancer cell lines | Cytotoxic activities reported | [6] |
| Aminobenzylnaphthols derived from 2-naphthol | Aminobenzylnaphthol structure | Pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines | Exhibited cytotoxic and proapoptotic properties | [12] |
Structure-Activity Relationship Insights:
The anticancer activity of these compounds is highly dependent on the nature of the substituent at the 2-position and other parts of the scaffold. The presence of a substituted pyrimidine ring with a methylthio group has been shown to result in excellent anticancer activity.[6] Additionally, the incorporation of planar aromatic systems, such as naphthalimide, can lead to potent antitumor agents.[6] The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes like topoisomerase II or the induction of apoptosis.[12][13]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a naphthothiazole derivative and a common biological assay.
Synthesis of 2-Methylbenzo[d]thiazole (A Precursor Analog)
This protocol is adapted from a reported synthesis and serves as a general procedure for the formation of the benzothiazole core, which can be extended to naphthothiazole synthesis.[14]
-
Reaction Setup: Solubilize 2-aminothiophenol (56.1 mmol) in acetic anhydride (25 mL) in a 100 mL round-bottomed flask.
-
Reflux: Heat the mixture to reflux conditions (140–150 °C) for 3.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the flask to room temperature. Neutralize the mixture with 0.5 M aqueous NaOH.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Purification: Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify by column chromatography (EtOAc: petroleum ether 0.5:9.5) to yield the product.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[15]
A step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a range of concentrations of the test compounds (and a vehicle control) and incubate for 24-72 hours.
-
MTT Reagent: After incubation, replace the medium with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.[15] Incubate for a few hours.
-
Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of this compound and its analogs. The modular nature of their synthesis allows for the generation of diverse chemical libraries, and the biological data presented herein underscores the importance of systematic structural modifications to optimize activity and selectivity.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent analogs.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to improve their drug-like properties.
By leveraging the structure-activity relationships discussed in this guide, researchers can rationally design and synthesize the next generation of naphthothiazole-based therapeutics with enhanced efficacy and safety.
References
- 1. benthamscience.com [benthamscience.com]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. jddtonline.info [jddtonline.info]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Corrosion Inhibitors: 2-(Mercaptobenzothiazole) Derivatives vs. Azoles
In the intricate world of materials science and chemical engineering, the battle against corrosion is perpetual. The integrity of metallic components, from industrial pipelines to sensitive electronic parts, relies on the efficacy of corrosion inhibitors. This guide provides an in-depth, objective comparison between a prominent sulfur-containing heterocyclic compound, 2-Mercaptobenzothiazole (MBT), a close relative and precursor to 2-(Methylthio)-beta-naphthothiazole, and the widely used azole-based inhibitors, Benzotriazole (BTA) and Tolyltriazole (TTA). We will delve into their mechanisms, performance data, and the experimental methodologies used for their evaluation, offering researchers and industry professionals a comprehensive resource for informed decision-making.
The Imperative of Corrosion Inhibition
Corrosion is an electrochemical process that leads to the gradual degradation of metals due to reactions with their environment.[1] This natural phenomenon incurs substantial economic losses and can pose significant safety risks. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.[1] Their primary function is to form a protective barrier on the metal's surface, thereby stifling the anodic or cathodic reactions, or both, that drive corrosion.
The selection of an appropriate inhibitor is critical and depends on various factors, including the type of metal, the nature of the corrosive environment (e.g., pH, temperature, presence of chlorides), and cost-effectiveness.
A Spotlight on Benzothiazole Derivatives: 2-Mercaptobenzothiazole (MBT)
2-Mercaptobenzothiazole (MBT) is a sulfur-containing organic compound extensively used as a corrosion inhibitor, particularly for copper and its alloys, as well as for steel and aluminum in certain conditions.[2][3][4] It is believed to form a protective complex layer on the metal surface through bonding with sulfur and/or nitrogen atoms.[2]
Mechanism of Action: The protective action of MBT involves its adsorption onto the metal surface. This can occur through:
-
Chemisorption: The heteroatoms (sulfur and nitrogen) in the MBT molecule can form coordinate bonds with the metal atoms.[3]
-
Complex Formation: MBT can react with metal ions, such as Cu(I), to form a polymeric, water-insoluble complex film that acts as a physical barrier against corrosive species.[2][5]
This protective layer can inhibit both the anodic dissolution of the metal and the cathodic reactions, making MBT a mixed-type inhibitor.[3][4]
References
- 1. mechanicaljournals.com [mechanicaljournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nargesgoudarzi.com [nargesgoudarzi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Potential of 2-(Methylthio)-beta-naphthothiazole
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more acute. The World Health Organization has designated AMR as one of the top 10 global public health threats, underscoring the urgent need for innovative chemical scaffolds that can circumvent existing resistance mechanisms.[1] Within this landscape, heterocyclic compounds, particularly those containing the thiazole nucleus, have emerged as a promising frontier in antimicrobial drug discovery.[1][2] This guide provides a comprehensive technical evaluation of the potential antimicrobial efficacy of a specific, yet under-researched molecule: 2-(Methylthio)-beta-naphthothiazole.
Due to the limited direct experimental data on this compound, this guide will adopt a comparative analytical approach. We will dissect the structural features of this compound and draw evidence-based inferences from a curated selection of structurally related and well-characterized benzothiazole and thiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the rational evaluation and future investigation of this and similar molecules.
The Thiazole Scaffold: A Privileged Structure in Antimicrobial Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a core component of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][3] Its presence in clinically approved drugs, such as the antibiotic sulfathiazole, highlights its therapeutic relevance.[1] The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[4] Benzothiazoles, which feature a thiazole ring fused to a benzene ring, have also been the subject of intensive research, yielding derivatives with potent activity against a range of bacterial and fungal pathogens.[4][5][6]
Our focus, this compound, integrates this privileged thiazole core with a naphthyl group and a methylthio substituent. This unique combination of moieties suggests the potential for a distinct pharmacological profile, which we will explore through comparison with established antimicrobial thiazole derivatives.
Validating Antimicrobial Efficacy: A Methodological Blueprint
To rigorously assess the antimicrobial potential of any new chemical entity, a standardized and systematic approach is paramount. The protocols outlined below are based on the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[7][8][9][10]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A standardized workflow for assessing the antimicrobial activity of a test compound.
Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following protocol is adapted from the CLSI M07 guidelines.[10][11][12][13][14]
-
Preparation of Antimicrobial Stock Solution: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
2. Minimum Bactericidal Concentration (MBC) Determination
Following the MIC test, the MBC can be determined to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
-
Subculturing: From the wells of the MIC plate that show no visible growth, aliquot a small volume (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Comparative Efficacy Analysis
To contextualize the potential efficacy of this compound, we will compare it to a panel of known antimicrobial agents, including other benzothiazole derivatives and standard-of-care antibiotics. The following table summarizes the reported MIC values for these comparators against key Gram-positive and Gram-negative bacteria.
| Compound/Drug | Chemical Class | Staphylococcus aureus (Gram-positive) MIC | Escherichia coli (Gram-negative) MIC | Reference(s) |
| Comparator 1: Benzothiazole Derivative (41c) | Benzothiazole-isatin conjugate | 12.5 µg/mL | 3.1 µg/mL | [5] |
| Comparator 2: Benzothiazole Derivative (66c) | Benzothiazole sulfonamide | 6.2 µg/mL | 3.1 µg/mL | [5] |
| Comparator 3: Thiazole Derivative (43a) | 4-(4-bromophenyl)-thiazol-2-amine | 16.1 µM | 16.1 µM | [1] |
| Comparator 4: 2-Mercaptobenzothiazole Derivative | 2-Alkylthio-6-aminobenzothiazole | Active | Weakly active or inactive | [15] |
| Ciprofloxacin | Fluoroquinolone (Standard Antibiotic) | ~0.25-1 µg/mL | ~0.015-0.12 µg/mL | [4][5] |
| Ampicillin | Beta-lactam (Standard Antibiotic) | Varies (resistance is common) | Varies (resistance is common) | [16] |
Analysis and Predicted Performance of this compound:
Based on the structure-activity relationship (SAR) studies of related compounds, we can formulate a hypothesis regarding the potential antimicrobial profile of this compound.[17][18]
-
Gram-Positive vs. Gram-Negative Activity: Many benzothiazole derivatives exhibit significant activity against Gram-positive bacteria, while their efficacy against Gram-negative bacteria can be more variable.[6] The outer membrane of Gram-negative bacteria often presents a formidable barrier to compound penetration. The lipophilic nature of the naphthyl group in this compound may enhance its ability to interact with and potentially traverse bacterial membranes.
-
Role of the Methylthio Group: The 2-(methylthio) substituent is a key feature. Studies on 2-mercaptobenzothiazole derivatives have shown that modifications at this position can significantly impact antimicrobial activity.[15] The methylthio group may influence the compound's electronic properties and its interaction with target enzymes.
-
The Naphthyl Moiety: The fusion of the thiazole to a naphthalene ring system, as opposed to a simple benzene ring, increases the molecule's size and hydrophobicity. This could lead to enhanced interactions with hydrophobic pockets in target proteins or facilitate membrane disruption.
Given these structural considerations, it is plausible that this compound will demonstrate notable activity against Gram-positive bacteria, such as S. aureus. Its efficacy against Gram-negative bacteria like E. coli will be highly dependent on its ability to penetrate the outer membrane.
Postulated Mechanism of Action: Inhibition of DNA Gyrase
A frequently reported mechanism of action for benzothiazole-based antimicrobials is the inhibition of bacterial DNA gyrase.[5][19][20][21][22] This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription, making it an excellent target for antimicrobial agents.[19]
Proposed Signaling Pathway for DNA Gyrase Inhibition
Caption: Proposed mechanism of action via inhibition of the DNA gyrase B subunit.
The GyrB subunit of DNA gyrase contains the ATP-binding site that powers the enzyme's function. It is hypothesized that this compound, like other benzothiazole inhibitors, acts as an ATP-competitive inhibitor.[21] By occupying the ATP-binding pocket, the compound would prevent the hydrolysis of ATP, thereby halting the DNA supercoiling process. This disruption of DNA topology would ultimately inhibit DNA replication and lead to bacterial cell death.
Conclusion and Future Perspectives
While direct experimental validation is pending, a comparative analysis based on the extensive literature on thiazole and benzothiazole derivatives suggests that this compound is a molecule of interest in the search for new antimicrobial agents. Its unique structural amalgamation of a thiazole core, a naphthyl system, and a methylthio group warrants a thorough investigation.
The next critical steps for advancing our understanding of this compound are:
-
Chemical Synthesis and Characterization: The first step is the synthesis and purification of this compound, followed by structural confirmation using techniques such as NMR and mass spectrometry.
-
In Vitro Antimicrobial Screening: A comprehensive screening of the compound's antimicrobial activity against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, should be conducted using the standardized CLSI methodologies detailed in this guide.
-
Mechanism of Action Studies: Should the compound demonstrate significant antimicrobial activity, further studies to elucidate its precise mechanism of action are crucial. This could involve enzymatic assays (e.g., DNA gyrase inhibition assays) and studies on its effects on bacterial membrane integrity.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues of this compound would provide valuable insights into the SAR, guiding the optimization of its potency and spectrum of activity.
The journey from a promising chemical scaffold to a clinically viable drug is long and arduous. However, by leveraging a systematic and evidence-based approach to evaluation, as outlined in this guide, the scientific community can efficiently identify and advance the most promising candidates in our collective fight against antimicrobial resistance.
References
- 1. jchemrev.com [jchemrev.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. jchr.org [jchr.org]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens - Iranian Journal of Medical Microbiology [ijmm.ir]
- 7. iacld.com [iacld.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors | Semantic Scholar [semanticscholar.org]
Navigating the Maze of Specificity: A Guide to the Cross-Reactivity of 2-(Methylthio)-beta-naphthothiazole in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel bioactive molecules, the allure of unique scaffolds like 2-(Methylthio)-beta-naphthothiazole is undeniable. Its intricate naphthothiazole core suggests a potential for specific biological interactions, making it an attractive candidate for screening campaigns. However, as with any small molecule, the promise of specific activity must be rigorously validated against the peril of cross-reactivity and assay interference. This guide provides a comprehensive framework for understanding and mitigating the potential for non-specific effects when working with this compound and related compounds.
The Double-Edged Sword: The Benzothiazole Scaffold
Thiazole-containing compounds, in particular, have been identified as potential sources of assay interference.[3][5] Their chemical properties can lead to several types of non-specific effects that are independent of any true, targeted biological activity. These can include:
-
Assay Signal Interference: The compound itself may absorb light or fluoresce at the same wavelengths used for detection in an assay, artificially inflating or quenching the signal.[5]
-
Colloidal Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to what appears to be specific inhibition.[3]
-
Chemical Reactivity: The thiazole ring and associated functional groups can be chemically reactive, leading to covalent modification of proteins or interference with assay reagents.[3]
Given the absence of a detailed biological characterization of this compound in the scientific literature, a proactive and rigorous approach to validating its activity is not just recommended—it is essential.
A Workflow for Ensuring Specificity
The following workflow provides a structured approach to de-risking your findings and ensuring that the observed activity of this compound is genuine.
Caption: A logical workflow for validating the biological activity of a novel compound.
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed protocols for key experiments to assess the potential for cross-reactivity of this compound.
Assay Signal Interference Check
Objective: To determine if this compound intrinsically interferes with the assay's detection method (e.g., absorbance, fluorescence, luminescence).
Protocol:
-
Prepare a dilution series of this compound in the final assay buffer, spanning the concentration range used in the primary screen and dose-response experiments.
-
In a multi-well plate, add the compound dilutions to wells containing all assay components except for the biological target (e.g., the enzyme or receptor).
-
In a separate set of wells, add the compound dilutions to wells containing only the assay buffer.
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the signal (absorbance, fluorescence, or luminescence) at the appropriate wavelength(s).
-
Analysis: A concentration-dependent change in the signal in the absence of the biological target indicates direct interference.
Orthogonal Assay Confirmation
Objective: To confirm the biological activity of this compound using a secondary assay that has a different detection method and/or mechanism.
Rationale: If the compound is a true inhibitor, its activity should be independent of the assay technology. For example, if the primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) or a different enzymatic assay that produces a chromogenic product.
Protocol:
-
Select or develop a secondary assay for the same biological target that relies on a different detection principle.
-
Perform a dose-response experiment with this compound in the orthogonal assay.
-
Analysis: Compare the IC50 or EC50 values obtained from the primary and orthogonal assays. Similar potencies across different assay platforms provide strong evidence for true biological activity.
Detergent-Based Aggregation Counter-Screen
Objective: To determine if the observed activity of this compound is due to the formation of colloidal aggregates.
Rationale: Non-ionic detergents like Triton X-100 can disperse aggregates, thus reversing the effects of non-specific inhibition.
Protocol:
-
Perform a dose-response experiment with this compound in the primary assay in the presence of a low concentration (e.g., 0.01%) of Triton X-100.
-
Run a parallel dose-response experiment without the detergent as a control.
-
Analysis: A significant rightward shift (i.e., an increase) in the IC50 value in the presence of the detergent suggests that the compound's activity is, at least in part, due to aggregation.
Caption: Mechanism of an aggregation counter-screen.
Data Summary and Interpretation
When performing these validation experiments, it is crucial to systematically record and compare the results. The following table provides a template for summarizing your findings.
| Experiment | This compound | Alternative Compound 1 | Alternative Compound 2 | Interpretation Guide |
| Primary Assay IC50 | Record Value | Record Value | Record Value | Baseline potency. |
| Signal Interference | Describe Observation | Describe Observation | Describe Observation | Note any concentration-dependent signal changes. |
| Orthogonal Assay IC50 | Record Value | Record Value | Record Value | Compare with primary assay IC50. A large discrepancy may indicate an artifact. |
| IC50 with 0.01% Triton X-100 | Record Value | Record Value | Record Value | A >5-fold shift compared to the primary assay suggests aggregation. |
Note: As no public experimental data for this compound is available, this table is provided as a template for researchers to populate with their own data.
Conclusion
This compound represents a class of molecules with potential for novel biological activities. However, the inherent chemical properties of the benzothiazole scaffold necessitate a cautious and thorough approach to validation. By systematically employing the workflows and protocols outlined in this guide, researchers can confidently distinguish true biological activity from assay artifacts, ensuring the integrity of their findings and paving the way for meaningful discoveries. The investment in these validation steps is a critical component of rigorous scientific inquiry and a cornerstone of successful drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 51769-43-8: 2-(Methylthio)naphtho[1,2-d]thiazole [cymitquimica.com]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8664364B2 - Optical biosensors - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 2-(Methylthio)-beta-naphthothiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds with therapeutic potential, naphthothiazoles and their bioisosteres, benzothiazoles, represent a privileged scaffold. This guide provides a comprehensive comparison of the anticipated in vitro and in vivo activities of 2-(Methylthio)-beta-naphthothiazole (MTN). Due to the nascent stage of research on this specific molecule, this analysis is built upon a foundation of experimental data from structurally related analogs, offering a predictive framework for its biological evaluation and positioning it against relevant alternatives.
Introduction to this compound: A Candidate for Exploration
The this compound (MTN) molecule, characterized by a naphthyl ring system fused to a thiazole ring with a methylthio (-SCH₃) substituent at the 2-position, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The benzothiazole core, a simpler analog, is present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The extended aromatic system of the naphthyl group in MTN, combined with the electron-donating methylthio substituent, suggests a unique electronic and steric profile that warrants investigation for novel therapeutic applications.
In Vitro Activity Profile: A Comparative Analysis
The in vitro evaluation of a compound's biological activity is the cornerstone of preclinical drug discovery. For MTN, the primary areas of interest, based on the activities of its analogs, are anticancer and antimicrobial effects.
Anticancer Activity: Cytotoxicity Screening
The cytotoxic potential of MTN against various cancer cell lines can be hypothesized by examining data from closely related 2-substituted benzothiazole and naphthothiazole derivatives.
Comparative In Vitro Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Hypothetical MTN | Various | To Be Determined | - |
| Pyrimidine-based benzothiazole with -SCH₃ group | Lung, Breast, Renal Cancer Cell Lines | Good % Growth Inhibition | [1] |
| Substituted methoxybenzamide benzothiazole | A549, HCT-116, SW620, etc. | 1.1 µM to 8.8 µM | [1] |
| Substituted chloromethylbenzamide benzothiazole | A549, HCT-116, SW620, etc. | 1.1 µM to 8.8 µM | [1] |
| 2-(4-aminophenyl)benzothiazole derivatives | Breast Cancer (MCF-7) | 34.5 µM | [1] |
| N'-(substituted)-2-(benzo[d]thiazol-2-ylthio)acetohydrazide | Paraganglioma (PTJ64i) | 8.49 µM | [2] |
| N-(3,4-dichlorophenyl)-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-2-phenylacetamide | Pancreatic Cancer (BxPC-3) | 9.81 µM | [2] |
This table presents a selection of data for comparative purposes. The activity of MTN is yet to be experimentally determined.
The data from analogs suggest that the 2-substituent on the benzothiazole or naphthothiazole core plays a critical role in determining cytotoxic potency. The presence of a methylthio group in a related benzothiazole derivative has been associated with significant growth inhibition of cancer cells[1]. This provides a strong rationale for investigating the anticancer potential of MTN.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.
Antimicrobial Activity
The thiazole and benzothiazole scaffolds are known to exhibit a broad spectrum of antimicrobial activities. The methylthio substituent in MTN could potentially enhance its lipophilicity, facilitating its penetration through microbial cell membranes.
Comparative In Vitro Antimicrobial Activity Data
| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |
| Hypothetical MTN | Various | To Be Determined | - |
| 2-(Thiocyanomethylthio)benzothiazole | Aspergillus niger | 5 | [3] |
| 2-(Alkenylthio)-5-aminobenzothiazoles | Candida albicans | 15.6 | [3] |
| 6-CF₃ substituted 2-mercaptobenzothiazole derivative | Staphylococcus aureus | 3.12 | [3] |
| 6-NO₂ substituted 2-mercaptobenzothiazole derivative | Escherichia coli | 25 | [3] |
| Isatin-benzothiazole hybrid (41c) | E. coli | 3.1 | [4] |
| Isatin-benzothiazole hybrid (41c) | P. aeruginosa | 6.2 | [4] |
This table presents a selection of data for comparative purposes. The activity of MTN is yet to be experimentally determined.
The data indicates that 2-thio substituted benzothiazoles are effective against a range of bacteria and fungi. The nature of the substituent at the 2-position and on the benzene ring significantly influences the antimicrobial potency and spectrum.
In Vivo Activity: Bridging the Gap from Bench to Bedside
Demonstrating efficacy in a living organism is a critical step in the validation of a therapeutic candidate. Based on the in vitro data of its analogs, the in vivo assessment of MTN would likely focus on its anticancer and antimicrobial properties.
Anticancer Efficacy in Xenograft Models
The evaluation of MTN's ability to inhibit tumor growth in vivo would typically be conducted using immunodeficient mice bearing human tumor xenografts.
Experimental Protocol: Xenograft Tumor Model in Mice
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (formulated in a suitable vehicle) and a comparator drug (e.g., cisplatin) to the respective treatment groups via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Diagram of the In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.
Antimicrobial Efficacy in Infection Models
To assess the in vivo antimicrobial potential of MTN, animal models of bacterial or fungal infection would be employed. For instance, a murine thigh infection model is a standard for evaluating antibacterial efficacy. While specific in vivo data for 2-(methylthio)benzothiazoles is limited, studies on other benzothiazole derivatives have shown a reduction in bacterial load in such models, providing a basis for comparison[5].
Mechanistic Insights: Unraveling the Mode of Action
Understanding how a compound exerts its biological effects is crucial for its development. Based on studies of related benzothiazole derivatives, MTN may exhibit its anticancer activity through several mechanisms:
-
Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce programmed cell death in cancer cells. This can be investigated through assays that measure caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.
-
Kinase Inhibition: The benzothiazole scaffold is known to interact with various protein kinases involved in cancer cell signaling. For example, some derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR)[6]. The potential of MTN to inhibit key oncogenic kinases should be explored.
Diagram of a Potential Anticancer Mechanism of Action
Caption: A hypothesized signaling pathway for the anticancer activity of MTN.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive compound, particularly in the realms of anticancer and antimicrobial research. The methylthio substituent at the 2-position of the naphthothiazole core is a key feature that warrants further investigation.
This guide provides a foundational framework for researchers and drug development professionals to embark on the systematic evaluation of MTN. The detailed experimental protocols for in vitro and in vivo testing offer a clear path forward. Future studies should focus on synthesizing MTN and its derivatives, followed by a comprehensive assessment of their biological activities and mechanisms of action to fully elucidate their therapeutic potential.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmrset.com [ijmrset.com]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Naphthothiazoles: A Comparative Guide to the Structure-Activity Relationship of 2-(Methylthio)-β-naphthothiazole Derivatives
For Immediate Release
A Deep Dive into the Therapeutic Potential of 2-(Methylthio)-β-naphthothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has cast a spotlight on heterocyclic compounds, with the naphthothiazole scaffold emerging as a privileged structure in medicinal chemistry. This guide offers an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-(Methylthio)-β-naphthothiazole derivatives, a class of compounds demonstrating significant promise in the realms of anticancer and antimicrobial research. By dissecting the intricate relationship between chemical structure and biological activity, we aim to provide a critical resource for the rational design of next-generation therapeutic agents.
The core of this investigation centers on the naphtho[1,2-d]thiazole and naphtho[2,1-d]thiazole isomers, collectively referred to as β-naphthothiazoles. The introduction of a methylthio (-SCH₃) group at the 2-position of this scaffold serves as a critical anchor point for exploring how subtle molecular modifications can profoundly influence biological outcomes. This guide will navigate through the synthesis, biological evaluation, and mechanistic insights of these derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for more potent and selective drug candidates.
Unraveling the Structure-Activity Relationship: A Tale of Two Activities
The therapeutic potential of 2-(methylthio)-β-naphthothiazole derivatives is primarily centered on their anticancer and antimicrobial properties. The following sections provide a comparative analysis of how structural modifications on the naphthothiazole core impact these biological activities, supported by experimental data from various studies.
Anticancer Activity: Targeting the Engines of Proliferation
The naphthothiazole scaffold has been identified as a promising framework for the development of novel anticancer agents. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. The substitution at the 2-position of the naphthothiazole ring, particularly with thio-containing moieties, has been shown to be a critical determinant of cytotoxic potency.
Key SAR Insights for Anticancer Activity:
-
The Naphthyl Moiety: The presence of the bulky and lipophilic naphthalene ring system is crucial for activity. Variations in the substitution pattern on the naphthalene ring can modulate potency and selectivity.
-
The 2-Thio Linkage: The sulfur atom at the 2-position provides a versatile point for modification. The nature of the substituent attached to the sulfur atom significantly influences the anticancer profile. While the methylthio group serves as a foundational element, the exploration of larger alkyl or arylthio substituents can lead to enhanced activity.
-
Substituents on the Thiazole Ring: Modifications at other positions of the thiazole ring, though less explored for the 2-methylthio series, present an opportunity for fine-tuning the electronic and steric properties of the molecule, potentially impacting target engagement.
Comparative Anticancer Activity of Naphthothiazole and Related Derivatives (IC₅₀, µM)
| Compound ID | Core Scaffold | R Group at 2-position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| HL1 | Naphthyl-thiazole | -hydrazono-naphthalen-2-ol | HepG2 | 7.3 ± 0.3 | [1] |
| HL2 | Naphthyl-thiazole | -hydrazono-naphthalen-2-ol (with additional naphthyl) | HepG2 | 3.2 ± 0.1 | [1] |
| 6a | Naphthalene-thiazolidine | complex substituent | OVCAR-4 | 1.569 ± 0.06 | [2] |
| Compound 9 | Thiazole-pyrazoline | complex substituent | Various | 0.32 - 1.76 | [3] |
| Compound 28 | 2-aminothiazole derivative | complex substituent | A549, HeLa, HT29, Karpas299 | 0.63 - 13.87 | [4] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
In an era of escalating antimicrobial resistance, the discovery of new chemical entities with potent antibacterial and antifungal properties is of paramount importance. Naphthothiazole derivatives have demonstrated promising broad-spectrum antimicrobial activity. The 2-methylthio substitution, in particular, contributes to the lipophilicity of the molecule, which can facilitate its passage through microbial cell membranes.
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity and Membrane Permeation: The methylthio group enhances the lipophilic character of the naphthothiazole core, which is often correlated with improved antimicrobial activity. This is attributed to the increased ability of the compound to penetrate the lipid-rich cell walls of bacteria and fungi.
-
Substitution on the Naphthyl Ring: The introduction of electron-withdrawing or electron-donating groups on the naphthalene moiety can influence the electronic distribution of the entire molecule, thereby affecting its interaction with microbial targets.
-
Variations at the 2-Thio Position: While the methylthio group is a good starting point, the exploration of other alkylthio or arylthio groups can lead to derivatives with enhanced potency and a broader spectrum of activity.
Comparative Antimicrobial Activity of Naphthothiazole and Related Derivatives (MIC, µg/mL)
| Compound ID | Core Scaffold | Test Organism | MIC (µg/mL) | Reference |
| Compound 3e | Benzothiazole | S. aureus, E. faecalis, S. typhi, E. coli, K. pneumoniae, P. aeruginosa | 3.12 | [5] |
| Compound 3n | Benzothiazole | C. tropicalis, C. albicans, C. krusei, C. neoformans, A. niger, A. fumigatus | 1.56 - 12.5 | [5] |
| Compound 4d | Naphthalimide-aminothiazole | MRSA, E. coli | 4 - 8 | [1] |
| Compound 4c | Naphthalimide-aminothiazole | A. baumannii | 8 | [1] |
| Analogs 4b, 4g, 4h, 4i, 4j, 4l, 4r, 4t | 2-aminobenzothiazole | Various bacteria | 1 - 2 | [6] |
Note: The presented data showcases the antimicrobial potential of related thiazole and benzothiazole structures. Specific MIC values for 2-(methylthio)-β-naphthothiazole derivatives require further investigation.
Experimental Protocols: From Synthesis to Biological Evaluation
The successful exploration of the SAR of 2-(methylthio)-β-naphthothiazole derivatives hinges on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis of a representative compound and for the evaluation of its anticancer and antimicrobial activities.
Synthesis of 2-(Methylthio)naphtho[1,2-d]thiazole: A Representative Protocol
This protocol is adapted from general methods for the synthesis of 2-alkylthio-thiazole derivatives.[7]
Materials:
-
2-Mercaptonaphtho[1,2-d]thiazole
-
Iodomethane (CH₃I)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 2-mercaptonaphtho[1,2-d]thiazole (1 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise at room temperature.
-
Addition of Methylating Agent: After stirring for 30 minutes, add iodomethane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate of 2-(methylthio)naphtho[1,2-d]thiazole will form.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (2-(Methylthio)-β-naphthothiazole derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range of 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic/antifungal
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the core chemical structures and the key relationships between structural modifications and biological activity.
Note: As a text-based AI, I cannot generate images directly. The DOT script above is a template where a chemical structure image would be inserted.
Conclusion and Future Directions
The 2-(methylthio)-β-naphthothiazole scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. This guide has provided a comparative analysis of the structure-activity relationships governing these biological activities, supported by experimental data and detailed protocols. The key takeaways emphasize the importance of the naphthyl moiety, the versatility of the 2-thio linkage for chemical modification, and the potential for fine-tuning activity through substitutions on the thiazole ring.
While the existing data is encouraging, there is a clear need for more focused studies on 2-(methylthio)-β-naphthothiazole derivatives to establish a more comprehensive SAR. Future research should focus on the synthesis and biological evaluation of a broader library of analogs with systematic variations at the 2-thio position and on the naphthyl ring. Such studies will be instrumental in identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective therapies for cancer and infectious diseases.
References
- 1. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(METHYLTHIO)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
Assessing the Purity of 2-(Methylthio)-beta-naphthothiazole: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For researchers, scientists, and drug development professionals working with heterocyclic compounds such as 2-(Methylthio)-beta-naphthothiazole, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount.[1] Impurities, even in trace amounts, can lead to aberrant biological activity, unpredictable reaction kinetics, and compromised safety profiles.
This guide provides an in-depth comparison of four orthogonal analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for your specific analytical needs.
The Critical Role of Purity in Drug Development
This compound, with its fused naphthyl and thiazole rings, is a key intermediate in the synthesis of various biologically active molecules.[1] The presence of impurities, which can originate from starting materials, by-products of side reactions during synthesis, or degradation products, can have significant consequences. For instance, an unreacted precursor like 2-mercapto-beta-naphthothiazole could introduce unwanted reactivity or toxicity. Therefore, the ability to accurately quantify the purity of this compound is a critical step in quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its versatility in separating non-volatile and thermally labile compounds.[2][3] It is particularly well-suited for the analysis of this compound, which is a solid at room temperature.[4][5]
Scientific Principles
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a non-polar compound like this compound, a reversed-phase HPLC method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is typically employed. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A UV detector is commonly used for quantification, as the aromatic nature of the naphthothiazole moiety provides strong chromophores.[6]
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area of all components.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standard of this compound (if available for peak identification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 85:15 v/v).[6] Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the linear range of the calibration curve (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C[6]
-
Injection volume: 10 µL
-
UV detection wavelength: 272 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution in triplicate.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity by the area normalization method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Causality and Self-Validation
The choice of a C18 column is based on the non-polar nature of the analyte. The mobile phase composition is optimized to achieve good resolution between the main peak and potential impurities. The use of a calibration curve with a reference standard ensures the accuracy of quantification. The consistency of the retention time and peak shape across multiple injections serves as an internal validation of the method's stability.
Diagram of the HPLC Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-(Methylthio)naphtho[1,2-d]thiazole 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 2-(METHYLTHIO)BENZOTHIAZOLE [myskinrecipes.com]
- 5. 2-(methyl thio) benzothiazole, 615-22-5 [thegoodscentscompany.com]
- 6. Page loading... [guidechem.com]
benchmark studies of 2-(Methylthio)-beta-naphthothiazole in specific applications
This guide provides an in-depth comparative analysis of thiazole derivatives, with a specific focus on compounds structurally related to 2-(Methylthio)-beta-naphthothiazole, in key industrial applications. Due to the limited direct benchmark studies on this compound itself, this guide extends its scope to include closely related and widely used benzothiazole analogues, such as 2-mercaptobenzothiazole (MBT) and its derivatives. This approach allows for a robust, data-driven comparison against alternative technologies, providing researchers, scientists, and drug development professionals with a clear understanding of their performance characteristics.
The narrative is structured around two primary applications where these compounds have demonstrated significant utility: Corrosion Inhibition and Rubber Vulcanization Acceleration . The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical relevance.
Part 1: Performance as a Corrosion Inhibitor for Steel
Benzothiazole derivatives are well-documented as effective corrosion inhibitors for steel and other metals, particularly in acidic or chloride-containing environments. Their mechanism of action typically involves adsorption onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions.
Comparative Analysis: Benzothiazoles vs. Alternative Inhibitors
The performance of benzothiazole derivatives is often benchmarked against other classes of organic and inorganic inhibitors. A study on API 5L X42 pipeline steel in a 3.5 wt % NaCl solution demonstrated that 2-mercaptobenzothiazole (MBT) provides significant protection.[1][2] When used in synergy with sodium phosphate (Na₂HPO₄), the inhibition efficiency exceeded 90%.[1][2] This performance is attributed to the formation of a strongly adherent protective layer that prevents chloride penetration.[1]
To provide a clear comparison, the following table summarizes the inhibition efficiency of various compounds under similar conditions.
| Inhibitor System | Concentration | Substrate | Environment | Inhibition Efficiency (%) | Reference |
| MBT + Na₂HPO₄ (1:1) | Varied | API 5L X42 Steel | 3.5 wt% NaCl | > 90% | [1][2] |
| (E)-2-(4-bromostyryl)-3-ethylbenzo[d]thiazol-3-ium iodide (BBEI) | 10⁻³ M | Carbon Steel | 1 M HCl | 98.6% | [3] |
| (E)-2-(2-chlorostyryl)-3-ethylbenzo[d]thiazol-3-ium iodide (BCEI) | 10⁻³ M | Carbon Steel | 1 M HCl | 96.9% | [3] |
| Phosphate (alone) | 0.1 M | Mild Steel | 0.1 M NaCl | High (exact % not stated) | [1] |
| 2-aminobenzothiazole (2-ABT) | Not Specified | Galvanised Steel | NaCl Solution | Effective | [4][5] |
Key Insights:
-
Synergistic Effects: The combination of MBT with an inorganic inhibitor like sodium phosphate demonstrates a powerful synergistic effect, achieving high efficiency.[1][2] This is a crucial consideration for developing advanced anti-corrosion formulations.
-
Structural Modifications: Substituted benzothiazolium salts, such as BBEI and BCEI, show exceptionally high inhibition efficiencies in highly corrosive acidic environments.[3] This highlights the potential for tuning the inhibitor's efficacy by modifying its chemical structure. The electron-donating and withdrawing groups on the styryl moiety significantly influence the adsorption and protective film formation.
-
Mechanism of Action: These molecules act as mixed-type inhibitors, suppressing both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[3] Their adsorption typically follows the Langmuir isotherm, indicating the formation of a stable monolayer on the steel surface.[3]
Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition
To quantitatively assess the performance of a new thiazole derivative against a benchmark like MBT, a standardized electrochemical testing workflow is essential.
Objective: To determine and compare the inhibition efficiency (IE%) of a test compound and a benchmark compound on carbon steel in a 1 M HCl solution.
Materials & Equipment:
-
Working Electrode: Carbon steel coupon with a defined surface area
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrochemical Workstation (Potentiostat/Galvanostat)
-
Glass corrosion cell
-
1 M HCl solution (corrosive medium)
-
Inhibitor solutions (e.g., 10⁻³ M of test compound and benchmark in 1 M HCl)
-
Polishing papers and alumina suspension for electrode preparation
Step-by-Step Methodology:
-
Electrode Preparation:
-
Mechanically polish the carbon steel coupon with progressively finer grades of emery paper.
-
Degrease with acetone, rinse with deionized water, and dry. .
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, SCE reference electrode, and platinum counter electrode.
-
Fill the cell with the corrosive medium (1 M HCl) for the blank measurement. .
-
-
Open Circuit Potential (OCP) Measurement:
-
Immerse the electrodes and monitor the OCP for approximately 60 minutes to achieve a stable state. .
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform an EIS scan at the stable OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).
-
The diameter of the resulting Nyquist plot semicircle corresponds to the charge transfer resistance (Rct). .
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
This will generate a Tafel plot (log I vs. E). .
-
-
Data Analysis:
-
From the Tafel plot, extrapolate the linear regions to determine the corrosion current density (i_corr).
-
Calculate the Inhibition Efficiency (IE%) using both EIS and PDP data:
-
IE% (EIS) = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
IE% (PDP) = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 .
-
-
-
Repeat for Inhibitor Solutions:
-
Empty the cell, clean the electrode, and repeat steps 2-6 with the inhibitor-containing solutions.
-
Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitors.
Part 2: Performance as a Rubber Vulcanization Accelerator
Thiazole-based compounds are a cornerstone of the rubber industry, serving as quasi-rapid accelerators for sulfur vulcanization.[6] They provide a desirable balance of processing safety (scorch time) and a fast cure rate. The parent compound of this class is 2-mercaptobenzothiazole (MBT).
Comparative Analysis: Thiazoles vs. Other Accelerator Classes
The performance of thiazole accelerators is best understood in comparison to other common accelerator types, such as sulfenamides, thiurams, and dithiocarbamates.
-
Activity Level: Thiazoles are considered quasi-rapid accelerators. Their activity is higher than guanidines but lower than the ultra-accelerators like thiurams and dithiocarbamates.[6]
-
Processing Safety: Thiazoles offer a good scorch time, which is the period before vulcanization begins, allowing for safe processing and shaping of the rubber compound.[6]
-
Cure Characteristics: They provide a broad vulcanization plateau, meaning the rubber's properties remain stable over a range of curing times.
-
Physical Properties: Vulcanized rubber produced with thiazole accelerators exhibits good comprehensive physical and mechanical properties, including high tensile strength and good aging resistance.[6]
| Accelerator Class | Representative Compound | Scorch Safety | Cure Rate | Typical Application | Key Characteristics |
| Thiazoles | MBT, MBTS | Good | Medium-Fast | Tires, Hoses, Footwear | Good balance of properties, versatile.[6] |
| Sulfenamides | CBS, MBS | Excellent (Delayed Action) | Fast | Tire Treads | Derived from MBT, offers superior scorch delay.[7] |
| Thiurams | TMTD | Poor | Very Fast | Low-sulfur EV Cures | Can act as a sulfur donor. |
| Dithiocarbamates | ZDMC | Very Poor | Very Fast | Adhesives, Latex | Ultra-accelerator, not suitable for complex processing. |
| Guanidines | DPG | Good | Slow | Thick Articles | Often used as a secondary accelerator with thiazoles.[6] |
Key Insights & Synergies:
-
Primary vs. Secondary Acceleration: Thiazoles like MBT are frequently used as primary accelerators. Their activity can be significantly boosted by adding a secondary accelerator, such as a guanidine (e.g., DPG) or a thiuram (e.g., TMTD).[6] This binary system can shorten cure times and improve the final mechanical properties of the rubber.[6]
-
Evolution to Sulfenamides: The need for even greater processing safety, especially for large articles like tires, led to the development of sulfenamide accelerators (e.g., MBS), which are derivatives of MBT.[7] These provide a built-in time delay before the onset of rapid curing.
-
Benzothiazoloylthiazoles as Novel Secondary Accelerators: Recent research has explored novel benzothiazoloylthiazole derivatives as secondary accelerators.[8] When used in a binary system with a primary sulfenamide accelerator, they were shown to be highly effective at reducing cure time (by up to 75%) even at low concentrations (0.5 phr), while also improving rheometric and mechanical properties.[8]
Experimental Protocol: Rheometric Evaluation of Vulcanization
The curing characteristics of a rubber compound are evaluated using an oscillating disc rheometer (ODR) or a moving die rheometer (MDR). This provides critical data on scorch time, cure time, and the extent of crosslinking.
Objective: To compare the vulcanization characteristics of a natural rubber (NR) compound using a standard thiazole accelerator (MBT) versus a novel derivative.
Materials & Equipment:
-
Internal mixer (e.g., Brabender or Banbury)
-
Two-roll mill
-
Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)
-
Standard Natural Rubber (NR) formulation (e.g., NR: 100 phr, Zinc Oxide: 5 phr, Stearic Acid: 2 phr, Sulfur: 2.5 phr)
-
Accelerator systems (e.g., System A: MBT 1.5 phr; System B: Test Compound 1.5 phr)
Step-by-Step Methodology:
-
Compounding:
-
Masticate the natural rubber in the internal mixer.
-
Add zinc oxide and stearic acid (activators) and mix until dispersed.
-
Add the accelerator (System A or B) and mix.
-
Finally, add the sulfur (vulcanizing agent) at a lower temperature to prevent premature curing (scorching).
-
Sheet the compound out on a two-roll mill. .
-
-
Rheometer Setup:
-
Set the rheometer to the desired vulcanization temperature (e.g., 150°C).
-
Calibrate the instrument according to the manufacturer's instructions. .
-
-
Sample Testing:
-
Place a sample of the uncured rubber compound into the rheometer's sealed, heated cavity.
-
Start the test. The instrument will oscillate one of the dies and measure the torque required to do so. As crosslinks form, the stiffness (modulus) of the rubber increases, and thus the torque increases. .
-
-
Data Acquisition & Analysis:
-
The rheometer will generate a cure curve (Torque vs. Time).
-
From this curve, determine the following key parameters:
-
ML (Minimum Torque): Indicates the viscosity of the unvulcanized compound.
-
MH (Maximum Torque): Correlates with the compound's stiffness and crosslink density.
-
ts2 (Scorch Time): Time for the torque to rise 2 units above ML. Represents processing safety.
-
t90 (Optimum Cure Time): Time to reach 90% of the maximum torque development (MH - ML).
-
-
Caption: Experimental Workflow for Rheometric Evaluation of Rubber Accelerators.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. raywaychem.com [raywaychem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Methylthio)-beta-naphthothiazole
Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Methylthio)-beta-naphthothiazole (CAS No. 51769-43-8), a compound utilized in various research and development applications. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. This document moves beyond a simple checklist, offering a causal explanation for each step, grounded in the chemical's specific hazard profile.
Core Principles: Hazard Identification and Risk Mitigation
Before any disposal activities commence, a thorough understanding of the compound's characteristics is paramount. This compound, like many thiazole derivatives, must be handled as a hazardous substance until comprehensive toxicological and environmental data prove otherwise.
Chemical and Physical Profile
A clear understanding of the substance's properties is the first step in safe handling and disposal planning.
| Property | Value | Source |
| CAS Number | 51769-43-8 | [1] |
| Molecular Formula | C₁₂H₉NS₂ | [1][2] |
| Molecular Weight | 231.34 g/mol | [1][3] |
| Physical Form | Solid / Crystalline Powder | [2][4] |
| Melting Point | 64°C | [4] |
| Boiling Point | 248°C | [4] |
Hazard Profile and Immediate Safety Precautions
While specific data for this compound is limited, data from its close analog, 2-(Methylthio)benzothiazole, provides a strong basis for hazard assessment. The primary risks are associated with direct contact and inhalation.
| Hazard Classification | GHS Hazard Statement | Disposal Consideration & Rationale |
| Skin Irritation | H315: Causes skin irritation. | Avoid all skin contact. Contaminated gloves and apparel must be disposed of as hazardous waste to prevent secondary exposure. |
| Eye Irritation | H319: Causes serious eye irritation. | Mandates the use of chemical safety goggles or face shields. Direct contact can cause significant damage. |
| Respiratory Irritation | H335: May cause respiratory irritation. | All handling and packaging for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of airborne particles. |
| Aquatic Toxicity | H400: Very toxic to aquatic life. (Analog Data) | Prohibits disposal via the sanitary sewer system. Environmental release can cause significant, long-lasting harm to aquatic ecosystems.[5][6] |
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound for disposal includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles and/or a full-face shield.[5]
-
Lab Coat: A standard laboratory coat to protect from incidental contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[7][8][9] It should never be disposed of in standard trash or down the drain.[5][7]
Step 1: Waste Segregation at the Source
Proper disposal begins the moment the chemical is deemed waste.
-
Identify Waste Streams: Differentiate between pure, unused this compound, solutions containing the compound, and contaminated materials.
-
Solid Waste: Collect waste solid compound, contaminated absorbent pads, and used weighing papers in a designated, robust container.
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated, chemically compatible, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.
Step 2: Packaging and Labeling
Clear and secure packaging is a critical safety and compliance measure.
-
Select Compatible Containers: Use containers that are in good condition, chemically compatible with thiazole derivatives, and have secure, leak-proof lids.[7]
-
Label Accurately: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Environmental Hazard").
-
The date the container was started.
-
The name of the principal investigator or laboratory contact.
-
-
Keep Containers Closed: Except when adding waste, all hazardous waste containers must be kept tightly sealed to prevent the release of vapors.
Step 3: Disposal of Contaminated Materials
Any item that has come into contact with this compound is considered hazardous waste.[7]
-
PPE: Used gloves, disposable lab coats, and bench paper should be collected in a sealed bag or container clearly marked as hazardous waste.
-
Glassware & Plasticware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[10] After decontamination, the glassware can typically be washed and reused. Disposable plasticware should be collected for solid hazardous waste disposal.
-
Empty Containers: The original product container is not truly empty. It must be managed as hazardous waste.[7][8] Puncture the container to prevent reuse before placing it in the solid hazardous waste stream.[8]
Step 4: Storage and Final Disposal
-
Designated Storage Area: Store sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory that is away from incompatible materials, such as strong oxidizing agents.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[7] Chemical waste generators are legally responsible for ensuring waste is managed from "cradle to grave" in compliance with all local, state, and federal regulations.[8][9]
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in section 1.2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]
- 3. Naphthothiazoles | Fisher Scientific [fishersci.com]
- 4. 2-(Methylthio)naphtho[1,2-d]thiazole 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
A Comprehensive Guide to the Safe Handling of 2-(Methylthio)-beta-naphthothiazole
Understanding the Compound: What We Know
2-(Methylthio)-beta-naphthothiazole is a light yellow solid at room temperature.[1] While specific hazard classifications are currently unavailable, the structure, containing a naphthothiazole framework, suggests that caution is warranted.[1][2] The precautionary advice is to avoid dust formation, inhalation of any mists or vapors, and direct contact with skin and eyes.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51769-43-8 | [1][2][3][4][5][6] |
| Molecular Formula | C12H9NS2 | [1][3][4][5][6] |
| Molecular Weight | 231.33 g/mol | [1][5][6] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 62 - 66 °C | [1] |
| Boiling Point | 248 °C at 20 mmHg | [1][4] |
Engineering Controls: The First Line of Defense
The primary method for exposure control is to handle this compound within a properly functioning chemical fume hood. This engineering control is critical to minimize the inhalation of any dust or aerosols that may be generated during manipulation. Ensure that the fume hood has adequate airflow and is certified according to your institution's safety standards.
Personal Protective Equipment (PPE): A Necessary Barrier
Due to the limited toxicological data, a conservative approach to PPE is mandated. The following table outlines the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile recommended) | While specific glove material recommendations are not available, nitrile gloves offer protection against a broad range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield is recommended if there is a splash hazard. | This protects against accidental splashes of solutions or contact with airborne particles. |
| Body | A fully buttoned laboratory coat. | This provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if engineering controls are insufficient. | Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
The following workflow provides a systematic approach to handling this compound, from preparation to disposal, to minimize the risk of exposure.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before retrieving the compound from storage.
-
Ensure a chemical spill kit is readily accessible.
-
Don the appropriate PPE as outlined in Table 2.
-
-
Handling:
-
Carefully open the container to avoid generating dust.
-
Use a spatula or other appropriate tool to weigh and transfer the solid.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and cleaning agent.
-
Carefully remove PPE, avoiding contact with potentially contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Diagram 1: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spills: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material. Use spark-proof tools for cleanup. Place the waste in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.
Storage and Disposal: Long-Term Safety and Responsibility
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Disposal: Dispose of waste, including contaminated PPE and absorbent materials, in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains.[2]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
